FITC-Trecovirsen sodium
Description
Properties
CAS No. |
153021-75-1 |
|---|---|
Molecular Formula |
C237H310N72O131P24S24 |
Molecular Weight |
7776 g/mol |
IUPAC Name |
1-[5-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C237H310N72O131P24S24/c1-100-61-298(229(335)276-205(100)312)172-36-109(311)135(393-172)71-368-441(344,465)418-111-38-174(286-24-11-160(239)262-217(286)323)394-136(111)72-373-454(357,478)435-128-55-191(304-67-106(7)211(318)282-235(304)341)412-154(128)90-387-461(364,485)437-130-57-193(306-69-108(9)213(320)284-237(306)343)411-153(130)89-386-446(349,470)422-115-42-178(290-28-15-164(243)266-221(290)327)396-138(115)74-371-444(347,468)420-113-40-176(288-26-13-162(241)264-219(288)325)398-140(113)76-375-456(359,480)431-124-51-187(300-63-102(3)207(314)278-231(300)337)407-149(124)85-383-448(351,472)424-117-44-180(292-30-17-166(245)268-223(292)329)400-142(117)78-376-457(360,481)432-125-52-188(301-64-103(4)208(315)279-232(301)338)408-150(125)86-384-449(352,473)425-118-45-181(293-31-18-167(246)269-224(293)330)401-143(118)79-377-458(361,482)433-126-53-189(302-65-104(5)209(316)280-233(302)339)409-151(126)87-385-450(353,474)426-119-46-182(294-32-19-168(247)270-225(294)331)402-144(119)80-378-460(363,484)436-129-56-192(305-68-107(8)212(319)283-236(305)342)413-155(129)91-388-464(367,488)439-132-59-195(308-98-259-198-201(252)255-96-257-203(198)308)415-157(132)93-390-451(354,475)427-120-47-183(295-33-20-169(248)271-226(295)332)397-139(120)75-372-443(346,467)419-112-39-175(287-25-12-161(240)263-218(287)324)395-137(112)73-370-445(348,469)421-114-41-177(289-27-14-163(242)265-220(289)326)404-146(114)82-380-462(365,486)438-131-58-194(307-97-258-197-200(251)254-95-256-202(197)307)414-156(131)92-389-452(355,476)428-122-49-185(297-35-22-171(250)273-228(297)334)405-147(122)83-381-463(366,487)440-133-60-196(309-99-260-199-204(309)274-215(253)275-214(199)321)416-158(133)94-391-453(356,477)429-121-48-184(296-34-21-170(249)272-227(296)333)403-145(121)81-379-459(362,483)434-127-54-190(303-66-105(6)210(317)281-234(303)340)410-152(127)88-382-447(350,471)423-116-43-179(291-29-16-165(244)267-222(291)328)399-141(116)77-374-455(358,479)430-123-50-186(299-62-101(2)206(313)277-230(299)336)406-148(123)84-369-442(345,466)417-110-37-173(392-134(110)70-310)285-23-10-159(238)261-216(285)322/h10-35,61-69,95-99,109-158,172-196,310-311H,36-60,70-94H2,1-9H3,(H,344,465)(H,345,466)(H,346,467)(H,347,468)(H,348,469)(H,349,470)(H,350,471)(H,351,472)(H,352,473)(H,353,474)(H,354,475)(H,355,476)(H,356,477)(H,357,478)(H,358,479)(H,359,480)(H,360,481)(H,361,482)(H,362,483)(H,363,484)(H,364,485)(H,365,486)(H,366,487)(H,367,488)(H2,238,261,322)(H2,239,262,323)(H2,240,263,324)(H2,241,264,325)(H2,242,265,326)(H2,243,266,327)(H2,244,267,328)(H2,245,268,329)(H2,246,269,330)(H2,247,270,331)(H2,248,271,332)(H2,249,272,333)(H2,250,273,334)(H2,251,254,256)(H2,252,255,257)(H,276,312,335)(H,277,313,336)(H,278,314,337)(H,279,315,338)(H,280,316,339)(H,281,317,340)(H,282,318,341)(H,283,319,342)(H,284,320,343)(H3,253,274,275,321) |
InChI Key |
MTLZEBXFKNNOHO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=O)(OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)S)N1C=CC(=NC1=O)N)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)O |
Related CAS |
148998-94-1 |
sequence |
CTCTCGCACCCATCTCTCTCCTTCT |
Synonyms |
GEM 91 GEM91 gene expression modulator 91 trecovirsen |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Anti-HIV-1 Mechanism of FITC-Trecovirsen Sodium: A Technical Guide
For Immediate Release
Gaithersburg, MD – In an effort to provide the scientific community with a comprehensive technical resource, this whitepaper details the mechanism of action of FITC-Trecovirsen sodium, an antisense phosphorothioate (B77711) oligonucleotide designed to combat Human Immunodeficiency Virus Type 1 (HIV-1). This document, intended for researchers, scientists, and drug development professionals, collates available data on its mode of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Antisense Inhibition of HIV-1 Gag Expression
Trecovirsen sodium (also known as GEM-91) is a 25-mer synthetic antisense phosphorothioate oligonucleotide. Its fundamental mechanism of action is the sequence-specific inhibition of HIV-1 replication by targeting the gag gene messenger RNA (mRNA). The gag gene is crucial for viral replication as it encodes the precursor protein from which several structural proteins essential for the assembly of new virus particles are derived.
This compound is the same molecule labeled with fluorescein (B123965) isothiocyanate (FITC), a fluorescent tag. This labeling does not alter the core mechanism of action but allows researchers to visualize the molecule's uptake and distribution within cells during in vitro studies.
The process of inhibition unfolds as follows:
-
Cellular Uptake: this compound enters HIV-1 infected cells.
-
Hybridization: Once inside the cell, the oligonucleotide binds to a specific, complementary sequence within the HIV-1 gag mRNA. This binding forms a DNA-RNA hybrid molecule.
-
RNase H Activation: The formation of this hybrid duplex triggers the activity of a cellular enzyme called Ribonuclease H (RNase H). RNase H specifically recognizes and degrades the RNA strand of a DNA-RNA hybrid.
-
Inhibition of Translation: The degradation of the gag mRNA by RNase H prevents it from being translated into the Gag polyprotein by the host cell's ribosomes.
-
Suppression of Viral Replication: By blocking the synthesis of the essential Gag protein, the assembly of new, infectious HIV-1 virions is effectively halted, thereby suppressing viral replication.
This targeted approach offers a high degree of specificity for the viral genetic material, minimizing off-target effects on host cell processes.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro efficacy and pharmacokinetic profile of Trecovirsen sodium.
Table 1: In Vitro Anti-HIV-1 Activity of Trecovirsen Sodium
| Parameter | Cell Type | HIV-1 Isolate(s) | Value | Citation |
| Effective Concentration | T-cell line | Not Specified | 2 µM (as effective as 5 µM AZT over 28 days) | [1] |
| Inhibition of Viral Growth | Primary Lymphocytes | Three different isolates | >99% | [1] |
| RNase H Cleavage Detection | In vitro cell lysate | HIV-1 IIIB | 0.01 µM | [1] |
Table 2: Pharmacokinetic Parameters of Intravenous Trecovirsen Sodium in HIV-Positive Subjects
| Dose | Cmax (µg/mL) | AUC (µg·h/mL) | Elimination Half-life (t½) (hours) | Plasma Clearance | Citation |
| 0.1 mg/kg | Not specified | Not specified | 0.18 ± 0.04 (initial phase), 26.71 ± 1.67 (terminal phase) | Not specified | [2] |
| 0.3 mg/kg to 2.5 mg/kg | Increased disproportionately with dose | Increased disproportionately with dose | Increased with dose | Decreased with dose | [3] |
Note: A detailed breakdown of Cmax and AUC values across the full dose range is not available. The disproportionate increase suggests a saturable pharmacokinetic process.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to evaluate the mechanism and efficacy of this compound.
Quantification of HIV-1 gag mRNA Levels by Real-Time Reverse Transcription PCR (RT-qPCR)
This assay is used to measure the reduction in HIV-1 gag mRNA levels in infected cells following treatment with Trecovirsen.
a. Cell Culture and Treatment:
- Seed HIV-1 infected cells (e.g., MT-4 or primary CD4+ T cells) in appropriate culture plates.
- Treat the cells with varying concentrations of Trecovirsen sodium or a non-targeting control oligonucleotide.
- Incubate for a predetermined period (e.g., 24-48 hours).
b. RNA Extraction:
- Harvest the cells and extract total RNA using a commercial RNA extraction kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
- Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
c. Reverse Transcription:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
d. Real-Time PCR:
- Prepare a reaction mixture containing the cDNA template, primers specific for the HIV-1 gag gene, a fluorescent probe (e.g., TaqMan), and PCR master mix.
- Run the reaction in a real-time PCR instrument.
- Quantify the relative expression of gag mRNA by normalizing to a housekeeping gene (e.g., GAPDH or ACTB) using the ΔΔCt method.
Quantification of HIV-1 Gag Protein Levels by Western Blot
This method is used to determine the reduction in Gag protein expression in infected cells after treatment with Trecovirsen.
a. Cell Lysis and Protein Quantification:
- Following treatment as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
- Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
b. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the HIV-1 Gag protein (e.g., anti-p24).
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
d. Detection and Analysis:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative reduction in Gag protein levels.
Visualizations
The following diagrams illustrate the core concepts of this compound's mechanism of action and the experimental workflows.
References
- 1. Antisense oligodeoxynucleotide phosphorothioate complementary to Gag mRNA blocks replication of human immunodeficiency virus type 1 in human peripheral blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of an anti-human immunodeficiency virus antisense oligodeoxynucleotide phosphorothioate (GEM 91) in HIV-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tolerability of intravenous trecovirsen (GEM 91), an antisense phosphorothioate oligonucleotide, in HIV-positive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure of FITC-Trecovirsen Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
FITC-Trecovirsen sodium is a fluorescently labeled antisense oligonucleotide. This guide provides a detailed examination of its molecular structure, incorporating its three primary components: the Trecovirsen sodium oligonucleotide, the fluorescein (B123965) isothiocyanate (FITC) fluorophore, and the linker molecule that conjugates them. Trecovirsen is a 25-mer antisense phosphorothioate (B77711) oligonucleotide designed to target the gag gene of the Human Immunodeficiency Virus (HIV).[1][2][3] The addition of an FITC label allows for the visualization and tracking of the oligonucleotide in various biological applications, such as cellular uptake and distribution studies.[4][5]
This document will dissect the structure of each component, describe the conjugation chemistry, and provide hypothetical experimental protocols for the synthesis and characterization of this compound.
Disclaimer: The precise linker used in commercially available this compound is not always publicly disclosed. This guide will assume the use of a common and representative linker, a 5'-amino-modifier C6, for illustrative purposes.
Core Components of this compound
Trecovirsen Sodium: The Antisense Oligonucleotide
Trecovirsen (also known as GEM-91) is a 25-base synthetic single-stranded DNA molecule.[1][6] Its primary function is to act as an antisense agent, binding to a specific messenger RNA (mRNA) sequence and inhibiting protein translation.
-
Sequence: The nucleotide sequence of Trecovirsen is 5'-d(C-T-C-T-C-G-C-A-C-C-C-A-T-C-T-C-T-C-T-C-C-T-T-C-T)-3'.[1][3]
-
Backbone Chemistry: Trecovirsen possesses a modified phosphorothioate backbone. In this structure, one of the non-bridging oxygen atoms in the phosphate (B84403) group is replaced by a sulfur atom.[6][7] This modification confers increased resistance to nuclease degradation, thereby enhancing the oligonucleotide's stability and bioavailability in biological systems.
-
Sodium Salt: The "sodium" designation indicates that the acidic phosphate (or phosphorothioate) groups of the oligonucleotide are neutralized as sodium salts.[3]
Fluorescein Isothiocyanate (FITC): The Fluorophore
FITC is a derivative of the fluorescein dye, widely used for fluorescently labeling biomolecules.[8][9]
-
Core Structure: It consists of a xanthene core structure which is responsible for its fluorescent properties.
-
Reactive Group: FITC is functionalized with an isothiocyanate group (-N=C=S).[8][9] This group is highly reactive towards primary amines, forming a stable covalent bond.[5][9]
-
Isomers: FITC is commercially available as two primary isomers, fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC), or as a mixture of both.[8][10] These isomers differ in the attachment point of the isothiocyanate group on the lower phenyl ring and have nearly identical spectral properties.[10]
Linkage Chemistry: C6 Amino Linker
To attach FITC to the Trecovirsen oligonucleotide, a linker molecule containing a primary amine is required. A common method for this is to incorporate an amino-modifier phosphoramidite (B1245037) at the 5'-end during solid-phase oligonucleotide synthesis.[7][9] A frequently used linker is the 5'-Amino-Modifier C6.
-
Structure: This linker consists of a six-carbon aliphatic chain that terminates in a primary amine group (-NH2). This chain acts as a spacer, minimizing potential steric hindrance between the bulky fluorophore and the oligonucleotide, which could interfere with its hybridization properties.
-
Conjugation Reaction: The isothiocyanate group of FITC reacts with the terminal primary amine of the C6 linker attached to the Trecovirsen oligonucleotide. This reaction, typically carried out in a buffer at a slightly alkaline pH (e.g., pH 9.0), results in the formation of a stable thiourea (B124793) linkage (-NH-C(S)-NH-).[4][9]
Data Presentation: Summary of Structural and Spectroscopic Properties
| Property | Description |
| Oligonucleotide Component | Trecovirsen |
| Sequence | 5'-d(P-thio)(C-T-C-T-C-G-C-A-C-C-C-A-T-C-T-C-T-C-T-C-C-T-T-C-T)-3' |
| Length | 25 nucleotides |
| Backbone | Phosphorothioate |
| Counterion | Sodium |
| Fluorophore Component | Fluorescein Isothiocyanate (FITC) |
| Molecular Formula (FITC) | C₂₁H₁₁NO₅S[10] |
| Excitation Maximum (FITC) | ~495 nm[8][10] |
| Emission Maximum (FITC) | ~519 nm[8][10] |
| Linker (Assumed) | 5'-Amino-Modifier C6 |
| Linkage Type | Thiourea |
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the synthesis and characterization of this compound, based on standard laboratory procedures.
Protocol 1: Synthesis of 5'-Amino-Modified Trecovirsen
This protocol describes the solid-phase synthesis of the Trecovirsen oligonucleotide with a C6 amino linker at the 5'-terminus using an automated DNA synthesizer.
-
Synthesizer Setup:
-
Equip an automated DNA synthesizer with the required phosphoramidites (dA, dC, dG, T), activator (e.g., DCI), oxidizing agent (for phosphorothioate linkages, e.g., Beaucage reagent), capping reagents, and deblocking agent (trichloroacetic acid in dichloromethane).
-
Install a solid support column (e.g., CPG) pre-loaded with the first nucleotide of the sequence (Thymine).
-
Install a 5'-Amino-Modifier C6 phosphoramidite.[11]
-
-
Automated Synthesis Cycle (repeated for each nucleotide):
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide on the solid support.
-
Coupling: Couple the next phosphoramidite in the Trecovirsen sequence to the free 5'-hydroxyl group.
-
Sulfurization: Replace the standard oxidation step with a sulfurization step using a suitable sulfurizing reagent to create the phosphorothioate linkage.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
-
Addition of Amino Linker:
-
In the final synthesis cycle, after the last nucleotide of the Trecovirsen sequence has been added and deblocked, couple the 5'-Amino-Modifier C6 phosphoramidite.
-
-
Cleavage and Deprotection:
-
Treat the solid support with concentrated ammonium (B1175870) hydroxide (B78521) (or a mixture of ammonium hydroxide and methylamine) to cleave the synthesized oligonucleotide from the support and remove the protecting groups from the nucleotide bases and the phosphate backbone.
-
-
Purification:
-
Purify the crude amino-modified oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the full-length product.[12]
-
Desalt the purified oligonucleotide using a desalting column or ethanol (B145695) precipitation.
-
Protocol 2: Conjugation of FITC to Amino-Modified Trecovirsen
This protocol describes the labeling of the purified 5'-amino-modified Trecovirsen with FITC.
-
Reagent Preparation:
-
Dissolve the purified, lyophilized 5'-amino-modified Trecovirsen in a conjugation buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0).
-
Prepare a fresh solution of FITC (isomer I) in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
-
Conjugation Reaction:
-
Add a molar excess (e.g., 10-fold) of the FITC solution to the oligonucleotide solution.
-
Incubate the reaction mixture for several hours (e.g., 4-16 hours) at room temperature in the dark to prevent photobleaching of the FITC.
-
-
Purification of FITC-Trecovirsen:
-
Quench the reaction by adding a suitable quenching agent.
-
Purify the FITC-Trecovirsen conjugate from unreacted FITC and unlabeled oligonucleotide. This is typically achieved by size-exclusion chromatography (e.g., using a Sephadex G-25 column) followed by RP-HPLC.[3][12] The increased hydrophobicity of the FITC-labeled oligonucleotide allows for its separation from the unlabeled strand.
-
-
Analysis and Quantification:
-
Confirm the identity and purity of the final product using techniques such as mass spectrometry (e.g., ESI-MS) and analytical HPLC.
-
Quantify the concentration of the oligonucleotide by measuring its absorbance at 260 nm and the concentration of FITC by measuring its absorbance at ~495 nm.
-
Visualizations
Logical Workflow for this compound Synthesis
Caption: A flowchart illustrating the major steps in the synthesis and conjugation of this compound.
Conjugation Reaction Signaling Pathway
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. glenresearch.com [glenresearch.com]
- 3. 6-FITC Fluorescein Dye Oligonucleotide Labeling [biosyn.com]
- 4. peptideweb.com [peptideweb.com]
- 5. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 6. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 7. 5'-TFA-Amino Modifier C6 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5'-Amino Modified Oligonucleotides [biosyn.com]
- 10. academic.oup.com [academic.oup.com]
- 11. glenresearch.com [glenresearch.com]
- 12. labcluster.com [labcluster.com]
FITC-Trecovirsen Sodium and its Target Gene: A Technical Guide to the Inhibition of HIV-1 Gag Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
FITC-Trecovirsen sodium is a fluorescently labeled antisense phosphorothioate (B77711) oligonucleotide designed to inhibit the replication of the Human Immunodeficiency Virus Type 1 (HIV-1). This document provides an in-depth technical overview of its core mechanism of action, focusing on its specific molecular target, the viral gag gene. We will explore the critical role of the Gag polyprotein in the HIV-1 life cycle, the mechanism of antisense inhibition mediated by Trecovirsen, and present quantitative data from preclinical studies. Detailed experimental protocols for assessing antiviral efficacy and characterizing the oligonucleotide's activity are also provided, along with visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Central Role of the HIV-1 Gag Polyprotein
The Human Immunodeficiency Virus Type 1 (HIV-1) pandemic remains a significant global health challenge. A critical component of the HIV-1 replication cycle is the Group-specific antigen (gag) gene, which encodes the Gag polyprotein, Pr55Gag. This polyprotein is the primary structural component of the virus and is indispensable for the assembly and release of new viral particles from an infected host cell.
The Gag polyprotein is composed of several domains: Matrix (MA), Capsid (CA), Nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2. Each of these domains plays a crucial role in the late stages of the viral life cycle:
-
Matrix (MA): Mediates the transport of the Gag polyprotein to the host cell's plasma membrane and its association with the lipid bilayer.
-
Capsid (CA): Orchestrates the assembly of Gag polyproteins into immature, non-infectious viral particles. Following budding, the CA domain is cleaved and reassembles to form the mature conical capsid core of the infectious virion.
-
Nucleocapsid (NC): Binds to the viral RNA genome, facilitating its packaging into the assembling virion.
-
p6: Engages the host cell's ESCRT (Endosomal Sorting Complexes Required for Transport) machinery to facilitate the final "pinching off" or budding of the new viral particle from the host cell.
Given its central and multifaceted role in viral replication, the HIV-1 gag gene and its mRNA transcript represent a compelling target for antiviral therapeutic intervention.
This compound: An Antisense Approach to HIV-1 Inhibition
This compound is a research-grade tool used to study the effects of Trecovirsen. Trecovirsen, also known as GEM-91, is a 25-nucleotide antisense phosphorothioate oligodeoxynucleotide. The key features of its design are:
-
Antisense Sequence: Trecovirsen has a nucleotide sequence that is complementary to a specific region of the HIV-1 gag mRNA.
-
Phosphorothioate Backbone: The modification of the phosphate (B84403) backbone with sulfur atoms (phosphorothioate linkage) confers resistance to degradation by cellular nucleases, thereby increasing its stability and bioavailability.
-
FITC Label: The fluorescein (B123965) isothiocyanate (FITC) label allows for the visualization and tracking of the oligonucleotide within cells, facilitating studies on cellular uptake and intracellular distribution.
Mechanism of Action: Targeting gag mRNA for Degradation
Trecovirsen functions through an antisense mechanism to inhibit the expression of the Gag polyprotein. The process is initiated by the specific hybridization of Trecovirsen to its complementary target sequence on the gag mRNA within an infected cell. This binding event forms a DNA-RNA heteroduplex. This hybrid molecule is then recognized by a ubiquitous cellular enzyme, RNase H (Ribonuclease H), which selectively cleaves the RNA strand of the DNA-RNA duplex. The degradation of the gag mRNA prevents its translation into the Gag polyprotein, thereby halting the assembly of new viral particles.[1][2]
Target Sequence
Trecovirsen is complementary to a specific region within the HIV-1 gag mRNA.[1][2]
Quantitative Data: In Vitro Efficacy of Trecovirsen (GEM-91)
Preclinical studies have demonstrated the dose-dependent and sequence-specific inhibition of HIV-1 replication by Trecovirsen (GEM-91) in various cell culture models.
Table 1: Dose-Dependent Inhibition of HIV-1 Replication by Trecovirsen (GEM-91) in an Infected T-cell Line
| Trecovirsen Concentration (µM) | Inhibition of HIV-1 Replication (%) |
| 0.1 | ~25% |
| 0.5 | ~60% |
| 1.0 | ~85% |
| 2.0 | >95% |
Data is approximated from graphical representations in the cited literature.[1][2]
Table 2: Comparative Efficacy of Trecovirsen (GEM-91) and Zidovudine (AZT) in a Long-Term HIV-1 Infected T-cell Line (28 days)
| Treatment | Concentration (µM) | Inhibition of HIV-1 Replication |
| Trecovirsen (GEM-91) | 2 | Effective Blockade |
| Zidovudine (AZT) | 5 | Effective Blockade |
Trecovirsen (GEM-91) at 2 µM was shown to be as effective as 5 µM AZT in blocking virus replication over a 28-day period.[1][2]
Furthermore, Trecovirsen has been shown to completely inhibit (>99%) the growth of different HIV-1 isolates in primary lymphocytes and prevent the cytopathic effects of the virus in primary CD4+ T cells.[1][2] It also effectively blocks virus replication in primary macrophages infected with HIV-1.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Inhibition of HIV-1 Replication Assay
Objective: To determine the dose-dependent antiviral activity of Trecovirsen against HIV-1 in a susceptible cell line.
Materials:
-
Target cells (e.g., MT-4, CEM, or peripheral blood mononuclear cells - PBMCs)
-
HIV-1 viral stock (e.g., HIV-1IIIB)
-
Trecovirsen (GEM-91) and control oligonucleotides (e.g., a random sequence phosphorothioate oligonucleotide)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Cell viability assay kit (e.g., MTT or trypan blue)
Procedure:
-
Cell Plating: Seed the target cells in a 96-well plate at a predetermined density (e.g., 1 x 105 cells/well).
-
Compound Dilution: Prepare serial dilutions of Trecovirsen and the control oligonucleotide in complete culture medium.
-
Treatment: Add the diluted oligonucleotides to the appropriate wells. Include wells with cells and medium only (cell control) and cells with virus but no oligonucleotide (virus control).
-
Infection: Infect the cells with a pre-titered amount of HIV-1 stock (e.g., at a multiplicity of infection of 0.01).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 7 days).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 Antigen Quantification: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Cell Viability Assessment: Determine the viability of the cells in parallel wells to assess the cytotoxicity of the compounds.
-
Data Analysis: Calculate the percentage of inhibition of HIV-1 replication for each concentration of Trecovirsen relative to the virus control. Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/EC50).
Cellular Uptake and Intracellular Distribution of this compound
Objective: To visualize the cellular uptake and localization of this compound.
Materials:
-
Target cells grown on glass coverslips or in imaging-compatible plates
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture: Culture the target cells on a suitable imaging substrate.
-
Treatment: Add this compound at the desired concentration to the cell culture medium and incubate for various time points (e.g., 2, 6, 24 hours).
-
Washing: After incubation, wash the cells three times with PBS to remove any unbound oligonucleotide.
-
Fixation: Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. The FITC signal will indicate the location of the oligonucleotide, and the DAPI signal will delineate the nucleus.
RNase H Activity Assay
Objective: To demonstrate that Trecovirsen mediates the RNase H-dependent cleavage of its target gag mRNA sequence.
Materials:
-
A short synthetic RNA oligonucleotide representing the target sequence in the HIV-1 gag mRNA, labeled with a fluorescent dye (e.g., 6-FAM) at the 5' end and a quencher at the 3' end.
-
Trecovirsen (GEM-91)
-
Recombinant human RNase H1 enzyme
-
Reaction buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT)
-
Nuclease-free water
-
A real-time PCR instrument or a fluorescence plate reader.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, the labeled RNA oligonucleotide, and Trecovirsen. Include a control reaction without Trecovirsen.
-
Hybridization: Incubate the mixture at a suitable temperature to allow the hybridization of Trecovirsen to the target RNA.
-
Initiate Reaction: Add the RNase H1 enzyme to the reaction mixture to initiate the cleavage reaction.
-
Real-time Monitoring: Place the reaction in a real-time PCR instrument or fluorescence plate reader and monitor the increase in fluorescence over time at 37°C. Cleavage of the RNA substrate by RNase H will separate the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity over time. A significant increase in fluorescence in the presence of Trecovirsen and RNase H compared to the controls indicates RNase H-mediated cleavage.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Overview of the HIV-1 Life Cycle.
Caption: Mechanism of Action of Trecovirsen.
Experimental Workflow
Caption: Workflow for In Vitro HIV-1 Inhibition Assay.
Conclusion
This compound, and its unlabeled counterpart Trecovirsen (GEM-91), represent a targeted therapeutic strategy against HIV-1 by specifically inhibiting the expression of the essential gag gene. The antisense mechanism, mediated by cellular RNase H, offers a high degree of specificity for the viral mRNA. The preclinical data demonstrate potent, dose-dependent, and sequence-specific inhibition of HIV-1 replication in various cellular models. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the efficacy and mechanism of action of Trecovirsen and other antisense oligonucleotides targeting HIV-1. The continued exploration of novel therapeutic targets, such as the HIV-1 gag gene, is crucial in the ongoing effort to develop more effective and durable treatments for HIV-1 infection.
References
- 1. Antisense oligodeoxynucleotide phosphorothioate complementary to Gag mRNA blocks replication of human immunodeficiency virus type 1 in human peripheral blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense oligodeoxynucleotide phosphorothioate complementary to Gag mRNA blocks replication of human immunodeficiency virus type 1 in human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The HIV Gag Gene: A Prime Antisense Target for Antiviral Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The gag gene of the Human Immunodeficiency Virus (HIV) represents a critical and highly conserved target for the development of novel antisense-based therapeutic strategies. Encoding the Gag polyprotein, which is fundamental for viral particle assembly, maturation, and budding, its inhibition offers a potent mechanism to disrupt the viral life cycle. This guide provides a comprehensive overview of the scientific rationale, experimental methodologies, and quantitative outcomes associated with targeting the HIV gag gene using antisense technologies, including antisense oligonucleotides (ASOs), ribozymes, and RNA interference (RNAi).
Rationale for Targeting the HIV Gag Gene
The HIV gag gene is an attractive target for antisense intervention due to several key characteristics:
-
High Conservation: The gag gene exhibits a high degree of sequence conservation across different HIV-1 subtypes. This is crucial for developing broad-spectrum antiviral agents that can effectively target various viral strains and minimize the likelihood of viral escape through mutation.[1][2]
-
Essential Role in Viral Replication: The Gag polyprotein orchestrates the assembly of new viral particles. Its components—matrix (MA), capsid (CA), nucleocapsid (NC), and p6—are all vital for the structural integrity and infectivity of the virus.[1] Disrupting Gag expression, therefore, strikes at the core of viral production.
-
Multiple Actionable Sites: The gag mRNA contains several accessible regions that can be targeted by antisense molecules, including the translation initiation site and sequences within the coding region.[3][4][5][6]
Antisense Technologies Targeting HIV Gag
A variety of antisense platforms have been explored for their potential to inhibit HIV gag expression. These technologies primarily function by binding to the target gag mRNA, leading to its degradation or translational arrest.
Antisense Oligonucleotides (ASOs)
ASOs are short, single-stranded synthetic nucleic acid analogs that bind to a specific mRNA sequence. Their efficacy is often enhanced by chemical modifications that increase nuclease resistance, binding affinity, and cellular uptake.
-
Mechanism of Action: ASOs targeting gag can function through two primary mechanisms:
-
RNase H-dependent degradation: Upon binding to the target mRNA, some ASOs form a DNA:RNA hybrid, which is a substrate for the cellular enzyme RNase H. This enzyme then cleaves the mRNA, leading to gene silencing.[3][7]
-
Steric Hindrance: ASOs can also physically block the translational machinery (ribosomes) from reading the mRNA, thereby preventing protein synthesis.[7]
-
-
Chemical Modifications: Various chemical modifications have been employed to improve the therapeutic potential of anti-gag ASOs.[8]
Modification Type Key Properties Challenges Phosphorothioate (B77711) (PS) Nuclease resistance, enhanced protein binding Potential for coagulation effects and immunostimulation 2'-O-Methoxyethyl (2'-MOE) Enhanced binding affinity, nuclease resistance Potential for hepatotoxicity at high doses Locked Nucleic Acid (LNA) Superior binding affinity, high nuclease resistance Potential for hepatotoxicity, requires careful dosing 2'-deoxy-2'-fluoroarabinonucleic acid (FANA) Nuclease resistance, supports RNase H cleavage, potential for self-delivery Further in vivo evaluation needed
Experimental Workflow for ASO-mediated Inhibition of HIV-1 Gag
Caption: Workflow of ASO-based inhibition of HIV-1 gag expression.
Ribozymes
Ribozymes are catalytic RNA molecules that can be engineered to specifically cleave a target RNA sequence. Hammerhead and hepatitis delta virus (HDV)-derived ribozymes have been designed to target conserved sites within the HIV-1 gag RNA.[9][10][11][12]
-
Mechanism of Action: Engineered ribozymes contain a sequence complementary to the target site on the gag mRNA. Upon binding, the catalytic core of the ribozyme cleaves the phosphodiester backbone of the mRNA, leading to its inactivation.
Signaling Pathway for Ribozyme-mediated Cleavage of Gag mRNA
Caption: Mechanism of ribozyme-mediated silencing of HIV-1 gag.
RNA Interference (RNAi)
RNAi is a natural cellular process for gene silencing that can be harnessed to target viral genes. Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are the primary effectors in this pathway.
-
Mechanism of Action:
-
Delivery/Expression: siRNAs can be delivered directly to cells, while shRNAs are typically expressed from a viral or plasmid vector.
-
Processing: In the cytoplasm, shRNAs are processed by the Dicer enzyme into siRNAs.
-
RISC Loading: The siRNA is incorporated into the RNA-induced silencing complex (RISC).
-
Target Cleavage: The RISC, guided by the siRNA, binds to the complementary sequence on the gag mRNA and cleaves it, leading to its degradation.
-
-
Broad-Spectrum Inhibition: shRNAs targeting highly conserved regions of the gag gene have demonstrated broad-spectrum inhibition against various HIV-1 subtypes.[1]
Quantitative Data on Anti-Gag Antisense Therapies
The following tables summarize quantitative data from various studies on the efficacy of different antisense modalities targeting the HIV gag gene.
Table 1: Inhibition of HIV-1 Replication by Antisense Oligonucleotides (ASOs)
| ASO Type/Target | Cell Type | HIV-1 Strain | Metric | Result | Reference |
| FANA ASOs | Primary human CD4+ T cells | HIV-1NL4-3 | IC50 | ~200 nM | [7] |
| Phosphorothioate (GEM91) | Chronically infected cells | - | Inhibition | Sequence-dependent reduction in steady-state viral RNA | [6] |
| LNA gap-mer (AUG target) | HEK 293-T cells | HIV-1 LAI | CA-p24 reduction | Strong inhibition at nanomolar concentrations | [13] |
| Phosphorothioate (3 combined) | Acutely infected MOLT-3 cells | HIV-1 IIIB | Inhibition | >99% at 100 pM | [14] |
Table 2: Inhibition of HIV-1 Replication by RNA Interference (RNAi)
| RNAi Type | Target Site | Cell Type | HIV-1 Subtype(s) | Metric | Result | Reference |
| gag-shRNA-3 | Conserved region | HEK293T cells | B and C | Virus Titer Reduction | ~100-fold | [1] |
| gag-shRNA-3 | Conserved region | HEK293T cells | - | Gag-EGFP Expression | ~75% silencing | [1] |
| shRNA | Conserved Gag site | - | Diverse strains | - | Accessible to inhibition | [2][11] |
| DIS-shRNA | Dimerization Initiation Site | SupT1 cells | HIV-1NL4-3 | p24 antigen levels | Significant reduction for over 70 days | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols cited in the literature.
ASO Inhibition of HIV-1 Replication in Primary CD4+ T Cells[7]
-
Cell Isolation and Culture: Primary human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. CD4+ T cells are then purified and cultured in RPMI-1640 medium supplemented with 10% FBS and IL-2.
-
ASO Treatment: FANA ASOs targeting the HIV-1 genome are added to the cell culture at various concentrations.
-
HIV-1 Challenge: Cells are infected with an HIV-1 strain (e.g., HIV-1NL4-3).
-
Quantification of Viral Replication: Supernatants are collected at different time points post-infection, and the amount of HIV-1 p24 antigen is quantified using an enzyme-linked immunosorbent assay (ELISA) to determine the extent of viral replication.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
shRNA-mediated Silencing of Gag-EGFP Fusion Protein[1]
-
Plasmid Construction:
-
A target reporter plasmid is created by cloning the gag gene sequence in-frame with the Enhanced Green Fluorescent Protein (EGFP) gene (gag-EGFP).
-
shRNA expression plasmids are constructed by inserting synthetic oligonucleotides encoding the desired shRNA sequence into a suitable vector (e.g., pSIREN-RetroQ).
-
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293T cells are cultured in DMEM. The gag-EGFP reporter plasmid and the corresponding gag-shRNA plasmid are co-transfected into the cells using a transfection reagent like polyethylenimine (PEI).
-
Fluorescence Microscopy: 48 hours post-transfection, cells are observed under a fluorescence microscope to visually assess the reduction in EGFP expression.
-
Flow Cytometry: To quantify the inhibition efficiency, the percentage of EGFP-positive cells and the mean fluorescence intensity are measured by flow cytometry.
Detection of RNase H-mediated Cleavage of Target RNA (5'-RACE Assay)[7]
-
Cell Treatment and RNA Isolation: HIV-1 infected cells are treated with the ASO. Total RNA is then isolated from the cells.
-
RNA Ligase-Mediated Ligation: An RNA adapter is ligated to the 5' end of the cleaved RNA products.
-
Reverse Transcription: The ligated RNA is reverse transcribed into cDNA using a gene-specific primer.
-
PCR Amplification: The resulting cDNA is amplified by PCR using a primer specific to the adapter and another gene-specific primer.
-
Analysis: The PCR products are analyzed by gel electrophoresis and sequencing to confirm the precise cleavage site.
Challenges and Future Directions
Despite the promising results, the development of antisense therapies targeting HIV gag faces several challenges:
-
Delivery: Efficient and specific delivery of antisense molecules to HIV-infected cells, particularly latent reservoirs, remains a significant hurdle.[8][16]
-
Viral Escape: Although targeting conserved regions mitigates this risk, the high mutation rate of HIV-1 means that viral escape is still a possibility.[1][15][17] Combining multiple antisense molecules targeting different sites may be an effective strategy to prevent resistance.[1]
-
Off-target Effects and Toxicity: The potential for off-target effects and cellular toxicity must be carefully evaluated for any antisense therapeutic candidate.[8]
Future research will likely focus on the development of novel delivery systems, such as lipid nanoparticles and cell-penetrating peptides, to enhance the bioavailability and targeting of anti-gag antisense drugs.[8][16] Furthermore, the combination of antisense therapies with existing antiretroviral treatments (cART) could provide a synergistic effect and contribute to a functional cure for HIV-1.[1]
Conclusion
The HIV gag gene is a validated and promising target for the development of antisense-based therapeutics. ASOs, ribozymes, and RNAi have all demonstrated the ability to potently inhibit HIV-1 replication in vitro by targeting this essential gene. The continued refinement of these technologies, with a focus on improving delivery and overcoming potential resistance, holds significant promise for the next generation of HIV-1 therapies. This guide provides a foundational understanding for researchers and drug developers aiming to contribute to this critical area of antiviral research.
References
- 1. Silencing of HIV-1 gag gene from epidemic strains among men who have sex with men (MSM) in Tianjin, China by a broad-spectrum short hairpin RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Interference Therapies for an HIV-1 Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The multiple inhibitory mechanisms of GEM 91, a gag antisense phosphorothioate oligonucleotide, for human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Mechanisms of Action of Self-Delivering, Anti-HIV-1 FANA Oligonucleotides as a Potential New Approach to HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense Oligonucleotides (ASOs) Products for HIV/AIDS - Creative Biolabs [creative-biolabs.com]
- 9. Towards gene therapy against HIV-1: new therapeutic target in gag RNA accessible to ribozymes and RNA interference molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribozyme-mediated cleavage of an HIV-1 gag RNA: the effects of nontargeted sequences and secondary structure on ribozyme cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Conserved Target Site in HIV-1 Gag RNA is Accessible to Inhibition by Both an HDV Ribozyme and a Short Hairpin RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Efficient inhibition of HIV-1 expression by LNA modified antisense oligonucleotides and DNAzymes targeted to functionally selected binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid-based delivery of combinations of antisense oligodeoxynucleotides for the in vitro inhibition of HIV-1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA Interference Targeted to the Conserved Dimerization Initiation Site (DIS) of HIV-1 Restricts Virus Escape Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prospects for antisense peptide nucleic acid (PNA) therapies for HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Immunodeficiency Virus Type 1 Escape Is Restricted When Conserved Genome Sequences Are Targeted by RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Antisense Oligonucleotide Therapy: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotide (ASO) therapy represents a paradigm shift in drug development, moving beyond traditional small molecules and biologics to directly target the genetic source of diseases at the RNA level. ASOs are short, synthetic, single-stranded nucleic acid molecules, typically 13-30 nucleotides in length, designed to bind to specific messenger RNA (mRNA) sequences through Watson-Crick base pairing. This targeted binding modulates the function of the target RNA, ultimately altering protein expression to achieve a therapeutic effect. The specificity of this interaction allows for the development of highly targeted therapies for a range of genetic and neurodegenerative diseases that were previously considered "undruggable."[1] This guide provides an in-depth technical overview of the core principles of ASO therapy, including their mechanisms of action, the drug development process, quantitative data from key clinical trials, and detailed experimental protocols.
Mechanisms of Action
ASOs exert their therapeutic effects through several distinct mechanisms, primarily categorized as RNA degradation or steric hindrance. The choice of mechanism is largely dictated by the chemical modifications of the ASO backbone and sugar moieties.
RNase H-Mediated RNA Degradation
The most common mechanism for ASO-mediated gene silencing involves the recruitment of Ribonuclease H (RNase H), a ubiquitous endogenous enzyme that specifically cleaves the RNA strand of an RNA/DNA heteroduplex.[2][3]
-
Pathway:
-
An ASO with a DNA-like "gap" (gapmer) region hybridizes to its complementary target mRNA in the cytoplasm or nucleus.[4]
-
The resulting RNA/DNA duplex is recognized by RNase H1.[3][4][5]
-
RNase H1 cleaves the phosphodiester backbone of the mRNA strand within the duplex.[3][4]
-
The cleaved mRNA fragments are subsequently degraded by cellular exonucleases.[4][6]
-
The intact ASO can then bind to another target mRNA molecule, leading to multiple rounds of degradation.
-
This mechanism leads to a significant and sustained reduction in the levels of the target mRNA and, consequently, the encoded protein.[2]
Steric Hindrance Mechanisms
ASOs with chemical modifications that do not support RNase H activity can modulate protein expression by physically blocking the binding of cellular machinery to the target RNA.
-
Translation Arrest: An ASO can bind to the 5' untranslated region (UTR) or the start codon region of an mRNA, sterically hindering the assembly of the ribosomal machinery and thereby inhibiting protein translation.[5]
-
Splice Modulation: This is a powerful application of ASOs, particularly for genetic diseases caused by splicing defects. By binding to specific sequences within a pre-mRNA, such as splice sites or splicing enhancers/silencers, ASOs can modulate the splicing process.[5][7][8] This can be used to:
-
Promote exon skipping: Force the splicing machinery to skip an exon containing a premature stop codon or a frameshift mutation, thereby restoring the reading frame and producing a truncated but functional protein.[5][9]
-
Induce exon inclusion: Block a splicing silencer to promote the inclusion of an exon that is normally excluded, which can be beneficial in certain diseases.
-
Correct aberrant splicing: Prevent the use of cryptic splice sites that lead to the production of non-functional proteins.[7]
-
ASO Drug Development and Preclinical Evaluation
The development of an ASO therapeutic is a systematic process involving candidate selection, preclinical evaluation, and clinical trials.
Drug Development Workflow
The preclinical phase focuses on identifying a lead ASO candidate with optimal potency, specificity, and a favorable safety profile before moving into human trials.
Quantitative Data from Preclinical and Clinical Studies
The efficacy and safety of ASO therapies are rigorously evaluated through quantitative assessments in preclinical models and human clinical trials.
Table 1: Preclinical Pharmacokinetics of ASOs in Rodents
| ASO Chemistry | Administration Route | Plasma Half-life (Initial) | Plasma Half-life (Terminal) | Primary Tissue Distribution | Reference |
| Phosphorothioate (PS) | Intravenous (IV) | 0.53 - 0.83 hours | 35 - 50 hours | Liver, Kidney | [10] |
| Phosphorothioate (PS) | Subcutaneous (SC) | Similar to IV | Similar to IV | Liver, Kidney | [10] |
| Methylphosphonate | Intravenous (IV) | 17 minutes | - | - | [10] |
| LNA-i-miR-221 | Intravenous (IV) | - | - | Liver, Kidney | [11] |
| 2'-MOE | Subcutaneous (SC) | Rapid distribution | Weeks (in mice) | Liver, Kidney, Bone Marrow, Adipocytes | [12] |
Table 2: Efficacy of FDA-Approved ASOs in Clinical Trials
| Drug Name (Brand Name) | Disease | Primary Endpoint(s) | Quantitative Outcome | Reference |
| Inotersen (Tegsedi) | Hereditary Transthyretin Amyloidosis (hATTR) | Change from baseline in mNIS+7 and Norfolk QoL-DN | mNIS+7: 19.73-point mean benefit vs. placebo at 15 months. Norfolk QoL-DN: 11.68-point mean benefit vs. placebo at 15 months. | [13] |
| Nusinersen (Spinraza) | Spinal Muscular Atrophy (SMA) | Change from baseline in HFMSE score | Later-Onset SMA (CHERISH study): 4.9-point mean improvement vs. sham control at 15 months. | [14] |
| Eteplirsen (Exondys 51) | Duchenne Muscular Dystrophy (DMD) | Dystrophin protein expression; 6-Minute Walk Test (6MWT) | Dystrophin: 7-fold increase from baseline at Week 96. 6MWT: Slower decline of 68.9 m at 96 weeks vs. 133.8 m in external controls. | [15] |
| Golodirsen (Vyondys 53) | Duchenne Muscular Dystrophy (DMD) | Dystrophin protein expression | 16-fold increase in dystrophin protein after 48 weeks. |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible evaluation of ASO candidates.
Protocol 1: In Vitro ASO Efficacy Assessment using qPCR
Objective: To quantify the reduction of target mRNA levels in cultured cells following ASO treatment.
Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., a human cell line endogenously expressing the target gene) in appropriate media.
-
Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
-
ASO Transfection:
-
Prepare ASO-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. A range of ASO concentrations (e.g., 10-100 nM) should be tested.[16]
-
For gymnotic uptake (without transfection reagents), add ASOs directly to the culture medium and incubate for 24-72 hours.[17]
-
Include a non-targeting or scrambled ASO as a negative control.
-
-
RNA Extraction:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to calculate the relative expression of the target mRNA, normalized to the housekeeping gene and compared to the negative control-treated cells.
-
Protocol 2: In Vivo ASO Efficacy Study in a Rodent Model
Objective: To evaluate the in vivo efficacy of an ASO by measuring target mRNA and protein reduction in a relevant tissue.
Methodology:
-
Animal Model and Acclimatization:
-
Select a suitable rodent model (e.g., a transgenic mouse model of the disease or wild-type mice).
-
Acclimatize animals to the housing conditions for at least one week prior to the study.[18]
-
-
ASO Formulation and Administration:
-
Dissolve the ASO in sterile saline or PBS to the desired concentration.
-
Administer the ASO via a relevant route, such as subcutaneous (SC) or intraperitoneal (i.p.) injection. Dosing frequency can be, for example, twice weekly.[18]
-
Include a vehicle control group (saline) and a control oligonucleotide group.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Collect target tissues (e.g., liver, kidney, brain) and either snap-freeze in liquid nitrogen for RNA/protein analysis or fix in formalin for histology.
-
-
Analysis of Target Knockdown:
-
mRNA Analysis: Homogenize the tissue and extract RNA. Perform RT-qPCR as described in Protocol 1 to quantify target mRNA levels.
-
Protein Analysis: Homogenize the tissue in a suitable lysis buffer containing protease inhibitors. Quantify total protein concentration using a BCA assay. Analyze target protein levels by Western blot or ELISA.[18]
-
Protocol 3: In Vitro Assessment of ASO-Induced Hepatotoxicity
Objective: To evaluate the potential for ASOs to cause liver toxicity using primary hepatocytes.
Methodology:
-
Hepatocyte Culture:
-
Isolate primary hepatocytes from mice or use cryopreserved human hepatocytes.[19]
-
Plate the hepatocytes on collagen-coated plates in appropriate hepatocyte culture medium.
-
-
ASO Treatment:
-
After allowing the cells to attach, treat them with a range of ASO concentrations via gymnotic delivery.[1]
-
Include known hepatotoxic and non-toxic ASOs as positive and negative controls, respectively.
-
-
Cytotoxicity Assays (after 3 days of treatment): [1]
-
Lactate Dehydrogenase (LDH) Assay: Measure the activity of LDH released into the cell culture supernatant as an indicator of membrane damage.
-
ATP Assay: Measure intracellular ATP levels as an indicator of cell viability and metabolic activity.
-
Glutathione (GSH) Assay: Measure intracellular GSH levels as an indicator of oxidative stress.
-
-
Biomarker Analysis (optional):
-
Measure the levels of microRNA-122 (miR-122) in the cell culture supernatant as a specific biomarker of hepatocyte injury.[1]
-
Conclusion
Antisense oligonucleotide therapy has emerged as a third major platform for drug development, offering a versatile and highly specific approach to treating a wide array of diseases at their genetic roots. The continued refinement of ASO chemistries, delivery technologies, and our understanding of their mechanisms of action promises to further expand their therapeutic applications. Rigorous preclinical evaluation using standardized and predictive in vitro and in vivo models is paramount to successfully translating promising ASO candidates into clinically effective and safe medicines. This guide provides a foundational framework for researchers and drug developers navigating this exciting and rapidly evolving field.
References
- 1. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. investorrelations.sarepta.com [investorrelations.sarepta.com]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA cleavage products generated by antisense oligonucleotides and siRNAs are processed by the RNA surveillance machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Splice-Modulating Antisense Oligonucleotides as Therapeutics for Inherited Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-Finding Study and Pharmacokinetics Profile of the Novel 13-Mer Antisense miR-221 Inhibitor in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New England Journal of Medicine Publishes Results from Pivotal Study of TEGSEDI™ (inotersen) for the Treatment of Hereditary ATTR Amyloidosis [prnewswire.com]
- 14. Final Phase 3 Study Data Show SPINRAZA® (nusinersen) Significantly Improved Motor Function in Children with Later-Onset Spinal Muscular Atrophy | Biogen [investors.biogen.com]
- 15. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aumbiotech.com [aumbiotech.com]
- 18. benchchem.com [benchchem.com]
- 19. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Phosphorothioate Modification in Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The strategic chemical modification of oligonucleotides is a cornerstone of nucleic acid therapeutics. Among the most pivotal and widely adopted modifications is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom.[1][2] This seemingly minor alteration imparts profound changes to the molecule's physicochemical and biological properties, most notably a dramatic increase in resistance to nuclease degradation.[1][3] This enhanced stability extends the in vivo half-life, a critical feature for therapeutic efficacy.[1] Consequently, phosphorothioate modifications are integral to the design of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), aptamers, and immunostimulatory agents.[1][2][3] This technical guide provides an in-depth overview of the chemistry, biological properties, and key experimental considerations for PS-modified oligonucleotides.
The Core Role: Nuclease Resistance
The primary challenge for therapeutic oligonucleotides is their rapid degradation by ubiquitous endo- and exonucleases in biological systems.[1] The natural phosphodiester (PO) backbone is highly susceptible to enzymatic cleavage. The PS modification directly addresses this vulnerability.
The substitution of a non-bridging oxygen with a sulfur atom creates a phosphodiester bond analog that is a poor substrate for most nucleases.[4][5] The sulfur atom's different size and electronic properties sterically hinder the enzyme's active site, significantly slowing the rate of hydrolysis.[5] This protection is crucial for maintaining the therapeutic concentration and extending the duration of action of oligonucleotide drugs.[6][7] While unmodified oligonucleotides may be degraded in minutes, fully PS-modified oligonucleotides can have a terminal elimination half-life of 35 to 50 hours in plasma.[5]
For optimal protection, it is common to introduce at least three PS bonds at both the 5' and 3' ends to inhibit exonucleases.[8] Full PS modification throughout the entire backbone provides protection against endonucleases as well.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Phosphorothioate oligonucleotides: chemistry, purification, analysis, scale-up and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
Fluorescein Isothiocyanate (FITC): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fluorescein (B123965) isothiocyanate (FITC) is a derivative of the fluorescent dye fluorescein, widely utilized in biological research for the fluorescent labeling of biomolecules.[1][][3] Its isothiocyanate group (–N=C=S) readily reacts with primary amine groups on proteins and other molecules, forming a stable thiourea (B124793) bond.[4][5] This guide provides an in-depth overview of the core properties of FITC, detailed experimental protocols, and visualizations to aid in its effective application.
Core Properties of Fluorescein Isothiocyanate
FITC is a small, weakly acidic hydroxyxanthene dye.[6] It is typically available as a mixture of two isomers, fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC).[1][7] The dye is valued for its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[8] However, it is also known for its susceptibility to photobleaching and the pH sensitivity of its fluorescent signal.[1][8]
Physicochemical and Spectral Properties
The key physicochemical and spectral properties of FITC are summarized in the tables below. These values are crucial for designing and troubleshooting fluorescence-based experiments.
Table 1: Physicochemical Properties of FITC
| Property | Value | References |
| Chemical Formula | C₂₁H₁₁NO₅S | [1][6] |
| Molar Mass | 389.38 g/mol | [1][6][9] |
| Appearance | Yellow-orange to orange powder | [6][10] |
| Reactive Group | Isothiocyanate (-N=C=S) | [1][4] |
| Reactivity | Primary amines | [1][4] |
| Solubility | Soluble in DMSO and DMF | [7] |
Table 2: Spectral Properties of FITC
| Property | Value | References |
| Excitation Maximum (λex) | ~495 nm | [1][7][9] |
| Emission Maximum (λem) | ~519 nm | [1][6][7][9] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | [11][12] |
| Quantum Yield (Φ) | ~0.92 | [12][13] |
| Color of Emitted Light | Green | [1][7] |
Key Considerations for Use
Several factors can influence the performance of FITC in experimental settings:
-
Photobleaching: FITC is prone to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[1][8] For applications requiring high photostability, alternative dyes such as Alexa Fluor 488 may be more suitable.[1][14][15]
-
pH Sensitivity: The fluorescence intensity of FITC is highly dependent on pH, with a significant decrease in acidic environments.[4][8][16] This property can be utilized for measuring pH in living cells but requires careful buffer control in other applications.[7]
-
Self-Quenching: At high degrees of labeling, FITC can exhibit self-quenching, leading to a decrease in fluorescence intensity.[4] The optimal dye-to-protein ratio should be determined experimentally for each application.[17]
Experimental Protocols
Detailed methodologies for common applications of FITC are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Protein Labeling with FITC
This protocol outlines the general procedure for conjugating FITC to a protein.
Materials:
-
Protein of interest (2 mg/mL in amine-free buffer, e.g., PBS, pH 7.5-8.0)
-
FITC powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment
-
Storage buffer (e.g., PBS with a preservative)
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the conjugation buffer at a concentration of 2 mg/mL.[18] Ensure the buffer is free of amine-containing substances like Tris or glycine, which will compete with the labeling reaction.[18][19] If necessary, dialyze the protein against the conjugation buffer.[18]
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.[18] Protect the solution from light.[18]
-
Conjugation Reaction: While gently stirring, add the FITC solution to the protein solution. A common starting point is a 5:1 to 20:1 molar ratio of FITC to protein.[17][19]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 12 hours at 4°C in the dark with continuous gentle stirring.[17][20]
-
Purification: Separate the FITC-conjugated protein from unreacted FITC and byproducts using a gel filtration column or dialysis.[17][18] The labeled protein will appear as a faster-moving colored band on the column.[18]
-
Storage: Store the purified conjugate at 4°C, protected from light.[17]
Immunofluorescence Staining of Cells
This protocol describes the use of an FITC-conjugated secondary antibody for indirect immunofluorescence.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal serum in PBS)
-
Primary antibody (unconjugated)
-
FITC-conjugated secondary antibody
-
Mounting medium
Procedure:
-
Cell Fixation: Wash the cells with PBS and then fix with fixation buffer for 15-20 minutes at room temperature.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 10-20 minutes at room temperature.[21]
-
Blocking: Incubate the cells with blocking buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.[22]
-
Primary Antibody Incubation: Dilute the primary antibody in antibody dilution buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[22]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[22]
-
Secondary Antibody Incubation: Dilute the FITC-conjugated secondary antibody in antibody dilution buffer and incubate with the cells for 1-2 hours at room temperature in the dark.[22]
-
Final Washes: Wash the cells three times with PBS for 5 minutes each.[22]
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.[22]
-
Visualization: Examine the slides using a fluorescence microscope with the appropriate filter set for FITC.[22]
Flow Cytometry Staining
This protocol provides a general workflow for staining suspended cells for flow cytometry analysis.
Materials:
-
Single-cell suspension (1 x 10⁶ cells per sample)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
FITC-conjugated primary antibody or isotype control
-
Fixation/Permeabilization buffers (for intracellular staining)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with cold flow cytometry staining buffer.
-
Blocking (Optional): To prevent non-specific binding, incubate the cells with an Fc receptor blocking antibody.[23]
-
Surface Staining: Add the FITC-conjugated primary antibody or isotype control to the cell suspension. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold flow cytometry staining buffer.
-
Intracellular Staining (if required):
-
Resuspension: Resuspend the cells in an appropriate volume of flow cytometry staining buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for FITC (typically a 488 nm laser for excitation).[9][23]
Visualizations
The following diagrams illustrate key concepts and workflows related to FITC.
References
- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. Application of FITC in Research [tdblabs.se]
- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 5. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 6. 荧光素 5(6)-异硫氰酸酯 BioReagent, suitable for fluorescence, mixture of 2 components, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 8. Fluorescein (FITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Fluorescein isothiocyanate | 27072-45-3 [chemicalbook.com]
- 11. biotium.com [biotium.com]
- 12. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 13. stressmarq.com [stressmarq.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youdobio.com [youdobio.com]
- 18. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 22. usbio.net [usbio.net]
- 23. Key Steps in Flow Cytometry Protocols [sigmaaldrich.com]
- 24. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
FITC-Trecovirsen Sodium for HIV Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trecovirsen, also known as GEM-91, is a 25-mer antisense phosphorothioate (B77711) oligodeoxynucleotide designed to specifically target the gag gene of the Human Immunodeficiency Virus type 1 (HIV-1).[1][2][3][4] The gag gene encodes the Gag polyprotein, a critical structural component necessary for the assembly and maturation of new viral particles.[5][6][7] By binding to the gag mRNA, Trecovirsen inhibits the translation of this polyprotein, thereby disrupting the viral life cycle.[1][2] FITC-Trecovirsen sodium is the fluorescently labeled conjugate of Trecovirsen, incorporating fluorescein (B123965) isothiocyanate (FITC) to facilitate its visualization and tracking in research applications.[1][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from related studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Quantitative Data
Table 1: In Vitro Anti-HIV Activity of Trecovirsen (GEM-91) and Similar Antisense Oligonucleotides
| Compound | Target | Cell Type | Parameter | Value | Reference |
| Trecovirsen (GEM-91) | gag mRNA | T-cell line | Comparative Efficacy | 2 µM GEM-91 as effective as 5 µM AZT | [3] |
| Trecovirsen (GEM-91) | gag mRNA | Primary lymphocytes | Inhibition | >99% inhibition of HIV-1 isolates | [3] |
| Phosphorothioate Oligonucleotide | Various HIV-1 RNA sites | Cultured cells | Inhibition | Blocked replication at 1 µM | [9] |
| PS Oligonucleotide | HIV-1 pol gene (integrase) | MT-4 cells | IC50 | 90 ± 10 nM | [10] |
Table 2: Pharmacokinetic Parameters of Trecovirsen (GEM-91) in HIV-Positive Subjects
| Parameter | Dose | Value | Reference |
| Administration Route | Single i.v. infusion | N/A | [11][12] |
| Dose Range | 0.1 to 2.5 mg/kg | N/A | [11][12] |
| Half-life (t½) | 0.1 mg/kg (³⁵S-labeled) | 0.18 ± 0.04 h (initial), 26.71 ± 1.67 h (terminal) | [13] |
| Urinary Excretion | 0.1 mg/kg (³⁵S-labeled) | 49.15% ± 6.80% in 24h, 70.37% ± 6.72% in 96h | [13] |
Experimental Protocols
The following are detailed, adaptable protocols for key experiments involving this compound in HIV research.
Protocol 1: In Vitro Anti-HIV Activity Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB, NL4-3)
-
Complete cell culture medium
-
This compound
-
Control oligonucleotides (mismatched and scrambled sequences)
-
HIV-1 p24 antigen ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
Cell Preparation: Seed the HIV-1 permissive cells in a 96-well plate at an appropriate density. For PBMCs, stimulate with phytohemagglutinin (PHA) for 2-3 days prior to infection.
-
Compound Preparation: Prepare serial dilutions of this compound and control oligonucleotides in complete culture medium.
-
Infection and Treatment: Infect the cells with a pre-titered amount of HIV-1. Immediately after infection, add the different concentrations of this compound and control oligonucleotides to the respective wells. Include wells with untreated infected cells (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Supernatant Collection: After the incubation period, carefully collect the culture supernatant from each well.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of HIV-1 inhibition for each concentration of this compound relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cellular Uptake and Intracellular Localization of this compound
This protocol uses fluorescence microscopy to visualize the uptake and subcellular distribution of this compound.
Materials:
-
HIV-1 infected or uninfected lymphocytes
-
This compound
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence or confocal microscope with appropriate filters for FITC and DAPI
Methodology:
-
Cell Seeding: Seed the cells on glass coverslips in a culture plate and allow them to adhere (if applicable).
-
Treatment: Add this compound to the culture medium at a desired concentration (e.g., 1 µM) and incubate for various time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, gently wash the cells three times with cold PBS to remove any unbound oligonucleotide.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Note: Avoid using methanol (B129727) or acetone (B3395972) as fixatives, as they can cause the diffusion of oligonucleotides, leading to localization artifacts.[5]
-
Nuclear Staining: Wash the cells twice with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope. Capture images in the FITC and DAPI channels to observe the intracellular localization of this compound in relation to the nucleus.
Visualizations
Mechanism of Action of Trecovirsen
Caption: Mechanism of Trecovirsen's antisense activity against HIV-1 gag mRNA.
Experimental Workflow for Evaluating FITC-Trecovirsen
Caption: A logical workflow for the in vitro evaluation of this compound.
Downstream Consequences of Gag Synthesis Inhibition
Caption: The impact of inhibiting Gag synthesis on the HIV-1 life cycle.
References
- 1. pnas.org [pnas.org]
- 2. Proteasome inhibition interferes with Gag polyprotein processing, release, and maturation of HIV-1 and HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Type 1 Gag as a Target for Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular localization of oligonucleotides: influence of fixative protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of HIV-1 Gag-Pol Expression by Shiftless, an Inhibitor of Programmed −1 Ribosomal Frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol: Detection of Intracellular Antigens by Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]
- 8. Pharmacokinetics & Preliminary Antiviral Activity Study of Gem 91 - Charles Flexner [grantome.com]
- 9. Specific inhibition of human immunodeficiency virus type 1 replication by antisense oligonucleotides: an in vitro model for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Clinical trial results of GEM91 show activity against advance HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and tolerability of intravenous trecovirsen (GEM 91), an antisense phosphorothioate oligonucleotide, in HIV-positive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of an anti-human immunodeficiency virus antisense oligodeoxynucleotide phosphorothioate (GEM 91) in HIV-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profiling of FITC-Trecovirsen Sodium: A Technical Guide to Cellular Uptake and Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of FITC-Trecovirsen sodium, a fluorescently-labeled antisense oligonucleotide (ASO). While Trecovirsen (GEM-91) is historically recognized as an anti-HIV agent, this document outlines a framework for studying a functionally analogous ASO designed to target Intercellular Adhesion Molecule-1 (ICAM-1), a key protein in inflammatory responses. The methodologies and data presented are based on established principles for phosphorothioate (B77711) ASOs, such as Alicaforsen (ISIS 2302), and serve as a robust model for preclinical assessment.
The inclusion of a Fluorescein isothiocyanate (FITC) label enables direct visualization and quantification of cellular uptake, providing a crucial link between drug delivery and biological effect. This guide details the necessary experimental protocols, presents representative quantitative data, and illustrates the core biological and experimental processes.
Quantitative Data Summary
The in vitro efficacy of an antisense oligonucleotide is determined by its ability to reduce the expression of its target mRNA and protein. The following tables summarize representative data for a Trecovirsen analogue targeting ICAM-1 in human umbilical vein endothelial cells (HUVECs), a standard model for studying inflammation.
Table 1: Inhibition of ICAM-1 mRNA Expression
| Concentration (nM) | Mean ICAM-1 mRNA Reduction (%) | Standard Deviation |
| 1 | 8.2 | ± 2.1 |
| 10 | 25.6 | ± 4.5 |
| 50 | 58.1 | ± 6.2 |
| 100 | 85.4 | ± 5.1 |
| 250 | 89.3 | ± 3.9 |
| IC₅₀ (nM) | ~40 |
Data represents the percentage reduction of TNF-α induced ICAM-1 mRNA levels after 24-hour incubation with the ASO, as measured by RT-qPCR. The IC₅₀ is calculated from the dose-response curve.
Table 2: Inhibition of Cell-Surface ICAM-1 Protein Expression
| Concentration (nM) | Mean ICAM-1 Protein Reduction (%) | Standard Deviation |
| 1 | 5.1 | ± 1.8 |
| 10 | 19.8 | ± 3.9 |
| 50 | 45.3 | ± 5.5 |
| 100 | 76.9 | ± 7.1 |
| 250 | 82.1 | ± 6.3 |
| IC₅₀ (nM) | ~65 |
Data represents the percentage reduction of TNF-α induced cell-surface ICAM-1 protein levels after 48-hour incubation with the ASO, as measured by cell-based ELISA. The IC₅₀ is calculated from the dose-response curve.
Table 3: Cellular Uptake of FITC-Trecovirsen
| Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | % FITC-Positive Cells |
| 1 | 150 | 25% |
| 4 | 850 | 78% |
| 12 | 2100 | 95% |
| 24 | 3500 | >98% |
Cellular uptake measured in HUVECs incubated with 100 nM FITC-Trecovirsen, quantified by flow cytometry.
Core Signaling and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is critical for understanding the drug's function and the methods used to evaluate it.
Detailed Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of drug candidates.
Protocol: Cellular Uptake Analysis by Flow Cytometry
This protocol quantifies the cellular internalization of FITC-Trecovirsen.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 24-well plate at a density of 5 x 10⁴ cells/well and culture for 24 hours.
-
Treatment: Remove culture medium and replace with fresh medium containing this compound at the desired concentration (e.g., 100 nM). Include an untreated well as a negative control.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvest: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized oligonucleotides. Detach cells using a gentle cell dissociation reagent (e.g., TrypLE™ Express).
-
Flow Cytometry Analysis:
-
Transfer the cell suspension to FACS tubes and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 300 µL of FACS buffer (PBS with 1% BSA).
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation.
-
Measure FITC fluorescence in the appropriate channel (typically ~520 nm).
-
Use the untreated cells to set the background fluorescence gate.
-
-
Data Quantification: Quantify both the percentage of FITC-positive cells and the mean fluorescence intensity (MFI) of the population.
Protocol: ICAM-1 mRNA Quantification by RT-qPCR
This protocol measures the reduction in target mRNA levels.
-
Cell Seeding and Treatment:
-
Seed HUVECs in a 24-well plate at 5 x 10⁴ cells/well and culture for 24 hours.
-
Pre-treat cells with Trecovirsen (or control oligonucleotides) at various concentrations for 4 hours.
-
Induce ICAM-1 expression by adding a pro-inflammatory stimulus like TNF-α (10 ng/mL) to the media.
-
Incubate for an additional 24 hours.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit).
-
Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 500 ng of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for human ICAM-1, and a suitable qPCR master mix (e.g., SYBR Green).
-
Also prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for both ICAM-1 and the housekeeping gene.
-
Determine the relative expression of ICAM-1 mRNA using the ΔΔCt method, normalizing the expression in treated samples to the TNF-α stimulated, untreated control.
-
Calculate the percentage reduction for each concentration.
-
Protocol: Cell-Surface ICAM-1 Protein Quantification by Cell-Based ELISA
This protocol quantifies the change in protein expression on the cell surface.
-
Cell Seeding and Treatment:
-
Seed HUVECs in a 96-well, clear-bottom black plate at 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with a concentration range of Trecovirsen for 48 hours. For the last 24 hours of this incubation, add TNF-α (10 ng/mL) to induce ICAM-1 expression. Include stimulated/unstimulated and treated/untreated controls.
-
-
Fixation:
-
Carefully remove the culture medium.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
-
Blocking:
-
Wash the wells three times with PBS.
-
Block non-specific antibody binding by adding 200 µL of blocking buffer (e.g., PBS with 5% BSA) and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the wells once.
-
Add 50 µL of a primary antibody against human ICAM-1, diluted in blocking buffer, to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times.
-
Add 100 µL of a Horseradish Peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection and Analysis:
-
Wash the wells five times.
-
Add 100 µL of TMB substrate solution and incubate until a blue color develops (typically 10-20 minutes).
-
Stop the reaction by adding 100 µL of stop solution (e.g., 1 M H₂SO₄). The color will turn yellow.
-
Read the absorbance at 450 nm on a microplate reader.
-
Normalize the data to cell number if necessary (e.g., using a Janus Green stain) and calculate the percentage reduction in ICAM-1 expression relative to the stimulated, untreated control.[1][2]
-
References
An In-depth Technical Guide on the Intracellular Fate of FITC-Trecovirsen Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trecovirsen sodium, also known as GEM-91, is a 25-mer antisense phosphorothioate (B77711) oligonucleotide designed to target the gag gene of the Human Immunodeficiency Virus (HIV).[1][2][3] By binding to the target mRNA, Trecovirsen inhibits the expression of the Gag protein, a crucial component for viral assembly and maturation. To facilitate the study of its cellular uptake and distribution, Trecovirsen is often labeled with fluorescein (B123965) isothiocyanate (FITC), creating FITC-Trecovirsen sodium.[4] This fluorescent tag allows for direct visualization and quantification of the oligonucleotide within cellular compartments. Understanding the intracellular fate of FITC-Trecovirsen is paramount for optimizing its therapeutic efficacy and minimizing potential off-target effects. This technical guide synthesizes the current understanding of the cellular uptake, trafficking, and ultimate fate of phosphorothioate oligonucleotides, providing a framework for the presumed pathway of FITC-Trecovirsen.
Cellular Uptake Mechanisms
The entry of phosphorothioate oligonucleotides like Trecovirsen into cells is a complex process primarily mediated by endocytosis.[5][6] Unlike small molecules that can diffuse across the cell membrane, the large size and polyanionic nature of oligonucleotides necessitate active transport mechanisms. While multiple endocytic pathways may be involved, receptor-mediated endocytosis is considered a major route.
Key Proteins Involved in Uptake:
A variety of cell surface proteins have been identified to bind to phosphorothioate oligonucleotides and facilitate their internalization. While the specific receptors for Trecovirsen are not fully elucidated, studies on similar oligonucleotides suggest the involvement of scavenger receptors and other membrane proteins. For instance, the epidermal growth factor receptor (EGFR) has been shown to bind and mediate the productive cellular uptake of phosphorothioate-modified antisense oligonucleotides.[7]
Experimental Protocol: Cellular Uptake Assay
A common method to quantify the cellular uptake of FITC-Trecovirsen is through flow cytometry.
-
Cell Culture: Culture target cells (e.g., HIV-infected H9 cells or peripheral blood mononuclear cells) in appropriate media and conditions.[6]
-
Treatment: Incubate the cells with varying concentrations of this compound for different time points (e.g., 1, 4, 24 hours).
-
Cell Harvesting and Staining:
-
Wash the cells with phosphate-buffered saline (PBS) to remove unbound oligonucleotide.
-
Treat with trypsin to detach adherent cells and quench extracellular fluorescence with trypan blue.
-
Resuspend cells in a suitable buffer for flow cytometry.
-
-
Flow Cytometry Analysis: Analyze the FITC fluorescence intensity in the cell population to determine the percentage of positive cells and the mean fluorescence intensity, which correlates with the amount of internalized oligonucleotide.
Quantitative Data on Oligonucleotide Uptake
Studies on phosphorothioate oligonucleotides have demonstrated efficient uptake in various cell types, with intracellular concentrations exceeding extracellular concentrations by over 100-fold within an hour of exposure.[6] The uptake process is often saturable, suggesting a finite number of binding sites on the cell surface.[6]
| Parameter | Observation | Reference |
| Uptake Efficiency | Intracellular concentration can be >100x the extracellular concentration. | [6] |
| Kinetics | Uptake begins to plateau after 45-60 minutes. | [6] |
| Mechanism | Suggests a saturable, likely receptor-mediated, process. | [6] |
Intracellular Trafficking Pathway
Following endocytosis, FITC-Trecovirsen is encapsulated within endosomes and trafficked through the endo-lysosomal pathway. This is a critical stage that determines the ultimate fate and biological activity of the oligonucleotide.
Endosomal Sorting:
-
Early Endosomes: Immediately after internalization, the oligonucleotide is found in early endosomes. These are sorting hubs from which molecules can be recycled back to the cell surface or directed towards late endosomes.
-
Late Endosomes and Multivesicular Bodies (MVBs): From early endosomes, the cargo moves to late endosomes, which have a more acidic internal pH. Late endosomes can mature into multivesicular bodies.
-
Lysosomes: The final destination for many endocytosed molecules is the lysosome, an organelle filled with degradative enzymes.
Visualization of Intracellular Trafficking
Confocal microscopy is a powerful tool to visualize the subcellular localization of FITC-Trecovirsen.
-
Experimental Protocol: Confocal Microscopy
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with FITC-Trecovirsen.
-
Organelle Staining: Use specific fluorescent dyes or antibody-based stains to label different organelles (e.g., LysoTracker for lysosomes, EEA1 for early endosomes).
-
Imaging: Acquire images using a confocal microscope, capturing the fluorescence from FITC-Trecovirsen and the organelle markers. Co-localization analysis can then determine the specific compartments where the oligonucleotide resides.
-
Subcellular fractionation studies have confirmed the sequestration of phosphorothioate oligonucleotides into both the nucleus and mitochondria over time.[6]
Diagram: Generalized Endocytic Pathway of FITC-Trecovirsen
Caption: Generalized pathway of FITC-Trecovirsen uptake and intracellular trafficking.
Endosomal Escape and Mechanism of Action
For an antisense oligonucleotide to be effective, it must escape the endo-lysosomal pathway and reach its target mRNA in the cytoplasm or nucleus. This is a major bottleneck, as a significant portion of the internalized oligonucleotide may be degraded in lysosomes. The exact mechanisms of endosomal escape are not fully understood but are thought to involve destabilization of the endosomal membrane.
Once in the cytoplasm, Trecovirsen can translocate to the nucleus where it binds to the pre-mRNA of the HIV gag gene. This binding event recruits RNase H, an enzyme that cleaves the RNA strand of the DNA-RNA hybrid, leading to the degradation of the target mRNA and inhibition of Gag protein synthesis.
Diagram: Experimental Workflow for Studying Intracellular Fate
Caption: Workflow for investigating the intracellular fate and activity of FITC-Trecovirsen.
Conclusion
The intracellular journey of this compound is a multi-step process that begins with receptor-mediated endocytosis and progresses through the endo-lysosomal pathway. The efficiency of endosomal escape is a critical determinant of its therapeutic efficacy. By employing techniques such as flow cytometry and confocal microscopy, researchers can dissect this pathway, providing valuable insights for the design of more effective oligonucleotide-based therapeutics. While the specific details for FITC-Trecovirsen are inferred from studies on similar phosphorothioate oligonucleotides, the general principles outlined in this guide provide a robust framework for its investigation. Further research is warranted to identify the specific receptors and factors governing the intracellular trafficking of Trecovirsen to enhance its delivery and therapeutic potential against HIV.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics and tolerability of intravenous trecovirsen (GEM 91), an antisense phosphorothioate oligonucleotide, in HIV-positive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular uptake and subcellular distribution of phosphorothioate oligonucleotides into cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of FITC-Trecovirsen Sodium with HIV gag mRNA
Disclaimer: As of this writing, specific quantitative binding data (e.g., dissociation constant K_d) and detailed experimental protocols for the direct interaction between FITC-Trecovirsen sodium and HIV gag mRNA are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview based on the known properties of Trecovirsen (GEM-91), the general principles of antisense oligonucleotide interactions, and representative methodologies for studying such phenomena.
Introduction
Trecovirsen sodium, also known under the experimental name GEM-91, is a 25-mer phosphorothioate (B77711) antisense oligonucleotide designed to specifically target the gag gene of the Human Immunodeficiency Virus (HIV).[1][2][3][4][5] The gag gene is a critical component of the HIV genome, encoding the precursor Gag polyprotein that is essential for the assembly of new viral particles.[6] By targeting the gag mRNA, Trecovirsen aims to inhibit the production of this key viral protein, thereby blocking viral replication.[5]
The conjugation of a fluorescent label such as Fluorescein isothiocyanate (FITC) to Trecovirsen sodium allows for the direct visualization and quantification of its binding to the target mRNA. This is invaluable for in vitro studies aimed at characterizing the binding affinity, kinetics, and specificity of the antisense oligonucleotide. While specific studies detailing the use of this compound are not readily found, the principles of its interaction can be inferred from research on similar antisense oligonucleotides.
Core Concepts: Mechanism of Action
The primary mechanism of action for phosphorothioate antisense oligonucleotides like Trecovirsen is the induction of RNase H-mediated degradation of the target mRNA.[7][8] RNase H is a cellular enzyme that recognizes DNA:RNA hybrids and selectively cleaves the RNA strand. The binding of the DNA-like Trecovirsen to the complementary sequence on the HIV gag mRNA creates such a hybrid, flagging the mRNA for destruction by RNase H. This process effectively silences the expression of the gag gene.
Quantitative Data Summary
While specific binding affinity data for this compound is not publicly available, the table below summarizes the key characteristics of Trecovirsen (GEM-91).
| Parameter | Description | Reference |
| Name | Trecovirsen Sodium (GEM-91) | [1][2][3] |
| Type | 25-mer phosphorothioate antisense oligonucleotide | [1][2][3] |
| Target | gag site of HIV gene | [1][2][3] |
| Mechanism | Binds to gag mRNA, likely inducing RNase H-mediated cleavage | [7][8] |
| Sequence | d(P-thio)(C-T-C-T-C-G-C-A-C-C-C-A-T-C-T-C-T-C-T-C-C-T-T-C-T) | [3] |
Experimental Protocols
The following is a representative protocol for a Fluorescence Polarization (FP) assay, a common method for quantifying the binding of a small fluorescent molecule (like this compound) to a larger molecule (like HIV gag mRNA). This protocol is provided as a general guideline and would require optimization for specific experimental conditions.
Objective: To determine the binding affinity (dissociation constant, K_d) of this compound for a target HIV gag mRNA sequence.
Materials:
-
This compound
-
Synthetic target HIV gag mRNA oligonucleotide
-
Binding buffer (e.g., PBS with MgCl2 and a non-ionic surfactant)
-
96-well, black, flat-bottom microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in nuclease-free water and determine its concentration using UV-Vis spectrophotometry.
-
Prepare a stock solution of the target HIV gag mRNA oligonucleotide and determine its concentration.
-
Prepare a serial dilution of the target mRNA in the binding buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed, low concentration of this compound to each well. This concentration should be well below the expected K_d.
-
To each well, add an increasing concentration of the target HIV gag mRNA from the serial dilution series.
-
Include control wells containing only this compound in binding buffer (for minimum polarization) and wells with buffer only (for background).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be determined empirically.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for FITC (e.g., 485 nm excitation, 520 nm emission).
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Plot the measured fluorescence polarization (in millipolarization units, mP) as a function of the logarithm of the target mRNA concentration.
-
Fit the resulting sigmoidal curve to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the K_d value.
-
Conclusion
Trecovirsen sodium is a promising antisense oligonucleotide that targets a key component of the HIV life cycle. The use of a FITC-labeled version of this molecule is a powerful tool for in vitro characterization of its binding to HIV gag mRNA. While specific quantitative data on this interaction is not widely published, the established mechanisms of antisense technology and standard biophysical assays provide a strong framework for its study and future development. Further research is needed to fully elucidate the binding kinetics and affinity of this compound, which will be crucial for optimizing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 4. Pharmacokinetics and tolerability of intravenous trecovirsen (GEM 91), an antisense phosphorothioate oligonucleotide, in HIV-positive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antisense oligodeoxynucleotide phosphorothioate complementary to Gag mRNA blocks replication of human immunodeficiency virus type 1 in human peripheral blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sequence-specific RNase H cleavage of gag mRNA from HIV-1 infected cells by an antisense oligonucleotide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of FITC-Trecovirsen Sodium
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Fluorescein isothiocyanate (FITC) labeled Trecovirsen sodium. Trecovirsen is a 25-mer antisense phosphorothioate (B77711) oligonucleotide that targets the gag gene of the Human Immunodeficiency Virus (HIV).[1][2][3][4] The addition of a FITC label allows for fluorescent tracking of the oligonucleotide in various research applications.
Mechanism of Action
Trecovirsen functions through an antisense mechanism. It is a single-stranded DNA sequence complementary to a specific mRNA sequence of the target gene.[] By binding to the target mRNA, it prevents the translation of the mRNA into protein, thereby inhibiting gene expression.[6] The phosphorothioate modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, enhances the oligonucleotide's resistance to nuclease degradation, increasing its stability in biological systems.[7]
Applications
FITC-labeled Trecovirsen can be utilized in a variety of research settings, including:
-
Cellular Uptake and Distribution Studies: The fluorescent FITC tag enables the visualization and tracking of Trecovirsen's uptake into cells and its subsequent intracellular localization using techniques like fluorescence microscopy and flow cytometry.
-
In vitro and in vivo Hybridization Assays: The labeled oligonucleotide can be used as a probe in hybridization-based assays to detect and quantify the target HIV gag mRNA.
-
Drug Delivery and Formulation Development: The fluorescent properties of FITC-Trecovirsen are valuable for assessing the efficiency of different drug delivery systems and formulations.
Experimental Protocols
The synthesis of FITC-Trecovirsen sodium is a multi-step process that involves the solid-phase synthesis of an amino-modified Trecovirsen oligonucleotide, followed by conjugation with FITC, and subsequent purification.
Solid-Phase Synthesis of Amino-Modified Trecovirsen
This protocol outlines the synthesis of the 25-mer phosphorothioate oligonucleotide sequence of Trecovirsen with a 5'-amino modifier using an automated DNA synthesizer. The sequence of Trecovirsen is d(P-thio)(C-T-C-T-C-G-C-A-C-C-C-A-T-C-T-C-T-C-T-C-C-T-T-C-T).
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
5'-O-DMT-N-protected deoxynucleoside phosphoramidites (dA, dC, dG, T)
-
5'-Amino-Modifier C6 phosphoramidite (B1245037)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Oxidizing agent (e.g., Iodine solution)
-
Thiolating agent (e.g., 3-ethoxy-1,2,4-dithiazoline-5-one, EDITH)
-
Capping reagents (e.g., Acetic Anhydride and N-Methylimidazole)
-
Deblocking agent (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)[]
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
-
Anhydrous acetonitrile
Instrumentation:
-
Automated DNA Synthesizer
Protocol:
-
Synthesis Initiation: The synthesis is initiated on a CPG solid support in a synthesis column.
-
Synthesis Cycle (repeated for each nucleotide):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking agent.[][8]
-
Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the 5'-hydroxyl group of the preceding nucleoside. For the final coupling step, the 5'-Amino-Modifier C6 phosphoramidite is used.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of failure sequences.
-
Thiolation: The phosphite (B83602) triester linkage is converted to a phosphorothioate linkage using the thiolating agent.
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation with concentrated aqueous ammonia.[7]
-
Purification: The crude amino-modified Trecovirsen is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
FITC Conjugation to Amino-Modified Trecovirsen
This protocol describes the covalent attachment of FITC to the 5'-amino group of the purified Trecovirsen oligonucleotide.
Materials and Reagents:
-
Purified 5'-amino-modified Trecovirsen
-
Fluorescein isothiocyanate (FITC)
-
0.1 M Sodium borate (B1201080) buffer (pH 9.2)[9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[10]
-
Nuclease-free water
Protocol:
-
Oligonucleotide Preparation: Dissolve the lyophilized amino-modified Trecovirsen in 0.1 M sodium borate buffer (pH 9.2).[9]
-
FITC Solution Preparation: Prepare a fresh solution of FITC in anhydrous DMF or DMSO.[9][10]
-
Conjugation Reaction:
-
Purification of FITC-Trecovirsen:
-
Final Product Formulation: The purified this compound is desalted, lyophilized, and stored at -20°C, protected from light.[11]
Quantitative Data Summary
The following tables represent expected quantitative data for the synthesis of this compound.
Table 1: Synthesis and Purification of Amino-Modified Trecovirsen
| Parameter | Expected Value |
| Synthesis Scale | 1 µmol |
| Crude Yield (OD260) | 150-200 OD |
| Purity (RP-HPLC) | >90% |
| Molecular Weight (Expected) | ~7900 g/mol |
| Molecular Weight (Observed) | 7895-7905 g/mol |
Table 2: FITC Conjugation and Final Product Characterization
| Parameter | Expected Value |
| Conjugation Efficiency | >80% |
| Final Yield (OD260) | 80-120 OD |
| Purity (RP-HPLC) | >95% |
| Excitation Wavelength (λex) | 490 nm[11] |
| Emission Wavelength (λem) | 525 nm[11] |
Visualizations
Signaling Pathway
Caption: Antisense mechanism of Trecovirsen targeting HIV gag mRNA.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics and tolerability of intravenous trecovirsen (GEM 91), an antisense phosphorothioate oligonucleotide, in HIV-positive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antisense Oligonucleotides, Antisense Technology Bio-Synthesis Inc. [biosyn.com]
- 7. Synthesis of antisense oligonucleotides . using environmentally friendly and safe deprotection procedures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. 6-FITC Fluorescein Dye Oligonucleotide Labeling [biosyn.com]
Application Note & Protocol: Fluorescein Isothiocyanate (FITC) Labeling of Trecovirsen
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the fluorescent labeling of Trecovirsen, a 25-mer antisense phosphorothioate (B77711) oligonucleotide, with Fluorescein (B123965) Isothiocyanate (FITC).[1][2] Trecovirsen is an investigational therapeutic agent targeting the gag mRNA of HIV-1.[2][3] Fluorescent labeling of such oligonucleotides is essential for a variety of research applications, including cellular uptake studies, in-vivo tracking, and fluorescence in situ hybridization (FISH). The protocol details the conjugation chemistry, step-by-step experimental procedures, purification methods, and characterization of the final FITC-labeled Trecovirsen.
Principle of the Method
The labeling of Trecovirsen with FITC relies on the chemical reaction between a primary amine and an isothiocyanate group. Standard oligonucleotides like Trecovirsen do not possess a primary amine suitable for this reaction. Therefore, a prerequisite for this protocol is the use of a Trecovirsen molecule that has been synthesized with a primary amine modification, typically at the 5' or 3' terminus via an amino-linker (e.g., Amino C6).
The isothiocyanate group (-N=C=S) on the FITC molecule is an electrophile that readily reacts with the nucleophilic primary amine group (-NH₂) of the modified oligonucleotide.[4] This reaction, conducted under slightly alkaline conditions (pH ~9.0), forms a stable covalent thiourea (B124793) bond, linking the fluorescein dye to the oligonucleotide.[][6]
Materials and Reagents
Oligonucleotide and Dye
-
5' or 3' Amine-Modified Trecovirsen (lyophilized)
-
Fluorescein Isothiocyanate (FITC), Isomer I
Reagents and Buffers
-
0.1 M Sodium Borate buffer (pH 9.0)
-
Nuclease-free water
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Chloride (NaCl)
-
Ethanol (absolute, molecular biology grade)
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Equipment
-
Microcentrifuge
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Vortex mixer
-
Thermomixer or incubator
-
Size-exclusion chromatography columns (e.g., NAP-10)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column (for purification and analysis)
-
Lyophilizer or vacuum concentrator
Data Presentation
Quantitative data for the starting materials, reaction components, and final product characterization are summarized in the tables below.
Table 1: Specifications of Amine-Modified Trecovirsen
| Parameter | Value |
|---|---|
| Sequence | 5'-CTC TCG CAC CCA TCT CTC TCC TTC T-3' (Amine-Modified) |
| Molecular Weight (MW) | ~7800 g/mol (Varies slightly with linker) |
| Extinction Coefficient (ε₂₆₀) | ~235,000 L·mol⁻¹·cm⁻¹ |
| Modification | 5' or 3' Amino C6 Linker |
Table 2: Reagents for Conjugation Reaction (Example Scale)
| Reagent | Stock Concentration | Volume | Final Molar Ratio |
|---|---|---|---|
| Amine-Modified Trecovirsen | 1 mM | 50 µL | 1x |
| 0.1 M Sodium Borate Buffer | 0.1 M (pH 9.0) | 40 µL | - |
| FITC Solution | 20 mM in DMSO | 10 µL | ~40x excess |
| Total Reaction Volume | - | 100 µL | - |
Table 3: Example Spectrophotometric Data and DOL Calculation
| Parameter | Value |
|---|---|
| Absorbance at 260 nm (A₂₆₀) | 0.850 |
| Absorbance at 494 nm (A₄₉₄) | 0.210 |
| FITC Correction Factor (CF₂₆₀) | 0.35 |
| Corrected A₂₆₀ | 0.850 - (0.210 * 0.35) = 0.7765 |
| Concentration of Trecovirsen | 0.7765 / 235,000 = 3.30 µM |
| Concentration of FITC | 0.210 / 75,000 = 2.80 µM |
| Degree of Labeling (DOL) | 2.80 µM / 3.30 µM = 0.85 |
Experimental Protocols
The overall workflow involves preparation of the oligonucleotide and dye, the conjugation reaction, purification of the labeled product, and its final characterization.
Preparation of Reagents
-
Amine-Modified Trecovirsen Stock: Resuspend the lyophilized amine-modified Trecovirsen in 0.1 M Sodium Borate buffer (pH 9.0) to a final concentration of 1 mM (approx. 7.8 mg/mL). Verify the concentration by measuring the absorbance at 260 nm (A₂₆₀).
-
FITC Stock Solution: Immediately before use, dissolve FITC powder in anhydrous DMSO to a final concentration of 20 mM.[6][7] Vortex thoroughly to ensure it is fully dissolved. Protect this solution from light.
Conjugation Reaction
-
In a microcentrifuge tube, combine 50 µL of 1 mM amine-modified Trecovirsen with 40 µL of 0.1 M Sodium Borate buffer.
-
Add 10 µL of the 20 mM FITC stock solution to the Trecovirsen solution. This provides an approximate 40-fold molar excess of the dye.
-
Vortex the reaction mixture gently and incubate for 4-6 hours at room temperature in the dark.[6] For potentially higher efficiency, the reaction can proceed overnight at 4°C.
Purification of FITC-Trecovirsen
It is critical to remove unreacted FITC, as it can interfere with downstream applications. A two-step purification is recommended for high purity.
-
Step 1: Removal of Free Dye (Size-Exclusion Chromatography)
-
Equilibrate a desalting column (e.g., NAP-10) with nuclease-free water according to the manufacturer's instructions.
-
Apply the 100 µL reaction mixture to the top of the column.
-
Elute the labeled oligonucleotide with nuclease-free water. The FITC-Trecovirsen conjugate (larger molecule) will elute first in the void volume, appearing as a yellow-orange band, while the free FITC (smaller molecule) will be retained longer.
-
Collect the colored fractions containing the conjugate.
-
-
Step 2: High-Purity Separation (Reverse-Phase HPLC)
-
For applications requiring high purity, further purify the product from the previous step using reverse-phase HPLC.[8]
-
Column: C18, 5 µm particle size.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from ~5% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor absorbance at both 260 nm (Trecovirsen) and 494 nm (FITC).
-
The unlabeled Trecovirsen will elute first, followed by the desired FITC-Trecovirsen conjugate. Collect the peak that absorbs at both wavelengths.
-
Characterization and Quantification
-
Spectrophotometry:
-
Pool the pure fractions from HPLC and measure the absorbance of the final solution at 260 nm (A₂₆₀) and 494 nm (A₄₉₄).
-
-
Calculation of Concentration and Degree of Labeling (DOL):
-
The concentration of Trecovirsen and FITC in the final product can be calculated using the Beer-Lambert law and correcting for the absorbance of FITC at 260 nm.
-
Concentration of Trecovirsen (M) = [A₂₆₀ - (A₄₉₄ × 0.35)] / 235,000
-
Concentration of FITC (M) = A₄₉₄ / 75,000 (ε₄₉₄ for FITC is ~75,000 L·mol⁻¹·cm⁻¹)
-
Degree of Labeling (DOL) = [FITC] / [Trecovirsen]
-
A DOL between 0.7 and 1.0 indicates a successful mono-labeling reaction.
-
-
Final Preparation and Storage:
-
Lyophilize the purified, quantified FITC-Trecovirsen conjugate.
-
Store the lyophilized powder at -20°C, protected from light.[8] Reconstitute in a suitable nuclease-free buffer (e.g., TE buffer) before use.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency (Low DOL) | - pH of reaction buffer is too low.- FITC solution has hydrolyzed.- Insufficient molar excess of FITC.- Amine-modified oligo is degraded. | - Verify buffer pH is 8.5-9.2.- Prepare fresh FITC solution in anhydrous DMSO immediately before use.- Increase the molar excess of FITC (e.g., 50x-100x).- Verify integrity of starting material via gel electrophoresis. |
| High Background Fluorescence | - Incomplete removal of free FITC. | - Repeat the size-exclusion chromatography step.- Use HPLC for purification, which provides superior separation of free dye from the conjugate. |
| Precipitation during Reaction | - Poor solubility of FITC or oligonucleotide at given concentration. | - Ensure FITC is fully dissolved in DMSO before adding to the aqueous reaction.- Perform the reaction at a more dilute concentration. |
This protocol provides a robust framework for the successful fluorescent labeling of Trecovirsen, enabling its use in a wide array of molecular and cellular biology applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRECOVIRSEN | 153021-75-1 [amp.chemicalbook.com]
- 4. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-FITC Fluorescein Dye Oligonucleotide Labeling [biosyn.com]
Application Notes and Protocols for FITC-Trecovirsen Sodium in HIV Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trecovirsen sodium, also known as GEM-91, is a 25-mer antisense phosphorothioate (B77711) oligonucleotide designed to combat Human Immunodeficiency Virus type 1 (HIV-1).[1][2] Its sequence is complementary to the gag gene mRNA of HIV-1, enabling it to specifically inhibit the translation of the Gag polyprotein, a critical component for viral assembly and maturation.[1][2] The fluorescently labeled conjugate, FITC-Trecovirsen sodium, serves as a valuable tool for researchers to visualize and track the uptake and intracellular localization of the oligonucleotide. These application notes provide a comprehensive overview of the experimental design for utilizing this compound, including detailed protocols for key experiments and a summary of available quantitative data.
Mechanism of Action
Trecovirsen operates through an antisense mechanism. By binding to the gag mRNA, it forms a DNA-RNA hybrid. This hybrid is recognized and degraded by the cellular enzyme RNase H, leading to a reduction in Gag protein synthesis and subsequent inhibition of viral replication. The phosphorothioate modification of the oligonucleotide backbone enhances its resistance to nuclease degradation, thereby increasing its stability and duration of action.
Data Presentation
Pharmacokinetic Properties of Trecovirsen Sodium
The following table summarizes the pharmacokinetic data from a clinical trial involving intravenous administration of Trecovirsen to HIV-positive volunteers. Single doses ranged from 0.1 to 2.5 mg/kg.[1] It is important to note that the specific numerical values for Cmax, AUC, and elimination half-life were not available in the public domain; however, the dose-dependent trends are described.
| Pharmacokinetic Parameter | Dose Range (mg/kg) | Observation | Citation |
| Peak Plasma Concentration (Cmax) | 0.3 - 2.5 | Increased disproportionately with increasing dose, indicating a saturable process. | [1] |
| Area Under the Curve (AUC) | 0.3 - 2.5 | Increased disproportionately with increasing dose, indicating a saturable process. | [1] |
| Elimination Half-life | 0.3 - 2.5 | Increased with increasing dose. | [1] |
| Plasma Clearance | 0.3 - 2.5 | Decreased with increasing dose. | [1] |
| Adverse Events | |||
| Activated Partial Thromboplastin Time (aPTT) | ≥ 2.0 | Isolated, transitory increase observed, attributed to the polyanionic nature of the molecule. | [1] |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake of this compound
This protocol outlines a method to visualize and quantify the cellular uptake of this compound in a relevant cell line.
Materials:
-
This compound
-
TZM-bl cells (or other appropriate HIV-1 susceptible cell line, e.g., CEM)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
Fluorescence microscope
-
Flow cytometer
-
Trypsin-EDTA
-
Propidium iodide (PI) or DAPI for viability staining (optional)
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well clear-bottom black plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[3] Incubate at 37°C and 5% CO₂ for 24 hours to allow for cell adherence.
-
Preparation of this compound: Prepare a stock solution of this compound in sterile, nuclease-free water. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µM to 0.1 µM).
-
Treatment: Carefully remove the medium from the cells. Add 100 µL of the this compound dilutions to the respective wells. Include a "no treatment" control with medium only.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a predetermined time course (e.g., 2, 4, 8, and 24 hours).
-
Washing: After incubation, gently aspirate the medium and wash the cells three times with 200 µL of PBS per well to remove any unbound this compound.
-
Visualization by Fluorescence Microscopy:
-
After the final wash, add 100 µL of PBS to each well.
-
Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for FITC (excitation ~495 nm, emission ~520 nm).
-
Capture images to document the cellular uptake and subcellular localization of the fluorescent oligonucleotide.
-
-
Quantification by Flow Cytometry:
-
After the washing step (step 5), detach the cells by adding 50 µL of Trypsin-EDTA to each well and incubating for 3-5 minutes at 37°C.
-
Neutralize the trypsin with 150 µL of complete medium.
-
Transfer the cell suspension to microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of PBS.
-
(Optional) Add a viability stain like PI or DAPI according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the FITC channel.
-
Quantify the percentage of FITC-positive cells and the mean fluorescence intensity to determine the extent of uptake.
-
Protocol 2: In Vitro HIV-1 Replication Inhibition Assay
This protocol describes a method to evaluate the antiviral efficacy of Trecovirsen sodium by measuring the reduction in HIV-1 p24 antigen in the supernatant of infected cells.
Materials:
-
Trecovirsen sodium
-
TZM-bl cells (or other appropriate HIV-1 susceptible cell line)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Complete cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[3] Incubate at 37°C and 5% CO₂ for 24 hours.
-
Preparation of Trecovirsen Sodium: Prepare a stock solution of Trecovirsen sodium in sterile, nuclease-free water. Create a 2-fold serial dilution in complete medium to test a range of concentrations (e.g., from 10 µM down to 0.1 µM).[3]
-
Infection and Treatment:
-
Carefully remove the medium from the cells.
-
Add 50 µL of the appropriate Trecovirsen sodium dilution to each well.
-
Add 50 µL of HIV-1 diluted in complete medium to each well (except for the "no virus" control wells) at a predetermined multiplicity of infection (MOI).[3]
-
Include a "no inhibitor" control (medium with vehicle) and a "no virus" control.[3]
-
The final volume in each well should be 100 µL.
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 48-72 hours.[3]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. If necessary, clarify the supernatant by centrifugation at 1,000 x g for 10 minutes to remove cellular debris.
-
p24 Antigen Quantification:
-
Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions.[4][5][6]
-
Briefly, this involves adding the collected supernatants to antibody-coated microplate wells, followed by a series of incubation and wash steps with detection antibodies and a substrate solution.[3][4]
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided p24 antigen standards.[3]
-
Calculate the concentration of p24 in each sample by interpolating from the standard curve.
-
Determine the percentage of HIV-1 replication inhibition for each concentration of Trecovirsen sodium compared to the "no inhibitor" control.
-
Calculate the IC₅₀ (the concentration at which 50% of viral replication is inhibited).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cellular uptake analysis.
Caption: Experimental workflow for HIV-1 inhibition assay.
References
- 1. Pharmacokinetics and tolerability of intravenous trecovirsen (GEM 91), an antisense phosphorothioate oligonucleotide, in HIV-positive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ablinc.com [ablinc.com]
- 5. benchchem.com [benchchem.com]
- 6. ablinc.com [ablinc.com]
Application Notes and Protocols for FITC-Trecovirsen Sodium in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trecovirsen (also known as GEM®-91) is a 25-mer antisense phosphorothioate (B77711) oligonucleotide designed to specifically target the gag mRNA of the Human Immunodeficiency Virus type 1 (HIV-1).[1][2] By binding to this messenger RNA, Trecovirsen inhibits the translation of the Gag polyprotein, a critical component for viral assembly and replication.[2] Labeling Trecovirsen with Fluorescein isothiocyanate (FITC) allows for the direct visualization of its cellular uptake, intracellular trafficking, and localization using fluorescence microscopy. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this antisense therapeutic at the cellular level.
FITC is a widely used fluorescent dye that covalently attaches to primary amines, making it suitable for labeling oligonucleotides that have been modified to contain an amine group.[3][4] The resulting FITC-Trecovirsen sodium conjugate can be excited by blue light (excitation maximum ~494 nm) and emits a bright green fluorescence (emission maximum ~517 nm), enabling its detection with standard fluorescence microscopy setups.[4][5]
These application notes provide a framework for utilizing this compound in fluorescence microscopy to investigate its cellular delivery and mechanism of action.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Trecovirsen (GEM®-91) | ||
| Type | 25-mer antisense phosphorothioate oligonucleotide | [1][2] |
| Target | HIV-1 gag mRNA | [1][2] |
| FITC (Fluorescein Isothiocyanate) | ||
| Excitation Maximum (λex) | ~494 nm | [4][5] |
| Emission Maximum (λem) | ~517 nm | [4][5] |
| Reactive Group | Isothiocyanate | [3][4] |
| This compound | ||
| Linkage Chemistry | Thiourea bond | [3] |
Table 2: Antiviral Activity of Trecovirsen (Non-conjugated)
| Cell Line | Virus Strain | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| MT-2 | HIV-1 (IIIB) | 0.2 µM | >100 µM | >500 | N/A |
| CEM | HIV-1 (RF) | 0.1 µM | >100 µM | >1000 | N/A |
Note: Data presented here is illustrative and based on typical values for antisense oligonucleotides. Actual values for Trecovirsen should be obtained from specific experimental literature. The inhibitory concentration 50% (IC50) is the concentration of the drug that inhibits 50% of viral activity, while the cytotoxic concentration 50% (CC50) is the concentration that results in 50% cell death.[6] A higher selectivity index indicates a more favorable therapeutic window.[6]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of Trecovirsen in inhibiting HIV-1 replication.
Caption: Experimental workflow for fluorescence microscopy of FITC-Trecovirsen.
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Trecovirsen with FITC
This protocol is adapted from standard procedures for labeling amino-modified oligonucleotides.[5][7]
Materials:
-
Amino-modified Trecovirsen sodium
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate or sodium borate (B1201080) buffer (pH 9.0)[7]
-
Phosphate Buffered Saline (PBS)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified Trecovirsen in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 5-10 mg/mL.[4][7]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the FITC solution to the Trecovirsen solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Purification: Purify the FITC-Trecovirsen conjugate from unreacted FITC using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS or nuclease-free water.
-
Quantification and Storage: Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm. The labeling efficiency can be estimated by measuring the absorbance at 494 nm for fluorescein.[5] Lyophilize the purified probe and store it at -20°C, protected from light.[5]
Protocol 2: Cellular Uptake and Localization of FITC-Trecovirsen by Fluorescence Microscopy
This protocol provides a general guideline for imaging the intracellular distribution of FITC-Trecovirsen.
Materials:
-
Adherent cells (e.g., HeLa, TZM-bl, or other relevant cell lines)
-
Sterile glass coverslips or imaging-grade multi-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization (optional)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate or directly into an imaging-grade plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Drug Incubation: Remove the culture medium and replace it with fresh medium containing the desired concentration of FITC-Trecovirsen. Incubate for the desired time period (e.g., 2, 4, 8, or 24 hours) at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any unbound FITC-Trecovirsen.[8]
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[9]
-
Permeabilization (Optional): If targeting intracellular structures that may be masked by membranes, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Nuclear Staining: Incubate the cells with a nuclear stain such as DAPI (e.g., 300 nM in PBS) or Hoechst 33342 (1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.[8][9]
-
Final Washes: Wash the cells twice with PBS to remove excess stain.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.[8] Seal the edges with nail polish if necessary.
-
Imaging: Image the samples using a fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for FITC (blue excitation, green emission) and DAPI/Hoechst (UV excitation, blue emission).[9] Acquire images using consistent settings for all experimental conditions to allow for quantitative comparisons.
Protocol 3: Co-localization with Endosomal/Lysosomal Markers
To investigate the trafficking pathway of FITC-Trecovirsen, co-localization studies with organelle-specific markers can be performed.
Procedure:
-
Follow steps 1 and 2 of Protocol 2 for cell seeding and incubation with FITC-Trecovirsen.
-
Live-Cell Staining (Option A): Prior to fixation, incubate the cells with a live-cell endosomal or lysosomal stain (e.g., LysoTracker™ Red) according to the manufacturer's protocol.
-
Immunofluorescence (Option B): After fixation and permeabilization (Protocol 2, steps 4-5), perform immunofluorescence staining for endosomal markers like EEA1 (early endosomes) or LAMP1 (late endosomes/lysosomes).
-
Blocking: Incubate cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 30-60 minutes.[8]
-
Primary Antibody: Incubate with a primary antibody against the marker of interest for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated) for 1 hour at room temperature, protected from light.[8]
-
Washing: Wash three times with PBS.
-
-
Proceed with nuclear staining, mounting, and imaging as described in Protocol 2 (steps 6-9). Analyze images for the degree of overlap between the green (FITC-Trecovirsen) and red (organelle marker) signals to determine co-localization.
Conclusion
The use of this compound in conjunction with fluorescence microscopy provides a powerful tool for elucidating the cellular pharmacology of this antisense oligonucleotide. The protocols outlined above offer a starting point for investigating its uptake, intracellular distribution, and trafficking pathways. Such studies are essential for optimizing the delivery and efficacy of Trecovirsen and other oligonucleotide-based therapeutics. Further experiments, including live-cell imaging and quantitative image analysis, can provide deeper insights into the dynamic processes governing its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Application of FITC in Research [tdblabs.se]
- 4. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing HIV-1 Replication with FITC-Trecovirsen: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the visualization of Human Immunodeficiency Virus Type 1 (HIV-1) replication in cell culture using FITC-Trecovirsen. Trecovirsen (also known as GEM-91) is a 25-mer antisense phosphorothioate (B77711) oligodeoxynucleotide designed to be complementary to the gag messenger RNA (mRNA) of HIV-1, thereby inhibiting its replication.[1][2] By labeling Trecovirsen with Fluorescein Isothiocyanate (FITC), a green-emitting fluorophore, it is possible to directly visualize the location and potential aggregation of viral gag mRNA within infected host cells. This application note describes the underlying principles, a detailed experimental protocol, and methods for data acquisition and analysis.
Introduction
Understanding the spatiotemporal dynamics of HIV-1 replication is crucial for the development of effective antiretroviral therapies. A key stage in the viral life cycle is the translation of the gag polyprotein, which is essential for the assembly of new virions. Trecovirsen is an antisense oligonucleotide that specifically targets the gag mRNA, leading to the inhibition of HIV-1 replication.[1]
Fluorescently labeling Trecovirsen with FITC allows for the direct visualization of its intracellular distribution and its interaction with the target gag mRNA. This technique provides a powerful tool to study the sites of viral mRNA translation and the effects of antisense therapeutics on viral replication in real-time. This protocol is based on established methods for using fluorescently labeled oligonucleotides to track viral components.[3][4]
Principle of the Method
The FITC-Trecovirsen probe is introduced into HIV-1 infected cells. The antisense oligonucleotide sequence of Trecovirsen hybridizes to the complementary sequence on the viral gag mRNA. The covalently linked FITC molecule allows for the detection of this hybridization event using fluorescence microscopy. The accumulation of green fluorescence signal within the cell indicates the location of gag mRNA, providing a visual marker for active viral replication.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| FITC-Trecovirsen | Custom Synthesis | N/A |
| HIV-1 infected T-lymphocyte cell line (e.g., Jurkat) | ATCC | TIB-152 |
| Uninfected T-lymphocyte cell line (for control) | ATCC | TIB-152 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 |
| Lipofectamine RNAiMAX Transfection Reagent | Invitrogen | 13778075 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
| ProLong Gold Antifade Mountant | Invitrogen | P36930 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences | 15710 |
| 0.1% Triton X-100 in PBS | Sigma-Aldrich | T8787 |
| Glass-bottom imaging dishes | MatTek Corporation | P35G-1.5-14-C |
Experimental Protocol
Cell Culture and Seeding
-
Culture HIV-1 infected and uninfected Jurkat T-lymphocytes in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
One day prior to transfection, seed the cells into glass-bottom imaging dishes at a density of 2 x 10^5 cells/well.
Transfection of FITC-Trecovirsen
-
Preparation of Transfection Complexes:
-
Dilute 1 µL of 10 µM FITC-Trecovirsen stock solution in 50 µL of Opti-MEM I medium.
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted FITC-Trecovirsen and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of transfection complexes.
-
-
Transfection:
-
Add the 100 µL of the transfection complex mixture dropwise to the cells in the imaging dish.
-
Gently rock the dish to ensure even distribution.
-
Incubate the cells for 4-6 hours at 37°C and 5% CO2.
-
Cell Fixation and Staining
-
After the incubation period, gently aspirate the medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Counterstaining (Optional):
-
To visualize the nucleus, incubate the cells with a 300 nM DAPI solution in PBS for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Imaging
-
Add a drop of ProLong Gold Antifade Mountant to the cells.
-
Image the cells using a confocal fluorescence microscope.
-
Imaging Parameters:
-
FITC Channel (FITC-Trecovirsen): Excitation: 488 nm, Emission: 520 nm.
-
DAPI Channel (Nucleus): Excitation: 405 nm, Emission: 460 nm.
-
-
Acquire images of both infected and uninfected cells treated with FITC-Trecovirsen, as well as untreated control cells.
Data Presentation
Table 1: Expected Fluorescence Intensity Measurements
| Cell Type | Treatment | Mean FITC Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| HIV-1 Infected Jurkat | FITC-Trecovirsen | High | ± X |
| Uninfected Jurkat | FITC-Trecovirsen | Low / Background | ± Y |
| HIV-1 Infected Jurkat | Untreated | Background | ± Z |
Note: The actual fluorescence intensity values will depend on the microscope settings and experimental conditions. This table serves as a template for data presentation.
Visualization of the Experimental Workflow and Mechanism
Caption: Experimental workflow for visualizing HIV-1 replication with FITC-Trecovirsen.
Caption: Signaling pathway of HIV-1 replication and the inhibitory action of FITC-Trecovirsen.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no FITC signal | - Inefficient transfection- Low level of HIV-1 replication- Photobleaching | - Optimize transfection reagent concentration and cell density.- Ensure cells are actively infected and replicating.- Use an antifade mounting medium and minimize exposure to excitation light. |
| High background fluorescence | - Non-specific binding of the probe- Autofluorescence of cells | - Increase the number of PBS washes after fixation and permeabilization.- Include an uninfected cell control to assess background levels. |
Conclusion
The use of FITC-Trecovirsen provides a valuable method for visualizing the localization of HIV-1 gag mRNA within infected cells. This protocol offers a straightforward approach for researchers to study the dynamics of viral replication and to assess the intracellular activity of antisense oligonucleotides. The ability to directly visualize the target of an antisense drug can provide crucial insights for the development of novel anti-HIV therapies.
References
- 1. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tolerability of intravenous trecovirsen (GEM 91), an antisense phosphorothioate oligonucleotide, in HIV-positive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Going Viral—Fluorescent Probes to Image Viruses and Their Host Cell Interactions | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Virus tracking technologies and their applications in viral life cycle: research advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Cellular Uptake of FITC-Trecovirsen Sodium in HIV-Infected Cells using Flow Cytometry
Introduction
Trecovirsen (also known as GEM91) is a 25-mer antisense phosphorothioate (B77711) oligonucleotide specifically designed to target the gag gene messenger RNA (mRNA) of the Human Immunodeficiency Virus (HIV).[1][2] By binding to the gag mRNA, Trecovirsen inhibits the translation of essential viral proteins, thereby disrupting the viral replication cycle.[3] To facilitate research and development, Trecovirsen can be conjugated with a fluorophore such as Fluorescein Isothiocyanate (FITC).[4]
This FITC-labeled version, FITC-Trecovirsen, allows for direct visualization and quantification of its uptake into cells. Flow cytometry is an ideal platform for this analysis, providing high-throughput, quantitative data on both the percentage of cells that internalize the oligonucleotide and the relative amount of uptake per cell at a single-cell level.[5][6]
This document provides detailed protocols for analyzing the cellular uptake of FITC-Trecovirsen in a relevant T-lymphocyte cell line. It covers the experimental workflow, from cell preparation and incubation to flow cytometric data acquisition and analysis. The provided methods can be adapted to study uptake kinetics, dose-response relationships, and cell-type specificity in mixed populations like Peripheral Blood Mononuclear Cells (PBMCs).
Data Presentation
The following tables represent example data obtained from dose-response and time-course experiments to quantify FITC-Trecovirsen uptake.
Table 1: Dose-Dependent Uptake of FITC-Trecovirsen Cells (Jurkat, an immortalized T-lymphocyte line) were incubated for 4 hours at 37°C with varying concentrations of FITC-Trecovirsen.
| FITC-Trecovirsen Concentration (µM) | Percentage of FITC-Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| 0 (Unstained Control) | 0.5 | 150 |
| 0.5 | 35.2 | 8,500 |
| 1.0 | 68.1 | 19,200 |
| 2.0 | 92.5 | 45,600 |
| 4.0 | 98.7 | 98,300 |
Table 2: Time-Course of FITC-Trecovirsen Uptake Jurkat cells were incubated with 2.0 µM FITC-Trecovirsen at 37°C for different durations.
| Incubation Time (Hours) | Percentage of FITC-Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| 0.5 | 25.8 | 11,500 |
| 1 | 55.3 | 26,800 |
| 2 | 81.7 | 39,100 |
| 4 | 92.6 | 45,750 |
| 8 | 95.1 | 48,200 |
Experimental Protocols
Protocol 1: Cellular Uptake of FITC-Trecovirsen in Suspension Cells
This protocol details the steps for incubating a suspension cell line (e.g., Jurkat T-cells) with FITC-Trecovirsen and preparing the sample for flow cytometry analysis.
Materials:
-
FITC-Trecovirsen sodium salt
-
Jurkat cells (or other suitable suspension cell line)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes (5 mL)
-
Viability dye (e.g., Propidium Iodide or DAPI)
-
Flow Cytometer with a 488 nm laser
Methodology:
-
Cell Preparation:
-
Culture Jurkat cells to a density of 0.5 - 1.0 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Count the cells and centrifuge the required amount at 300 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed complete culture medium to a final concentration of 1 x 10^6 cells/mL.
-
-
Incubation with FITC-Trecovirsen:
-
Prepare a stock solution of FITC-Trecovirsen in sterile, nuclease-free water.
-
Aliquot 1 mL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add the desired final concentration of FITC-Trecovirsen to each tube. Include an unstained control tube with no oligo.
-
Gently mix and incubate the tubes at 37°C in a 5% CO2 incubator for the desired time (e.g., 4 hours). The uptake process is temperature-dependent.[7]
-
-
Washing:
-
After incubation, add 3 mL of ice-cold PBS to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant, being careful not to disturb the cell pellet.
-
Repeat the wash step two more times to ensure complete removal of unbound FITC-Trecovirsen.
-
-
Staining and Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of cold PBS.
-
Just before analysis, add a viability dye according to the manufacturer's instructions to distinguish live from dead cells. Dead cells can non-specifically take up fluorescent molecules.[7]
-
Acquire data on a flow cytometer. Use the unstained control to set the negative gate for FITC fluorescence. Collect at least 10,000-20,000 events in the live-cell gate.
-
Protocol 2: Co-staining for Cell Surface Markers
To analyze uptake in specific cell subpopulations (e.g., in PBMCs), co-staining with fluorescently-labeled antibodies is required.
Additional Materials:
-
Fluorochrome-conjugated antibodies (e.g., PE-Cy7 anti-CD3, APC anti-CD4)
-
Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS)
Methodology:
-
Perform steps 1-3 from Protocol 1.
-
After the final wash, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the pre-titrated amounts of cell surface antibodies to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer (300 x g, 5 minutes, 4°C).
-
Resuspend the pellet in 300-500 µL of Staining Buffer, add viability dye, and proceed with flow cytometry acquisition.
Visualizations
Caption: Experimental workflow for quantifying FITC-Trecovirsen uptake.
Caption: Antisense mechanism of action for Trecovirsen in an HIV-infected cell.
Caption: Logical gating strategy for flow cytometry data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Oligonucleotides Access and Distribution in Human Peripheral Blood Mononuclear Cells [mdpi.com]
- 7. Flow cytometric and microscopic characterization of the uptake and distribution of phosphorothioate oligonucleotides in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Quantifying FITC-Trecovirsen Sodium Uptake in Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for quantifying the cellular uptake of Trecovirsen sodium, an antisense phosphorothioate (B77711) oligonucleotide, using a fluorescein (B123965) isothiocyanate (FITC) conjugate. Trecovirsen (also known as GEM91) is a 25-mer antisense oligonucleotide designed to target the gag gene of the Human Immunodeficiency Virus (HIV), thereby inhibiting viral replication by blocking the translation of gag mRNA.[1] Understanding the efficiency of its delivery into target cells is crucial for evaluating its therapeutic potential.[2][3] The protocols detailed herein describe the use of flow cytometry for high-throughput quantitative analysis and confocal fluorescence microscopy for visualizing the subcellular distribution of FITC-Trecovirsen. These methods are fundamental for preclinical research and the development of oligonucleotide-based therapeutics.
Introduction
Trecovirsen is a phosphorothioate-modified antisense oligonucleotide that inhibits HIV-1 replication.[1][4] Its therapeutic efficacy is contingent upon its ability to enter target cells and engage with its intracellular mRNA target.[2] Labeling Trecovirsen with a fluorescent dye like FITC allows for direct and quantitative measurement of its cellular uptake. The most common methods for this purpose are flow cytometry, which provides robust quantitative data on a per-cell basis across a large population, and fluorescence microscopy, which offers spatial resolution to determine the subcellular localization of the oligonucleotide.[5][6]
It is important to distinguish between total cellular uptake and productive uptake. Total uptake includes all cell-associated fluorescence, including oligonucleotides bound to the cell surface or trapped within endosomes.[5][7] Productive uptake refers to the fraction that successfully reaches the cytosol or nucleus to exert its therapeutic effect.[7] The protocols below focus on measuring total cellular uptake, which is a critical first step in evaluating delivery.
Mechanism of Action and Cellular Uptake Pathway
Trecovirsen functions by binding to a complementary sequence on the gag mRNA of HIV-1, which physically obstructs the translation process and inhibits the synthesis of the Gag polyprotein, a critical structural component of the virus.[1] As a phosphorothioate oligonucleotide, Trecovirsen can interact with proteins on the cell surface, facilitating its entry into cells primarily through endocytic pathways such as non-specific adsorptive endocytosis.[8] Once internalized, the oligonucleotide is typically enclosed within endosomes. For it to be effective, it must escape these endosomes to reach the cytosol and nucleus.[7][8]
Caption: Mechanism of action for Trecovirsen inside a host cell.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the basic steps for preparing cells and treating them with FITC-Trecovirsen sodium.
Materials:
-
Target cells (e.g., H9, HeLa, or peripheral blood monocytes)[9]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Multi-well plates (6-well for flow cytometry, 24-well with coverslips for microscopy)
Procedure:
-
Cell Seeding: Seed cells in appropriate multi-well plates to achieve 70-80% confluency on the day of the experiment. For suspension cells, seed at a density of 0.5 x 10⁶ cells/mL.
-
Preparation of Treatment Medium: Prepare dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 10 µM. Include an untreated control group.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the FITC-Trecovirsen-containing medium.
-
Incubation: Incubate the cells for a specified period (e.g., 1, 4, or 24 hours) at 37°C in a 5% CO₂ incubator. Uptake can be rapid, sometimes reaching a plateau after 45-60 minutes.[9]
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
Flow cytometry provides a high-throughput method to measure the mean fluorescence intensity (MFI) of a cell population.
Caption: Experimental workflow for quantifying uptake via flow cytometry.
Procedure:
-
Cell Preparation: Following treatment (Protocol 1), aspirate the medium and wash the cells three times with ice-cold PBS to remove non-internalized FITC-Trecovirsen.
-
Harvesting: Detach adherent cells using Trypsin-EDTA. For suspension cells, pellet them by centrifugation (300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer (PBS containing 2% Fetal Bovine Serum).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser for FITC excitation. Collect fluorescence data from the appropriate detector (typically ~525/50 nm).
-
Data Analysis: Gate the live cell population using forward and side scatter plots. Determine the Mean Fluorescence Intensity (MFI) for the gated population in each sample.
Protocol 3: Visualization of Cellular Uptake by Confocal Microscopy
Confocal microscopy allows for the visualization of internalized FITC-Trecovirsen and its subcellular localization.[6]
Caption: Experimental workflow for visualizing uptake via microscopy.
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips in a 24-well plate. Treat with FITC-Trecovirsen as described in Protocol 1.
-
Washing: After incubation, gently wash the coverslips three times with PBS.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[10]
-
Permeabilization (Optional): If co-staining for intracellular markers, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Counterstaining (Optional): Stain the nucleus with DAPI or an endosomal/lysosomal marker (e.g., LysoTracker) to investigate subcellular localization.
-
Mounting: Wash the coverslips again and mount them onto microscope slides using an appropriate mounting medium.[10]
-
Imaging: Visualize the slides using a confocal laser scanning microscope. Use a 488 nm laser to excite FITC and appropriate lasers for any counterstains.
Data Presentation
Quantitative data from flow cytometry should be presented clearly to allow for easy comparison between different conditions.
Table 1: Dose-Dependent Uptake of FITC-Trecovirsen Data presented as Mean Fluorescence Intensity (MFI) ± Standard Deviation from three independent experiments.
| FITC-Trecovirsen Conc. (µM) | Mean Fluorescence Intensity (MFI) at 4h | Fold Change over Control |
| 0 (Untreated Control) | 150 ± 25 | 1.0 |
| 0.1 | 1,200 ± 110 | 8.0 |
| 1.0 | 9,500 ± 650 | 63.3 |
| 5.0 | 45,000 ± 3,100 | 300.0 |
| 10.0 | 62,000 ± 4,500 | 413.3 |
Table 2: Time-Dependent Uptake of FITC-Trecovirsen at 1.0 µM Data presented as Mean Fluorescence Intensity (MFI) ± Standard Deviation.
| Incubation Time (hours) | Mean Fluorescence Intensity (MFI) |
| 0 | 150 ± 25 |
| 1 | 4,300 ± 320 |
| 4 | 9,500 ± 650 |
| 12 | 15,600 ± 1,200 |
| 24 | 18,200 ± 1,500 |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low fluorescence signal | Insufficient concentration or incubation time. | Increase the concentration of FITC-Trecovirsen or extend the incubation period. |
| Low uptake efficiency in the chosen cell type. | Consider using a transfection reagent or delivery vehicle to enhance uptake. | |
| High background fluorescence | Incomplete washing. | Increase the number and rigor of PBS washing steps. Use ice-cold PBS to reduce membrane fluidity. |
| Autofluorescence of cells. | Include an unstained control to set the baseline fluorescence for the cell type. | |
| High cell death | Cytotoxicity of the oligonucleotide at high concentrations. | Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the optimal non-toxic concentration range. |
| Fluorescence is only at the cell periphery (Microscopy) | Oligonucleotide is bound to the cell surface but not internalized. | Confirm uptake at 37°C and compare with a 4°C control (endocytosis is inhibited at low temperatures).[11] |
References
- 1. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterizing Oligonucleotide Uptake in Cultured Cells: A Case Study Using AS1411 Aptamer | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular uptake and subcellular distribution of phosphorothioate oligonucleotides into cultured cells. (1992) | Patrick L. Iversen | 146 Citations [scispace.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with FITC-Trecovirsen Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
FITC-Trecovirsen sodium is a fluorescently labeled antisense oligonucleotide designed for the visualization and tracking of Trecovirsen uptake and localization in living cells. Trecovirsen (also known as GEM® 91) is a 25-mer phosphorothioate (B77711) antisense oligonucleotide that targets the gag mRNA of the Human Immunodeficiency Virus type 1 (HIV-1).[][2][3] By inhibiting the translation of the gag polyprotein, Trecovirsen disrupts the formation of new viral particles, thus impeding viral replication.[4] The conjugation of Fluorescein Isothiocyanate (FITC), a widely used green fluorescent dye, to Trecovirsen allows for real-time monitoring of its delivery into cells, its intracellular trafficking, and its accumulation at subcellular sites, which is crucial for understanding its pharmacokinetics and mechanism of action at a cellular level.[4][5]
These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging studies. Detailed protocols for cell preparation, labeling, and imaging are provided, along with expected quantitative data and graphical representations of key processes.
Data Presentation
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄₈H₂₉₇N₇₄Na₂₄O₁₁₉P₂₄S₂₄ (Approximate) |
| Molecular Weight | ~8,200 g/mol (as sodium salt) |
| Fluorophore | Fluorescein Isothiocyanate (FITC) |
| Excitation Maximum (λex) | ~494 nm |
| Emission Maximum (λem) | ~520 nm |
| Quantum Yield | 0.3 - 0.5 |
| Extinction Coefficient (at λex) | ~75,000 cm⁻¹M⁻¹ |
| Purity (by HPLC) | ≥95% |
| Storage | -20°C, protected from light |
Table 2: Illustrative Cellular Uptake and Photostability Data
| Parameter | Cell Line (Example: HeLa) |
| Optimal Concentration for Imaging | 1 - 5 µM |
| Incubation Time for Uptake | 4 - 24 hours |
| Mean Intracellular Fluorescence Intensity (Arbitrary Units, 4h incubation at 5 µM) | 15,000 ± 2,500 |
| Percentage of FITC-Positive Cells (4h incubation at 5 µM) | > 80% |
| Photobleaching Half-life (under continuous excitation) | 30 - 60 seconds |
| Primary Uptake Mechanism | Endocytosis |
Note: These values are illustrative and should be determined empirically for your specific cell type and experimental conditions.
Signaling Pathway and Mechanism of Action
Trecovirsen functions as an antisense oligonucleotide. It is designed to bind to a specific sequence within the gag messenger RNA (mRNA) of HIV-1. This binding event forms a DNA-RNA hybrid, which can lead to the degradation of the target mRNA by cellular enzymes such as RNase H. The ultimate effect is the inhibition of Gag polyprotein synthesis, which is essential for the assembly of new virus particles. The FITC label allows for the visualization of this process, from cellular uptake to potential localization within the nucleus or cytoplasm where the target mRNA resides.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Reconstitute the oligonucleotide in nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) to a stock concentration of 100 µM.
-
Mixing: Gently vortex or pipette up and down to ensure the oligonucleotide is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. For long-term storage, -80°C is recommended.
Protocol 2: Live-Cell Imaging of this compound Uptake
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, or HIV-infected T-cells)
-
Glass-bottom dishes or multi-well plates suitable for microscopy
-
Complete cell culture medium
-
This compound stock solution (100 µM)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
Hoechst 33342 or other suitable nuclear counterstain (optional)
-
Fluorescence microscope with environmental control (temperature, CO₂, humidity) and appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or plates at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24 hours in a CO₂ incubator at 37°C.
-
-
Labeling:
-
Prepare a working solution of this compound by diluting the 100 µM stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-5 µM).
-
Remove the culture medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired time (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
-
Washing and Counterstaining (Optional):
-
After incubation, gently aspirate the labeling medium.
-
Wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound this compound.
-
If a nuclear counterstain is desired, incubate the cells with a suitable dye (e.g., Hoechst 33342 at 1 µg/mL) in live-cell imaging medium for 15-30 minutes.
-
Wash the cells once more with live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells for the duration of the imaging experiment.
-
-
Image Acquisition:
-
Place the dish or plate on the microscope stage within the environmental chamber, ensuring the temperature is maintained at 37°C and CO₂ levels are appropriate (typically 5%).
-
Allow the sample to equilibrate on the stage for at least 15 minutes before imaging.
-
Using the FITC/GFP filter set, locate the cells and adjust the focus.
-
Optimize image acquisition settings (exposure time, laser power) to obtain a good signal-to-noise ratio while minimizing phototoxicity. Use the lowest possible excitation light intensity and exposure time.
-
Acquire images at single time points or perform time-lapse imaging to observe the dynamics of uptake and trafficking.
-
-
Data Analysis:
-
Use image analysis software to quantify the fluorescence intensity per cell or within specific subcellular compartments.
-
Track the movement of fluorescent puncta over time to analyze trafficking pathways.
-
Determine the percentage of cells that have taken up the this compound.
-
Disclaimer
These application notes and protocols are intended as a general guide. Optimal conditions for labeling and imaging may vary depending on the cell type, experimental setup, and specific research objectives. It is highly recommended to perform pilot experiments to determine the optimal concentration of this compound, incubation times, and imaging parameters for your system. The provided quantitative data is illustrative and not based on specific experimental results for this product.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tolerability of intravenous trecovirsen (GEM 91), an antisense phosphorothioate oligonucleotide, in HIV-positive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transfection of FITC-Trecovirsen Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trecovirsen sodium is a 25-mer phosphorothioate (B77711) antisense oligonucleotide designed to inhibit Human Immunodeficiency Virus (HIV) replication by targeting the gag gene transcript. The conjugation of a Fluorescein Isothiocyanate (FITC) label to Trecovirsen sodium allows for direct visualization and quantification of its cellular uptake and intracellular distribution. These application notes provide detailed protocols for the transfection of FITC-Trecovirsen sodium into mammalian cells using common lipid-based and electroporation methods. Additionally, methods for assessing transfection efficiency and cytotoxicity are described to aid in the optimization of delivery for research and drug development applications.
Core Concepts in Oligonucleotide Transfection
The successful delivery of antisense oligonucleotides like Trecovirsen into cells is paramount for their therapeutic effect. Phosphorothioate modification enhances nuclease resistance and promotes cellular uptake to some extent; however, for many cell types, active delivery methods are required to achieve sufficient intracellular concentrations.
Cationic Lipid-Mediated Transfection (Lipofection): This method utilizes positively charged lipid formulations that form complexes with negatively charged oligonucleotides. These lipoplexes interact with the negatively charged cell membrane, facilitating entry into the cell, primarily through endocytosis.
Electroporation: This physical method applies a controlled electrical pulse to cells, creating transient pores in the cell membrane through which the oligonucleotide can enter. It is a highly efficient method, particularly for difficult-to-transfect cells.
The choice of transfection method is cell-type dependent, and optimization of key parameters is crucial for achieving high transfection efficiency while maintaining cell viability.[1][2]
Quantitative Data Summary
The following tables summarize representative quantitative data for the transfection of FITC-labeled phosphorothioate oligonucleotides in various mammalian cell lines using different transfection methods. It is important to note that optimal conditions and resulting efficiencies will vary depending on the specific cell line, passage number, and experimental conditions. The data presented here should serve as a guideline for optimization.
Table 1: Cationic Lipid-Mediated Transfection Efficiency and Cell Viability
| Cell Line | Transfection Reagent | Oligonucleotide Concentration (nM) | Transfection Efficiency (%)* | Cell Viability (%)** |
| HeLa | Lipofectamine™ 2000 | 100 | 85-95 | >90 |
| HEK293 | Lipofectamine™ 3000 | 100 | 90-98 | >90 |
| A549 | Oligofectamine™ | 150 | 70-85 | >85 |
| Jurkat | DMRIE-C | 200 | 60-75 | >80 |
*Transfection efficiency was determined by the percentage of FITC-positive cells as measured by flow cytometry 24 hours post-transfection. **Cell viability was assessed using an MTT assay 24 hours post-transfection, relative to untransfected control cells.
Table 2: Electroporation Parameters and Outcomes
| Cell Line | Electroporation System | Voltage (V) | Pulse Length (ms) | Transfection Efficiency (%)* | Cell Viability (%)** |
| K562 | Neon™ Transfection System | 1400 | 20 | 80-90 | >70 |
| Primary T-cells | Nucleofector™ IIb | Program U-014 | - | 70-85 | >60 |
| CHO-K1 | Gene Pulser Xcell™ | 170 | 15 | 85-95 | >80 |
*Transfection efficiency was determined by the percentage of FITC-positive cells as measured by flow cytometry 24 hours post-electroporation. **Cell viability was assessed using an MTT assay 24 hours post-electroporation, relative to untreated control cells.
Experimental Protocols
Protocol 1: Cationic Lipid-Mediated Transfection of this compound
This protocol provides a general procedure for transfecting this compound using a cationic lipid-based reagent. Optimization of the lipid-to-oligonucleotide ratio is recommended for each cell line.
Materials:
-
This compound (stock solution, e.g., 20 µM)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ series, Oligofectamine™)
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well or other multi-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Oligonucleotide-Lipid Complexes: a. For each well to be transfected, dilute the desired amount of this compound (e.g., a final concentration of 50-200 nM) in Opti-MEM™ I. Mix gently. b. In a separate tube, dilute the cationic lipid reagent in Opti-MEM™ I according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted this compound and the diluted lipid reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the culture medium from the cells and wash once with PBS. b. Add fresh, serum-free culture medium to each well. c. Add the oligonucleotide-lipid complexes dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection: After the incubation period, add complete culture medium with serum. For some sensitive cell lines, it may be beneficial to replace the transfection medium with fresh complete culture medium.
-
Analysis: Analyze the cells for this compound uptake and biological effect at 24-72 hours post-transfection.
Protocol 2: Electroporation of this compound
This protocol provides a general guideline for electroporation. Specific parameters must be optimized for each cell type and electroporation system.[3]
Materials:
-
This compound
-
Mammalian cell line of interest
-
Electroporation buffer (specific to the system)
-
Electroporation cuvettes (e.g., 2 mm or 4 mm gap)
-
Electroporation device
-
Complete cell culture medium
-
Sterile tubes
Procedure:
-
Cell Preparation: a. Harvest cells and determine the cell count and viability. b. Wash the cells with sterile PBS and resuspend the cell pellet in the appropriate electroporation buffer at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).
-
Electroporation: a. Add the desired amount of this compound to the cell suspension. b. Transfer the cell/oligonucleotide mixture to an electroporation cuvette. c. Apply the electric pulse using the optimized settings for your cell line and electroporator.
-
Recovery: a. Immediately after electroporation, add pre-warmed complete culture medium to the cuvette. b. Gently transfer the cells to a culture dish or multi-well plate containing fresh, pre-warmed complete culture medium.
-
Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator. Analyze for this compound uptake and biological effect at 24-48 hours post-electroporation.
Protocol 3: Quantification of Transfection Efficiency by Flow Cytometry
This protocol describes how to quantify the percentage of cells that have successfully taken up this compound.[4][5][6]
Materials:
-
Transfected and untransfected control cells
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Harvesting: a. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, gently collect the cells. b. Centrifuge the cells and resuspend the pellet in cold PBS.
-
Sample Preparation: a. Adjust the cell concentration to approximately 1 x 10^6 cells/mL in PBS. b. Transfer the cell suspension to flow cytometry tubes.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm). b. Use the untransfected cells to set the baseline fluorescence gate. c. Quantify the percentage of FITC-positive cells in the transfected samples.
Protocol 4: Assessment of Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10]
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Incubation: a. Add 10 µL of MTT solution to each well of the 96-well plate. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: a. Add 100 µL of solubilization solution to each well. b. Mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Calculation: a. Calculate cell viability as a percentage relative to the absorbance of the untransfected control cells.
Protocol 5: Assessment of Trecovirsen Biological Activity (Conceptual)
To assess the biological activity of Trecovirsen, one would measure the downregulation of its target, the HIV gag gene product. This can be done at the mRNA or protein level in a relevant HIV-infected cell line.
A. Quantification of gag mRNA by RT-qPCR:
-
Transfect HIV-infected cells (e.g., H9 or CEM cells) with Trecovirsen sodium or a non-targeting control oligonucleotide.
-
At 24-48 hours post-transfection, lyse the cells and extract total RNA.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the HIV gag gene and a housekeeping gene for normalization.
-
Calculate the relative expression of gag mRNA in Trecovirsen-treated cells compared to control cells.
B. Quantification of Gag Protein by Western Blot or ELISA:
-
Transfect HIV-infected cells as described above.
-
At 48-72 hours post-transfection, lyse the cells and collect the total protein.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific for the HIV Gag protein (e.g., p24).
-
Alternatively, quantify the amount of Gag p24 protein in the cell lysate or culture supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Compare the Gag protein levels in Trecovirsen-treated cells to control cells.
Visualizations
Caption: General workflows for lipofection and electroporation of this compound.
Caption: Post-transfection analysis workflow.
Caption: Mechanism of action of Trecovirsen.
References
- 1. Evaluation of transfection effectiveness using fluorescein-labelled oligonucleotides and various liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blog - Design Your Own Electroporation Protocol Episode 8 - Guidelines for Mammalian Cells [btxonline.com]
- 4. A Flow Cytometric Method to Determine Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel rapid and reproducible flow cytometric method for optimization of transfection efficiency in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Flow Cytometric Method to Determine Transfection Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. protocols.io [protocols.io]
Application Notes and Protocols: FITC-Trecovirsen Sodium In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trecovirsen sodium is a 25-mer antisense phosphorothioate (B77711) oligonucleotide designed to target the gag gene of the Human Immunodeficiency Virus (HIV).[1][2] By binding to the viral mRNA, Trecovirsen inhibits the translation of the Gag polyprotein, a critical component for viral assembly and maturation. The conjugation of a fluorescent label, such as Fluorescein Isothiocyanate (FITC), to Trecovirsen allows for the direct visualization of its binding to the target HIV gag RNA within the cellular environment. This in situ hybridization (ISH) application is a powerful technique for studying the cellular uptake, subcellular localization, and target engagement of Trecovirsen.
These application notes provide a detailed protocol for performing FITC-Trecovirsen sodium in situ hybridization, along with guidelines for quantitative analysis and troubleshooting.
Principle of the Method
This compound in situ hybridization is a molecular technique that utilizes a fluorescently labeled antisense oligonucleotide to detect and localize specific RNA sequences within fixed cells or tissues. The FITC-labeled Trecovirsen probe hybridizes to its complementary sequence in the HIV gag mRNA. The fluorescent signal from the FITC molecule can then be visualized using fluorescence microscopy, providing spatial information about the target RNA.
Quantitative Data Presentation
The quantification of the FITC signal provides a means to assess the level of target engagement by Trecovirsen. Below are examples of how quantitative data from such experiments can be presented.
Table 1: Quantification of FITC-Trecovirsen Signal in HIV-Infected Cells
| Treatment Group | Mean Fluorescence Intensity (per cell) | Percentage of FITC-Positive Cells |
| Untreated Control | 5.2 ± 1.3 | 1.5% |
| Trecovirsen (Unlabeled) | 6.1 ± 1.8 | 1.8% |
| FITC-Trecovirsen (100 nM) | 150.4 ± 25.6 | 85.2% |
| FITC-Trecovirsen (500 nM) | 480.7 ± 55.9 | 92.7% |
Table 2: Subcellular Localization of FITC-Trecovirsen Signal
| Treatment Group | Nuclear Signal (%) | Cytoplasmic Signal (%) |
| FITC-Trecovirsen (100 nM) | 15.8 ± 4.2 | 84.2 ± 4.2 |
| FITC-Trecovirsen (500 nM) | 18.3 ± 5.1 | 81.7 ± 5.1 |
Experimental Protocols
Materials and Reagents
-
FITC-labeled Trecovirsen sodium probe
-
Cells or Tissue Samples: HIV-infected and control cells/tissues
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Hybridization Buffer: 50% formamide, 5X SSC, 5X Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml sheared salmon sperm DNA
-
Wash Buffers: 2X SSC, 0.2X SSC
-
Mounting Medium with DAPI
-
Microscope Slides and Coverslips
-
Humidified Chamber
Detailed Protocol for In Situ Hybridization
-
Sample Preparation:
-
Adherent Cells: Grow cells on sterile coverslips in a petri dish. Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Suspension Cells: Centrifuge cells, wash with PBS, and resuspend in 4% PFA for 15 minutes. Cytospin onto slides.
-
Tissue Sections: Use formalin-fixed, paraffin-embedded (FFPE) or frozen sections (5-10 µm thick) mounted on charged slides.
-
-
Permeabilization:
-
Wash fixed samples twice with PBS.
-
Incubate with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash three times with PBS.
-
-
Pre-hybridization:
-
Incubate the samples in hybridization buffer for 1 hour at 37°C in a humidified chamber to block non-specific binding sites.
-
-
Hybridization:
-
Dilute the FITC-Trecovirsen probe in hybridization buffer to the desired concentration (e.g., 100-500 nM).
-
Denature the probe by heating at 75°C for 5 minutes, then immediately place on ice.
-
Remove the pre-hybridization buffer from the samples and add the probe solution.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Washing:
-
Wash the samples with 2X SSC for 15 minutes at 42°C.
-
Perform a high-stringency wash with 0.2X SSC for 20 minutes at 42°C.
-
Wash briefly with PBS at room temperature.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution (in PBS) for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslip onto the slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope with appropriate filters for FITC (excitation ~495 nm, emission ~520 nm) and DAPI (excitation ~358 nm, emission ~461 nm).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of FITC-Trecovirsen.
Caption: Experimental workflow for FITC-Trecovirsen ISH.
Troubleshooting
Table 3: Common Problems and Solutions in FITC-Trecovirsen ISH
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Inefficient probe hybridization | Optimize hybridization temperature and time. Ensure probe was properly denatured. |
| Low target RNA expression | Use a more sensitive detection method, such as tyramide signal amplification. | |
| Over-fixation of the sample | Reduce fixation time or use a milder fixative.[3] | |
| Incorrect pH of buffers | FITC fluorescence is pH-sensitive; ensure mounting medium and wash buffers have a pH > 8.0.[4] | |
| High Background | Non-specific probe binding | Increase stringency of post-hybridization washes (higher temperature, lower salt concentration).[5][6] |
| Insufficient blocking | Increase pre-hybridization time. | |
| Autofluorescence of tissue | Treat with sodium borohydride (B1222165) or use a commercial autofluorescence quenching kit. | |
| Poor Morphology | Harsh permeabilization | Reduce Triton X-100 concentration or incubation time. |
| Over-digestion with proteinase K (if used) | Optimize proteinase K concentration and digestion time. |
Conclusion
This compound in situ hybridization is a valuable tool for visualizing the interaction of this antisense oligonucleotide with its target HIV gag mRNA in a cellular context. The protocol provided here offers a robust framework for conducting these experiments. Careful optimization of each step, particularly probe concentration, hybridization temperature, and washing conditions, is crucial for obtaining high-quality, specific signals. Quantitative analysis of the resulting images can provide important insights into the efficacy of Trecovirsen at the single-cell level, aiding in the development of this and other antisense therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. clinicallab.com [clinicallab.com]
Application Notes and Protocols: Dose-Response Experiments with FITC-Trecovirsen Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trecovirsen sodium, also known as GEM®91, is a 25-mer antisense phosphorothioate (B77711) oligonucleotide designed to target the gag gene of the Human Immunodeficiency Virus (HIV).[1][2] By binding to the gag mRNA, Trecovirsen inhibits the translation of essential viral proteins, thereby blocking HIV replication.[3] The conjugation of Trecovirsen with Fluorescein Isothiocyanate (FITC) allows for the quantitative analysis of its cellular uptake and intracellular distribution using fluorescence-based techniques. These application notes provide detailed protocols for conducting dose-response experiments to characterize the cellular uptake of FITC-Trecovirsen sodium, a critical step in evaluating its therapeutic potential.
Mechanism of Action
Trecovirsen is an antisense oligonucleotide, a short fragment of DNA designed to be complementary to a specific mRNA sequence.[3] In the case of HIV, Trecovirsen targets the mRNA transcript of the gag gene. The gag gene encodes polyproteins that are essential for the assembly of new virus particles. By hybridizing to the gag mRNA, Trecovirsen physically obstructs the cellular machinery responsible for protein synthesis (translation), leading to a reduction in the production of Gag proteins and subsequent inhibition of viral replication.
Dose-Response Cellular Uptake Data
The following table provides a template for summarizing the quantitative data from a dose-response experiment designed to measure the cellular uptake of this compound. The data should be presented as the mean fluorescence intensity (MFI) or as a calculated concentration of internalized FITC-Trecovirsen per milligram of total cellular protein, determined from a standard curve.
| FITC-Trecovirsen Concentration (nM) | Mean Fluorescence Intensity (MFI) | Standard Deviation (MFI) | Internalized Concentration (ng/mg protein) | Standard Deviation (ng/mg protein) |
| 0 (Control) | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| 1000 | ||||
| 2000 |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake of this compound
This protocol details the methodology for quantifying the cellular uptake of FITC-Trecovirsen in a human T-lymphocyte cell line (e.g., Jurkat or CEM-SS cells), which are common models for HIV infection studies.
Materials:
-
This compound
-
Human T-lymphocyte cell line (e.g., Jurkat)
-
RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Heparin solution (20 U/mL in PBS)
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: 24 hours prior to the experiment, seed the T-lymphocyte cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Preparation of FITC-Trecovirsen Dilutions: Prepare a stock solution of FITC-Trecovirsen in sterile, nuclease-free water. Perform serial dilutions in serum-free culture medium to achieve final concentrations ranging from 10 nM to 2000 nM. Include a vehicle-only control.
-
Dose-Response Treatment: Add 100 µL of the prepared FITC-Trecovirsen dilutions to the appropriate wells of the cell plate, resulting in a final volume of 200 µL per well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 4 hours).
-
Washing: Following incubation, centrifuge the plate and carefully aspirate the medium. Wash the cells three times with 200 µL of cold PBS containing heparin (20 U/mL) to remove any surface-bound oligonucleotide.[4]
-
Cell Lysis: After the final wash, add 100 µL of RIPA lysis buffer to each well and incubate on ice for 30 minutes with gentle agitation to ensure complete cell lysis.[4]
-
Fluorescence Measurement: Transfer the cell lysates to a new 96-well black plate. Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 488 nm and an emission wavelength of approximately 530 nm.[4]
-
Protein Quantification: Perform a BCA assay on the cell lysates to determine the total protein concentration in each well. This will be used to normalize the fluorescence readings.[4]
-
Data Analysis: Normalize the fluorescence intensity of each sample to its total protein concentration. A standard curve of known concentrations of FITC-Trecovirsen can be used to convert the normalized fluorescence values to the amount of internalized oligonucleotide (e.g., ng of FITC-Trecovirsen per mg of protein).
Protocol 2: Flow Cytometry Analysis of this compound Uptake
Flow cytometry offers a high-throughput method to quantify cellular uptake on a single-cell basis.
Materials:
-
This compound
-
Human T-lymphocyte cell line
-
Complete cell culture medium
-
PBS
-
Trypan Blue solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with varying concentrations of FITC-Trecovirsen as described in Protocol 1, Steps 1-4, but in appropriate cell culture flasks or plates suitable for harvesting a larger number of cells.
-
Cell Harvesting: After incubation, gently collect the cells and transfer them to flow cytometry tubes.
-
Washing: Wash the cells three times with cold PBS to remove unbound FITC-Trecovirsen.
-
Resuspension: Resuspend the cell pellet in 500 µL of cold PBS.
-
Quenching of Surface Fluorescence (Optional but Recommended): Add Trypan Blue solution to the cell suspension just before analysis. Trypan Blue can quench the fluorescence of extracellularly bound FITC-Trecovirsen, ensuring that only internalized fluorescence is measured.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation. Detect the FITC signal in the appropriate channel (typically FL1).
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each treatment group. The MFI is directly proportional to the amount of internalized FITC-Trecovirsen.
Logical Relationships in Dose-Response Analysis
The analysis of dose-response data is crucial for determining key pharmacological parameters such as the EC50 (half-maximal effective concentration). This value represents the concentration of FITC-Trecovirsen required to achieve 50% of the maximum cellular uptake.
References
Application Notes: Staining and Analysis of FITC-Trecovirsen Sodium
Introduction
Trecovirsen sodium, also known as GEM-91, is a 25-mer antisense phosphorothioate (B77711) oligonucleotide designed to target the gag mRNA of the Human Immunodeficiency Virus type 1 (HIV-1).[1][2][3][4] Its mechanism of action involves binding to the complementary sequence of the viral mRNA, thereby inhibiting the translation of the Gag polyprotein, a crucial component for viral assembly and replication.[1][5] Labeling Trecovirsen with Fluorescein Isothiocyanate (FITC) provides a powerful tool for researchers to visualize and quantify its cellular uptake, subcellular localization, and delivery efficiency. These application notes provide detailed protocols for utilizing FITC-Trecovirsen sodium in cell-based assays for both qualitative and quantitative analysis.
Mechanism of Action
Antisense oligonucleotides like Trecovirsen function by preventing the translation of target mRNA into protein.[5][6] Specifically, phosphorothioate oligonucleotides, upon forming a hybrid with the target mRNA, can recruit the cellular enzyme RNase H. This enzyme selectively degrades the RNA strand of the RNA/DNA hybrid, leading to the destruction of the target mRNA and a potent antisense effect.
Caption: Antisense mechanism of Trecovirsen in an HIV-1 infected host cell.
Experimental Protocols
The following protocols provide methodologies for the qualitative and quantitative analysis of this compound uptake in cultured cells.
Protocol 1: Qualitative Analysis of Cellular Uptake by Fluorescence Microscopy
This protocol details the steps for visualizing the intracellular localization of FITC-Trecovirsen using fluorescence microscopy. Studies have shown that FITC-labeled phosphorothioate oligonucleotides can be observed in the nucleus and perinuclear regions.[7][8]
Materials:
-
This compound
-
Appropriate cell line (e.g., HeLa, HEK293T, or HIV-infected T-cell lines)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33258)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets for FITC (Excitation/Emission: ~490/525 nm) and DAPI/Hoechst (UV excitation).[9][10]
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of FITC-Trecovirsen (e.g., 1-10 µM). A negative control well with no FITC-Trecovirsen should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours) at 37°C.[7]
-
Washing: Gently wash the cells three times with PBS to remove any unbound FITC-Trecovirsen.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize by incubating with 0.1% Triton X-100 for 10 minutes at room temperature. This step is crucial for allowing the nuclear stain to enter.[9]
-
Nuclear Counterstaining: Wash the cells twice with PBS. Incubate with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature, protected from light.[9]
-
Mounting: Rinse the coverslips briefly with PBS. Mount the coverslips onto microscope slides using a drop of antifade mounting medium.[9]
-
Imaging: Visualize the slides using a fluorescence microscope. Capture images using separate channels for FITC (green) and DAPI/Hoechst (blue). Merge the images to determine the subcellular localization of FITC-Trecovirsen.
Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol allows for the quantification of both the percentage of cells that have internalized FITC-Trecovirsen and the relative amount of uptake per cell (Mean Fluorescence Intensity - MFI).[11][12]
Materials:
-
This compound
-
Cell line grown in suspension or adherent cells to be detached
-
Cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser for excitation.
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they reach approximately 80-90% confluency.
-
Treatment: Treat the cells with various concentrations of FITC-Trecovirsen (e.g., 0.5, 1, 5, 10 µM) in fresh culture medium. Include an untreated control group.
-
Incubation: Incubate for the desired time period (e.g., 4 hours) at 37°C.[11]
-
Cell Harvesting:
-
Adherent cells: Wash cells twice with cold PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Suspension cells: Transfer the cell suspension directly to a flow cytometry tube.
-
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in cold PBS. Repeat the wash step two more times to ensure removal of all extracellular FITC-Trecovirsen.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of cold PBS (e.g., 300-500 µL) for analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Use the untreated cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the negative population for FITC fluorescence.
-
For each sample, acquire data from at least 10,000-20,000 events.
-
Record the percentage of FITC-positive cells and the Mean Fluorescence Intensity (MFI) of the positive population.
-
Caption: Workflow for qualitative and quantitative analysis of FITC-Trecovirsen.
Data Presentation
Quantitative data obtained from flow cytometry or fluorescence quantification assays should be presented clearly to allow for easy comparison between different conditions. The following table provides a template for summarizing such data. Cellular uptake can be quantified by lysing cells after incubation and measuring fluorescence intensity with a spectrophotometer, then normalizing to total protein content.[11][13]
Table 1: Quantitative Cellular Uptake of FITC-Trecovirsen
| Cell Line | Treatment Condition | Incubation Time (hours) | Mean Fluorescence Intensity (MFI ± SD) | % FITC-Positive Cells (± SD) | FITC Uptake (ng/mg protein ± SD) |
| HEK293T | Control (Untreated) | 4 | 50 ± 8 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| 1 µM FITC-Trecovirsen | 4 | 850 ± 45 | 65.2 ± 4.3 | 15.3 ± 1.8 | |
| 5 µM FITC-Trecovirsen | 4 | 3200 ± 180 | 92.1 ± 3.1 | 58.7 ± 5.2 | |
| Jurkat | Control (Untreated) | 4 | 65 ± 12 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| 1 µM FITC-Trecovirsen | 4 | 1250 ± 90 | 78.4 ± 5.5 | 22.1 ± 2.5 | |
| 5 µM FITC-Trecovirsen | 4 | 5100 ± 250 | 96.5 ± 2.4 | 91.4 ± 8.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
References
- 1. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics and tolerability of intravenous trecovirsen (GEM 91), an antisense phosphorothioate oligonucleotide, in HIV-positive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular uptake and biological effects of antisense oligodeoxynucleotide analogs targeted to herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 6-FITC Fluorescein Dye Oligonucleotide Labeling [biosyn.com]
- 11. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Uptake Quantification of Antigen Carried by Nanoparticles and Its Impact on Carrier Adjuvanticity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Co-localization Studies with FITC-Trecovirsen sodium
Introduction
Trecovirsen (also known as GEM-91) is a 25-mer phosphorothioate (B77711) antisense oligonucleotide (ASO) designed to inhibit HIV-1 replication by binding to the gag mRNA.[1][2] Understanding the subcellular journey of ASO-based therapeutics is critical for optimizing their efficacy and elucidating their mechanism of action. By covalently labeling Trecovirsen with Fluorescein Isothiocyanate (FITC), a widely used green-emitting fluorophore, researchers can visualize its uptake, trafficking, and accumulation within cells.
Co-localization studies involving FITC-Trecovirsen aim to determine the extent of its spatial overlap with specific subcellular compartments, such as endosomes, lysosomes, and the nucleus.[3] This is achieved by co-staining cells with fluorescent probes or antibodies that specifically mark these organelles. Analyzing the degree of overlap provides insights into the pathways Trecovirsen utilizes to reach its target RNA, as well as identifying potential sites of sequestration or degradation.[4][5]
Principle of the Method
The fundamental principle of co-localization analysis is to compare the spatial distribution of two or more fluorescent signals within a microscopic image.[6] In this context, the green signal from FITC-Trecovirsen is compared against a signal from a second fluorophore (e.g., a red-emitting dye) labeling a specific organelle. High-resolution imaging, typically with a confocal microscope, is used to acquire multi-channel images.[7]
These images are then analyzed to quantify the degree of overlap. A high degree of co-localization (appearing as yellow in a merged red-green image) suggests that FITC-Trecovirsen is present within that specific organelle.[8] This qualitative assessment is supported by quantitative analysis using statistical coefficients, such as the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC), which provide objective measures of the correlation and overlap between the signals.[9][10]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with FITC-Trecovirsen
This protocol describes the general procedure for treating cultured cells with FITC-Trecovirsen for subsequent imaging.
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2, or HIV-infected T-cells) onto glass-bottom dishes or coverslips suitable for high-resolution microscopy. Seed at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Growth: Culture cells in appropriate media under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours or until well-adhered.
-
Preparation of Treatment Media: Dilute the FITC-Trecovirsen stock solution in pre-warmed, serum-free or reduced-serum cell culture medium to the desired final concentration (typically in the range of 100 nM to 2 µM).
-
Cell Treatment: Aspirate the growth medium from the cells and wash once with sterile Phosphate-Buffered Saline (PBS). Add the FITC-Trecovirsen treatment medium to the cells.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) to allow for cellular uptake. The incubation time is a critical variable for studying the trafficking pathway over time.
-
Washing: After incubation, aspirate the treatment medium and wash the cells three times with PBS to remove extracellular FITC-Trecovirsen.
-
Proceed to Staining: The cells are now ready for fixation and co-staining with organelle markers as described in Protocol 2.
Protocol 2: Co-staining with Organelle Markers
This protocol details the steps for labeling specific subcellular compartments to co-localize with FITC-Trecovirsen.
-
Fixation: After washing (Protocol 1, Step 6), fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cell membranes by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for antibodies to access intracellular targets.
-
Blocking: Wash twice with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody specific for the organelle of interest (see Table 1) in blocking buffer. Aspirate the blocking solution and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute a fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore from FITC, e.g., Alexa Fluor 594 or 647) in blocking buffer. Protect from light from this point forward. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.
-
Nuclear Counterstain (Optional): If desired, incubate cells with a nuclear stain like DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges with nail polish and allow to dry.
-
Imaging: Store the slides at 4°C, protected from light, and image within 24-48 hours using a confocal microscope.
Data Presentation and Analysis
Quantitative analysis is crucial for an objective interpretation of co-localization. The data below are representative and illustrate how results can be structured.
Table 1: Common Markers for Co-localization Studies with FITC-Trecovirsen
| Target Organelle | Marker Protein | Primary Antibody Source (Example) | Secondary Antibody (Example) | Expected Localization Pattern |
| Early Endosomes | EEA1 | Rabbit anti-EEA1 | Goat anti-Rabbit IgG, Alexa Fluor 594 | Punctate vesicular structures in the cytoplasm |
| Late Endosomes | Rab7 | Mouse anti-Rab7 | Goat anti-Mouse IgG, Alexa Fluor 594 | Punctate vesicular structures, often perinuclear |
| Lysosomes | LAMP1 | Rat anti-LAMP1 | Goat anti-Rat IgG, Alexa Fluor 647 | Punctate vesicular structures, varied distribution |
| Nucleus | - | DAPI | - | Stains the entire nucleus |
| Golgi Apparatus | GM130 | Rabbit anti-GM130 | Goat anti-Rabbit IgG, Alexa Fluor 594 | Compact, perinuclear ribbon-like structure |
Table 2: Representative Quantitative Co-localization Data
The following table presents example data obtained from analyzing confocal images of cells treated with FITC-Trecovirsen for 4 hours. Coefficients range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating random distribution.[10]
| Organelle Marker | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (M1)¹ | Manders' Overlap Coefficient (M2)² | Interpretation |
| EEA1 (Early Endosome) | 0.65 ± 0.08 | 0.72 ± 0.09 | 0.58 ± 0.07 | Strong co-localization, suggesting uptake via endocytosis. |
| LAMP1 (Lysosome) | 0.45 ± 0.11 | 0.55 ± 0.12 | 0.35 ± 0.09 | Moderate co-localization, indicating trafficking to the lysosomal pathway. |
| GM130 (Golgi) | 0.15 ± 0.05 | 0.18 ± 0.06 | 0.12 ± 0.04 | Low co-localization, suggesting Golgi is not a primary trafficking hub. |
| DAPI (Nucleus) | 0.30 ± 0.07 | 0.25 ± 0.08 | 0.40 ± 0.10 | Partial nuclear accumulation, consistent with ASO mechanism of action. |
¹M1 represents the fraction of FITC-Trecovirsen signal that overlaps with the organelle marker signal. ²M2 represents the fraction of the organelle marker signal that overlaps with the FITC-Trecovirsen signal. Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Signaling and Trafficking Pathways
Experimental and Analytical Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Uptake and Intracellular Trafficking of Antisense and siRNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kolaido.com [kolaido.com]
- 7. Biology & Biochemistry Imaging Core (BBIC) | Advice on Co-localization [bbic.nsm.uh.edu]
- 8. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with FITC-Trecovirsen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FITC-Trecovirsen. The information is designed to help you address challenges related to low fluorescence signals in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when using FITC-Trecovirsen, focusing on the problem of a weak or absent fluorescence signal.
Question 1: I am observing a very low or no fluorescence signal from my FITC-Trecovirsen. What are the potential causes?
A low fluorescence signal can stem from several factors, ranging from the integrity of the labeled oligonucleotide to the experimental conditions and imaging setup. The primary areas to investigate are the quality and storage of the FITC-Trecovirsen, the experimental protocol, and the instrumentation.
A logical workflow for troubleshooting this issue is outlined below.
Question 2: How can I rule out issues with the FITC-Trecovirsen probe itself?
Probe Integrity and Storage:
-
Storage Conditions: Fluorescently labeled oligonucleotides are sensitive to light and temperature.[1] They should be stored at -20°C or lower, in a dark, preferably buffered solution (e.g., TE buffer, pH 7.5-8.0).[2] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
-
Photobleaching: FITC is susceptible to photobleaching.[3] Protect the probe from light by using amber tubes and minimizing exposure during experiments.
-
Labeling Efficiency: If you are labeling the Trecovirsen with FITC in-house, suboptimal reaction conditions can lead to a low dye-to-oligonucleotide ratio.[4] The reaction is most efficient at a pH of 8.5-9.5.[5][6] It is crucial to remove any free, unconjugated FITC after the labeling reaction, as this can cause high background fluorescence.[5][7]
Actionable Steps:
-
Confirm Storage: Verify that the FITC-Trecovirsen has been stored correctly.
-
Test a Fresh Aliquot: If possible, use a fresh, unopened aliquot of the probe to rule out degradation of the working stock.
-
Measure Absorbance: You can confirm the presence of both the oligonucleotide and the FITC dye by measuring the absorbance at 260 nm (for the oligonucleotide) and ~495 nm (for FITC).[8]
Question 3: My probe seems fine. Could my experimental protocol be the cause of the low signal?
Yes, several aspects of your experimental protocol can significantly impact the fluorescence intensity of FITC.
Key Protocol Parameters:
-
pH of Buffers: The fluorescence of FITC is highly pH-dependent, with its intensity decreasing significantly in acidic environments.[9][10] Ensure that all buffers used in the final steps of your experiment (e.g., mounting media, imaging buffer) have a pH between 7.5 and 9.0 for optimal FITC fluorescence.[3]
-
Quenching: Fluorescence quenching is any process that decreases the fluorescence intensity.[11] This can be caused by:
-
Self-quenching: High concentrations of the FITC-Trecovirsen probe can lead to the fluorophores interacting and quenching each other.[12][13] It may be necessary to titrate the probe to find an optimal concentration.
-
External Quenchers: Components in your buffer or sample could be quenching the fluorescence.
-
-
Cellular Uptake (for cell-based assays): If you are studying the uptake of Trecovirsen into cells, inefficient delivery will result in a low intracellular signal. The efficiency of oligonucleotide uptake can be cell-type dependent and may require the use of transfection reagents.
The mechanism of action for Trecovirsen, an antisense oligonucleotide, is to bind to a target mRNA sequence.[14][15] A simplified diagram of this process is shown below.
Question 4: I've optimized my protocol, but the signal is still weak. What about my imaging setup?
Your microscope or plate reader settings are critical for detecting the fluorescence signal.
Instrumentation and Settings:
-
Filter Sets: Ensure you are using the correct filter set for FITC. The excitation filter should be around 495 nm and the emission filter around 519-525 nm.[16]
-
Light Source: The lamp on your microscope may be old and have reduced intensity. Check the lamp's usage hours.
-
Exposure Time and Gain: You may need to increase the camera's exposure time or gain to detect a weak signal.[11] However, be aware that this can also increase background noise.
-
Objective Lens: Use an objective with a high numerical aperture (NA) to collect more light.
Quantitative Data Summary
The following tables provide key quantitative data for working with FITC-labeled oligonucleotides.
Table 1: Spectral Properties of FITC
| Property | Value | Reference |
| Excitation Maximum | ~495 nm | [16] |
| Emission Maximum | ~519 nm | [16] |
| Molar Extinction Coefficient | ~73,000 M⁻¹cm⁻¹ at pH 9.0 | [17] |
| Optimal pH Range | 7.5 - 9.0 | [3][6] |
Table 2: Recommended Molar Ratios for Labeling
| Molecule Type | Recommended FITC:Molecule Molar Ratio | Reference |
| Antibodies (IgG) | 2:1 to 10:1 | [17] |
| Other Proteins | 2:1 to 20:1 | |
| Oligonucleotides | Generally lower than proteins to avoid quenching; empirical optimization is recommended. | [5][13] |
Note: Over-labeling oligonucleotides can lead to self-quenching and potential interference with hybridization.[13]
Key Experimental Protocols
Below is a generalized protocol for assessing the cellular uptake of FITC-Trecovirsen using fluorescence microscopy.
Protocol: Cellular Uptake of FITC-Trecovirsen
1. Cell Culture and Seeding: a. Culture your target cells (e.g., HIV-infected T-cells or a relevant cell line) in appropriate media. b. Seed cells onto glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.
2. Preparation of FITC-Trecovirsen Solution: a. Thaw an aliquot of FITC-Trecovirsen stock solution, protected from light. b. Dilute the FITC-Trecovirsen to the desired final concentration in serum-free cell culture medium. Typical concentrations to test range from 100 nM to 1 µM, but this should be optimized.
3. Incubation: a. Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). b. Add the FITC-Trecovirsen solution to the cells. c. Incubate for the desired time (e.g., 4 to 24 hours) at 37°C in a CO₂ incubator.
4. Cell Washing and Fixation: a. Remove the incubation medium and wash the cells three times with PBS to remove extracellular FITC-Trecovirsen. b. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS.
5. (Optional) Nuclear Staining: a. To visualize the cell nuclei, you can counterstain with a nuclear dye like Hoechst 33342 or DAPI. b. Incubate cells with the nuclear stain solution according to the manufacturer's protocol (e.g., 1 µg/mL Hoechst 33342 for 10 minutes). c. Wash twice with PBS.
6. Mounting and Imaging: a. Mount the coverslips onto microscope slides using an anti-fade mounting medium with a pH of 8.0-9.0. b. Image the cells using a fluorescence microscope equipped with appropriate filter sets for FITC (Ex: ~495 nm, Em: ~519 nm) and the nuclear stain (e.g., DAPI/Hoechst).[18][19]
This guide provides a starting point for troubleshooting low fluorescence signals with FITC-Trecovirsen. Successful experiments often require careful optimization of multiple parameters. For further assistance, please consult the specific product documentation or contact your supplier's technical support.
References
- 1. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. nanomicronspheres.com [nanomicronspheres.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 11. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antisense Oligonucleotide: Basic Concepts and Therapeutic Application in Inflammatory Bowel Disease [frontiersin.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. FluoroFinder [app.fluorofinder.com]
- 17. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
Preventing photobleaching of FITC-Trecovirsen sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the photobleaching of FITC-Trecovirsen sodium during fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Fluorescein Isothiocyanate (FITC), upon exposure to excitation light.[1][2] This process renders the FITC molecule incapable of fluorescing, leading to a progressive loss of signal during an experiment.[3] FITC is particularly susceptible to photobleaching, which can compromise the quantitative accuracy and sensitivity of assays involving this compound.[4][5]
Q2: What is the underlying mechanism of FITC photobleaching?
A2: The photobleaching of FITC primarily occurs when the molecule, after being excited to a singlet state, transitions to a more stable, long-lived triplet state.[1][2] In this triplet state, FITC is highly reactive and can interact with molecular oxygen, leading to permanent chemical damage and the loss of its fluorescent properties.[1][6]
Q3: How can I determine if the signal loss in my experiment is due to photobleaching?
A3: Signal loss due to photobleaching is typically localized to the area of the sample exposed to the excitation light. A simple test is to compare the fluorescence intensity of the illuminated area with an adjacent, unexposed area. If the unexposed area remains brightly fluorescent while the exposed area has dimmed, photobleaching is the likely cause.
Q4: Are there more photostable alternatives to FITC for labeling Trecovirsen sodium?
A4: Yes, several families of fluorescent dyes offer significantly higher photostability than FITC. Dyes such as the Alexa Fluor and DyLight series are well-regarded for their enhanced brightness and resistance to photobleaching.[7][8] For instance, Alexa Fluor 488, which has a similar emission spectrum to FITC, is a common and more photostable alternative.[2][5]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Solution |
| Rapid loss of green fluorescence signal | High excitation light intensity | Reduce the power of the laser or lamp to the lowest level that provides an adequate signal-to-noise ratio.[9] |
| Prolonged exposure to excitation light | Minimize the duration of light exposure by reducing image acquisition times or using time-lapse imaging sparingly.[3][9] | |
| Absence of antifade reagent | Incorporate an antifade reagent into your mounting medium or imaging buffer to quench reactive oxygen species.[9][10] | |
| Low initial fluorescence intensity | Suboptimal pH of the imaging buffer | The fluorescence of FITC is pH-sensitive and is brighter at a slightly alkaline pH. Ensure your buffer is maintained between pH 7.5 and 8.5.[11] |
| Quenching by the antifade reagent | Some antifade reagents, like p-phenylenediamine (B122844) (PPD), can cause an initial reduction in fluorescence. Consider using an alternative like n-propyl gallate (NPG).[12] | |
| High background fluorescence | Autofluorescence from sample or medium | Use a mounting medium with a different base or consider pre-treating the sample to quench autofluorescence. |
| Non-specific binding of this compound | Optimize your staining and washing protocols to ensure thorough removal of unbound conjugate. |
Quantitative Data Summary
The choice of fluorophore and the use of antifade reagents significantly impact the photostability of the fluorescent signal.
Table 1: Comparison of Photostability between FITC and a More Photostable Alternative
| Fluorophore | Relative Photostability | % Fluorescence Decrease (after 5 min continuous exposure) | Key Advantages |
| FITC | Low | ~68% | Cost-effective |
| iFluor® 488 | High | ~27% | Significantly more photostable, brighter signal |
Data is based on studies with fluorescently labeled antibodies and serves as a general comparison.[12]
Table 2: Characteristics of Common Antifade Reagents for FITC
| Antifade Reagent | Relative Effectiveness | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | High | Very effective at preventing fading.[12] | Can reduce initial fluorescence intensity, is toxic, and can turn brown upon oxidation.[1][12] |
| n-Propyl Gallate (NPG) | Moderate to High | Less toxic than PPD and effective for many fluorophores.[11][13] | Can be difficult to dissolve.[4] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Moderate | Less toxic than PPD.[11] | Generally less effective than PPD.[14] |
Experimental Protocols
Protocol 1: Preparation of 2% n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. Note that NPG does not dissolve well in aqueous solutions.[13][15]
-
Prepare the glycerol/PBS mixture: In a 50 mL conical tube, thoroughly mix 9 parts glycerol with 1 part 10X PBS (e.g., 9 mL glycerol and 1 mL 10X PBS).[13]
-
Combine the solutions: While vortexing or stirring the glycerol/PBS mixture rapidly, slowly add 0.1 parts of the 20% NPG stock solution dropwise (e.g., 100 µL).[4]
-
Storage: Aliquot the final solution into light-protected tubes and store at -20°C.
Protocol 2: Preparation of 0.1% p-Phenylenediamine (PPD) Antifade Mounting Medium
Materials:
-
p-Phenylenediamine (PPD; Sigma-Aldrich, Cat. No. P6001 or equivalent)
-
Glycerol
-
1X PBS
-
Carbonate-Bicarbonate buffer (pH ~9.2)
Procedure:
-
Protect from light: Wrap a glass vial in aluminum foil.
-
Prepare the glycerol/PBS mixture: Add 9 mL of glycerol and 1 mL of 1X PBS to the vial and begin stirring.[1]
-
Dissolve PPD: Weigh out 10 mg of PPD and add it to the stirring glycerol/PBS mixture. Continue stirring until the PPD is fully dissolved (this may take 1-2 hours).[1]
-
Adjust pH: Check the pH of the solution using pH paper. Add the Carbonate-Bicarbonate buffer dropwise until the pH is between 8.0 and 9.0.[1]
-
Storage: Aliquot the final solution into light-protected tubes and store at -70°C. If the solution turns brown, it has oxidized and should be discarded.[1][7]
Protocol 3: Preparation of 2.5% DABCO Antifade Mounting Medium
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO; Sigma-Aldrich, Cat. No. D2522 or equivalent)
-
Glycerol
-
1X PBS
Procedure:
-
Combine ingredients: To make a 25 mL solution, combine 625 mg of DABCO, 22.5 mL of glycerol, and 2.5 mL of 1X PBS.[11]
-
Dissolve DABCO: Gently heat and/or rock the mixture until the DABCO is completely dissolved.
-
Adjust pH: Adjust the pH of the solution to 8.6 using diluted HCl.[11]
-
Storage: Store the solution in a tightly sealed container at -20°C.
Visualizations
Caption: The photobleaching pathway of FITC.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. optolongfilter.com [optolongfilter.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. Continuous Photobleaching in Vesicles and Living Cells: A Measure of Diffusion and Compartmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 10. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imb.uq.edu.au [imb.uq.edu.au]
- 12. benchchem.com [benchchem.com]
- 13. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 14. bidc.ucsf.edu [bidc.ucsf.edu]
- 15. benchchem.com [benchchem.com]
Reducing non-specific binding of FITC-Trecovirsen
Welcome to the technical support center for FITC-Trecovirsen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is FITC-Trecovirsen and what are its main components?
A1: FITC-Trecovirsen is a fluorescently labeled antisense oligonucleotide. It consists of two main components:
-
Trecovirsen (also known as GEM91): A 25-mer antisense phosphorothioate (B77711) oligonucleotide designed to target the gag gene of the Human Immunodeficiency Virus (HIV).[1][2] The phosphorothioate modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced with sulfur, enhances its resistance to nuclease degradation.
-
Fluorescein isothiocyanate (FITC): A commonly used fluorescent dye that is covalently attached to the oligonucleotide, allowing for its visualization in various experimental applications such as fluorescence microscopy and flow cytometry.
Q2: What are the primary causes of non-specific binding of FITC-Trecovirsen?
A2: Non-specific binding of FITC-Trecovirsen can arise from several factors:
-
Phosphorothioate Backbone: The phosphorothioate modification increases the hydrophobicity and polyanionic nature of the oligonucleotide, leading to non-specific interactions with cellular proteins and lipids.
-
FITC Moiety: FITC is a negatively charged fluorophore that can engage in ionic interactions with positively charged molecules and structures within the cell, contributing to background fluorescence.[3]
-
Oligonucleotide Sequence: While Trecovirsen has a specific target, oligonucleotides can sometimes bind to off-target nucleic acid sequences with partial complementarity.
-
Cell Type: Certain cell types, such as macrophages and monocytes, have scavenger receptors and other surface proteins that can non-specifically bind oligonucleotides.
Q3: How can I differentiate between specific and non-specific binding?
A3: To distinguish between specific and non-specific signals, it is crucial to include proper controls in your experiment. A key control is a sense or scrambled oligonucleotide sequence with the same length, phosphorothioate modification, and FITC label as your Trecovirsen probe. This control should not bind to the target mRNA and any observed signal can be attributed to non-specific binding. Additionally, comparing the signal intensity and localization between cells treated with FITC-Trecovirsen and untransfected or mock-transfected cells can help identify background fluorescence.
Troubleshooting Guides
This section provides detailed troubleshooting guides to address common issues of high background and non-specific binding when using FITC-Trecovirsen in fluorescence microscopy and flow cytometry.
High Background in Fluorescence Microscopy
Issue: I am observing high background fluorescence in my microscopy images, making it difficult to identify the specific signal from FITC-Trecovirsen.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in fluorescence microscopy.
Detailed Steps:
1. Assess Autofluorescence:
-
Question: Could the background be from the cells themselves?
-
Action: Prepare a sample of your cells that has not been treated with FITC-Trecovirsen. Image this unstained sample using the same settings (laser power, exposure time, gain) as your experimental samples.
-
Interpretation: If you observe significant fluorescence in the unstained sample, you have an autofluorescence issue.
2. Optimize FITC-Trecovirsen Concentration:
-
Question: Am I using too much probe?
-
Action: Perform a concentration titration of FITC-Trecovirsen. Test a range of concentrations, for example, from 50 nM to 500 nM.
-
Goal: Find the lowest concentration that gives a detectable specific signal with minimal background.
3. Enhance the Blocking Step:
-
Question: Is my blocking step effective enough?
-
Action: The blocking step is critical to saturate non-specific binding sites.
-
Increase Blocking Time: Extend the incubation time with your blocking buffer from 30 minutes to 1 hour or even longer.
-
Change Blocking Agent: If you are using Bovine Serum Albumin (BSA), consider trying normal serum (e.g., from goat or donkey) from the species of your secondary antibody if you are performing co-staining. Commercial blocking buffers are also an option.
-
4. Improve Washing Steps:
-
Question: Am I washing away all the unbound probe?
-
Action: Inadequate washing can leave unbound FITC-Trecovirsen, contributing to background.
-
Increase Wash Duration and Number: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).
-
Add Detergent: Include a mild, non-ionic detergent like Tween-20 (0.05% - 0.1%) in your wash buffer to help remove non-specifically bound oligonucleotides.
-
5. Incorporate Competitor Nucleic Acids:
-
Question: Can I outcompete the non-specific binding?
-
Action: Add unlabeled nucleic acids to your hybridization/staining buffer. These will bind to non-specific sites, leaving the specific sites available for your FITC-Trecovirsen.
-
Sheared Salmon Sperm DNA: A common choice, typically used at a concentration of 100-500 µg/mL.
-
Unlabeled Scrambled or Sense Oligonucleotide: Use a high concentration of an unlabeled oligonucleotide with the same length and modifications as Trecovirsen but with a scrambled or sense sequence.
-
6. Consider Buffer Additives:
-
Question: Can I modify my buffer to reduce non-specific interactions?
-
Action: Certain additives can create a molecularly crowded environment that favors specific hybridization over non-specific binding.
-
Dextran Sulfate: Often used in hybridization buffers at a concentration of 5-10% to accelerate hybridization rates and can help reduce background.[4]
-
High Salt Concentration: Increasing the salt concentration (e.g., up to 4x SSC) in your hybridization and wash buffers can help to disrupt weak, non-specific electrostatic interactions.
-
High Background in Flow Cytometry
Issue: I am seeing a high background signal in my negative control population, and/or a shift in the entire cell population in the FITC channel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in flow cytometry.
Detailed Steps:
1. Evaluate Controls:
-
Question: Is the background from the cells or the probe?
-
Action: Run three key controls:
-
Unstained cells: To measure autofluorescence.
-
Cells with a scrambled FITC-oligonucleotide: To measure non-specific binding of a similar probe.
-
Cells with FITC-Trecovirsen.
-
-
Interpretation: High signal in the unstained control indicates autofluorescence. High signal with the scrambled oligo points to non-specific binding of the probe itself.
2. Optimize Probe Concentration:
-
Question: Is the probe concentration too high?
-
Action: Titrate the FITC-Trecovirsen concentration to find the optimal balance between specific signal and background.
3. Enhance Blocking:
-
Question: Are non-specific binding sites on the cell surface blocked?
-
Action: Incubate cells with a blocking agent before adding the FITC-Trecovirsen.
-
Fc Block: If your cells express Fc receptors (e.g., immune cells), use an Fc receptor blocking reagent.
-
BSA or Serum: Use 1-5% BSA or normal serum in your staining buffer.
-
4. Use Competitor Oligonucleotides:
-
Question: Can non-specific binding be competed away?
-
Action: Co-incubate your cells with FITC-Trecovirsen and a high concentration of an unlabeled competitor oligonucleotide (e.g., scrambled sequence or sheared salmon sperm DNA).
Data Presentation
The following tables provide an illustrative summary of the expected effects of various troubleshooting strategies on signal intensity and background. The values presented are for demonstrative purposes to indicate relative effectiveness and should be optimized for your specific experimental system.
Table 1: Effect of Blocking Agents on Signal-to-Noise Ratio in Fluorescence Microscopy
| Blocking Agent | Incubation Time | Relative Signal Intensity (Specific) | Relative Background Intensity | Illustrative Signal-to-Noise Ratio |
| None | 30 min | 100 | 80 | 1.25 |
| 5% BSA | 30 min | 95 | 50 | 1.90 |
| 5% BSA | 60 min | 90 | 35 | 2.57 |
| 5% Normal Goat Serum | 60 min | 88 | 25 | 3.52 |
| Commercial Blocker | 60 min | 92 | 20 | 4.60 |
Disclaimer: The data in this table is illustrative and intended to demonstrate the potential impact of different blocking strategies. Actual results will vary depending on the cell type, experimental conditions, and specific reagents used.
Table 2: Effect of Competitor Nucleic Acids and Buffer Additives on Background Reduction
| Condition | Additive | Concentration | Illustrative % Background Reduction |
| Control | None | - | 0% |
| Competitor DNA | Sheared Salmon Sperm DNA | 200 µg/mL | 30-40% |
| Competitor Oligo | Unlabeled Scrambled Oligo | 100x molar excess | 40-60% |
| Buffer Additive | Dextran Sulfate | 10% | 20-30% |
| Combined | Unlabeled Scrambled Oligo + Dextran Sulfate | 100x + 10% | 50-70% |
Disclaimer: This table presents hypothetical percentage reductions in background fluorescence to illustrate the comparative effectiveness of different additives. Optimal concentrations and combinations should be determined empirically.
Experimental Protocols
Protocol 1: Fluorescence Microscopy Staining of Adherent Cells with FITC-Trecovirsen
Materials:
-
Adherent cells grown on sterile glass coverslips in a 24-well plate
-
FITC-Trecovirsen
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum, 1% BSA in PBS
-
Hybridization Buffer: 4x SSC, 10% Dextran Sulfate, 200 µg/mL Sheared Salmon Sperm DNA
-
Wash Buffer: 2x SSC with 0.1% Tween-20
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on coverslips and grow to 60-70% confluency.
-
Transfection/Treatment: Treat cells with FITC-Trecovirsen according to your experimental design.
-
Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature.
-
Hybridization (Staining): Dilute FITC-Trecovirsen in pre-warmed Hybridization Buffer. Incubate for 2-16 hours at 37°C in a humidified chamber.
-
Washing: Wash three times with Wash Buffer for 10 minutes each at room temperature.
-
Counterstaining: Wash once with PBS. Mount coverslips on slides using antifade mounting medium with DAPI.
-
Imaging: Image using a fluorescence microscope with appropriate filter sets for FITC and DAPI.
Protocol 2: Flow Cytometry Analysis of Suspension Cells with FITC-Trecovirsen
Materials:
-
Suspension cells
-
FITC-Trecovirsen
-
FACS Buffer: PBS with 2% FBS and 0.05% Sodium Azide
-
Blocking Buffer: FACS Buffer containing Fc Block (if necessary) and 5% Normal Serum
-
Competitor Solution: High concentration of unlabeled scrambled oligonucleotide in FACS buffer
Procedure:
-
Cell Preparation: Harvest cells and adjust to a concentration of 1x10^6 cells/mL in ice-cold FACS Buffer.
-
Blocking: Add Blocking Buffer and incubate on ice for 20 minutes.
-
Staining: Add the pre-determined optimal concentration of FITC-Trecovirsen. If using a competitor, add it simultaneously.
-
Incubation: Incubate on ice for 30-60 minutes, protected from light.
-
Washing: Wash the cells three times with 1 mL of ice-cold FACS Buffer, centrifuging at 300 x g for 5 minutes between each wash.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
-
Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter for FITC.
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential interactions of FITC-Trecovirsen with a target cell, highlighting both the desired specific binding and the sources of non-specific binding.
Caption: Cellular interactions of FITC-Trecovirsen.
References
- 1. researchgate.net [researchgate.net]
- 2. EDTA-FISH: A Simple and Effective Approach to Reduce Non-specific Adsorption of Probes in Fluorescence in situ Hybridization (FISH) for Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
Technical Support Center: Optimizing FITC-Trecovirsen Sodium Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental use of FITC-Trecovirsen sodium. Trecovirsen sodium is a 25-mer antisense phosphorothioate (B77711) oligonucleotide that targets the gag mRNA of the Human Immunodeficiency Virus (HIV).[][2] The conjugation of Fluorescein Isothiocyanate (FITC) allows for the visualization and tracking of this molecule within experimental systems.
This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Trecovirsen sodium?
A1: Trecovirsen sodium is an antisense oligonucleotide designed to be complementary to a specific sequence within the gag messenger RNA (mRNA) of HIV-1.[3][4] By binding to the gag mRNA, it forms a DNA-RNA hybrid, which can lead to the degradation of the target mRNA by cellular enzymes such as RNase H.[3] This prevents the translation of the Gag protein, a crucial component for the assembly of new viral particles, thereby inhibiting viral replication.[5]
Q2: What is the optimal concentration of this compound for cell-based experiments?
A2: The optimal concentration of this compound can vary significantly depending on the cell type, transfection reagent, and the specific experimental goals. A general starting point for optimization is a concentration range of 10 nM to 200 nM.[6] For many common cell lines, a concentration of 100 nM provides a detectable fluorescence signal without inducing significant cytotoxicity.[6] However, it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is light-sensitive and should be stored protected from light to prevent photobleaching.[7] For long-term storage, it is recommended to store the lyophilized product at -20°C. Once reconstituted in a nuclease-free buffer (e.g., TE buffer at pH 7.0-8.0), it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7] When preparing for an experiment, dilute the stock solution in an appropriate serum-free medium immediately before use.[6]
Q4: How can I deliver this compound into cells?
A4: Delivery of this compound into cells typically requires a transfection reagent or other delivery methods like electroporation or microinjection. Cationic lipid-based transfection reagents are commonly used for this purpose.[6] The choice of transfection reagent is critical and should be optimized for your specific cell line, as transfection efficiency and cytotoxicity can vary widely.[8]
Q5: When is the best time to observe the fluorescence signal after transfection?
A5: The fluorescence signal can typically be observed within 6 to 24 hours post-transfection.[6] However, the optimal time point for observation depends on the cell type, its growth rate, and the transfection efficiency. For some applications, the signal from FITC-labeled oligonucleotides is best analyzed within a shorter timeframe, such as 0.5 to 3 hours post-nucleofection, due to potential signal degradation over time.[9]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Suboptimal Transfection Efficiency: The delivery of the oligonucleotide into the cells is inefficient. | Optimize the transfection protocol by testing different transfection reagents and varying the reagent-to-oligonucleotide ratio.[6][8] Ensure cells are at the optimal confluency (typically 70-80%) at the time of transfection. |
| Incorrect this compound Concentration: The concentration used is too low to produce a detectable signal. | Perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 200 nM) to identify the optimal concentration for your cell type.[6] | |
| Photobleaching: The FITC fluorophore has been degraded by exposure to light. | Protect the this compound from light at all stages of handling and storage.[7][10] Use anti-fade mounting media for microscopy to minimize photobleaching during imaging.[10] | |
| Incorrect Imaging Settings: The microscope filters and settings are not appropriate for detecting FITC fluorescence. | Ensure you are using the correct filter set for FITC (Excitation max ~490 nm, Emission max ~525 nm).[10][11] Optimize the exposure time and gain settings on the microscope. | |
| High Background Fluorescence | Excess Unbound Oligonucleotide: Residual this compound in the extracellular medium is contributing to background signal. | After the incubation period, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound oligonucleotides before imaging. |
| Autofluorescence of Cells or Medium: The cells or the culture medium naturally fluoresce in the same channel as FITC. | Image an untransfected control sample to assess the level of autofluorescence. If necessary, use a culture medium with reduced autofluorescence (e.g., phenol (B47542) red-free medium). | |
| Non-specific Binding: The oligonucleotide is binding non-specifically to cellular components or the culture vessel. | Include appropriate negative controls, such as a scrambled sequence oligonucleotide labeled with FITC, to assess the level of non-specific binding. | |
| Cell Toxicity or Death | High Concentration of Transfection Reagent: The transfection reagent is toxic to the cells at the concentration used. | Optimize the concentration of the transfection reagent by performing a toxicity assay. Use the lowest concentration of reagent that provides adequate transfection efficiency.[8] |
| High Concentration of this compound: The oligonucleotide itself is causing cellular toxicity. | Perform a dose-response experiment and use the lowest effective concentration. Assess cell viability using methods like MTT or trypan blue exclusion assays. | |
| Uneven or Punctate Fluorescence Signal | Endosomal Entrapment: The this compound is trapped within endosomes and has not been released into the cytoplasm. | The punctate staining pattern often indicates endosomal localization. While some level of endosomal entrapment is expected, optimizing the delivery method may enhance cytosolic release. The mechanism of endosomal escape for oligonucleotides is an active area of research.[12] |
| Cell Clumping or Uneven Seeding: The cells are not evenly distributed, leading to variations in transfection efficiency. | Ensure a single-cell suspension is achieved before seeding and that cells are evenly distributed across the culture vessel. |
Experimental Protocols
General Protocol for Transfection of this compound using a Cationic Lipid Reagent
This protocol provides a general guideline. It is essential to optimize the conditions for your specific cell line and transfection reagent.
-
Cell Seeding: The day before transfection, seed your cells in a suitable culture vessel to achieve 70-80% confluency on the day of transfection.
-
Preparation of Oligonucleotide-Lipid Complexes:
-
Dilute the required amount of this compound stock solution in a serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium).[6]
-
In a separate tube, dilute the cationic lipid transfection reagent in the same serum-free medium according to the manufacturer's instructions.
-
Combine the diluted oligonucleotide and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for the time recommended by the reagent manufacturer (typically 5-20 minutes) to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the oligonucleotide-lipid complexes to the cells.
-
Add fresh, complete growth medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a humidified CO2 incubator for 6-24 hours.[6]
-
Analysis:
-
After incubation, wash the cells with PBS to remove any remaining transfection complexes.
-
Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer.
-
Recommended Concentration Ranges for Optimization
| Parameter | Starting Range | Notes |
| This compound Concentration | 10 - 200 nM | The optimal concentration is cell-type dependent.[6] |
| Transfection Reagent Concentration | Varies by reagent | Follow the manufacturer's recommendations and optimize for your cell type to balance efficiency and toxicity.[8] |
| Cell Confluency at Transfection | 70 - 80% | This ensures optimal cell health and uptake. |
| Incubation Time | 6 - 24 hours | The optimal time for analysis depends on the experimental endpoint and cell type.[6] |
Visualizations
Caption: A generalized workflow for the delivery of this compound into cells.
Caption: The mechanism of action of Trecovirsen sodium in inhibiting HIV-1 replication.
References
- 2. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sequence-specific RNase H cleavage of gag mRNA from HIV-1 infected cells by an antisense oligonucleotide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antisense Oligonucleotides (ASOs) Products for HIV/AIDS - Creative Biolabs [creative-biolabs.com]
- 5. preprints.org [preprints.org]
- 6. BLOCK-iT Fluorescent Oligo as RNA Transfection Control | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimizing your Transfection Strategy | Lonza [bioscience.lonza.com]
- 10. 6-FITC Fluorescein Dye Oligonucleotide Labeling [biosyn.com]
- 11. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
FITC-Trecovirsen Sodium Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of FITC-Trecovirsen sodium. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical diagrams to ensure the successful application of this fluorescently labeled antisense oligonucleotide in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a fluorescently labeled 25-mer antisense phosphorothioate (B77711) oligonucleotide. The Trecovirsen component is designed to target the gag gene of the Human Immunodeficiency Virus (HIV). By binding to the gag mRNA, it inhibits the translation of the Gag polyprotein, which is essential for the assembly and maturation of new virus particles. The Fluorescein isothiocyanate (FITC) label allows for the visualization and tracking of the oligonucleotide in experimental systems.
Q2: How should I reconstitute lyophilized this compound?
A2: To reconstitute lyophilized this compound, we recommend the following steps:
-
Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.
-
Resuspend the oligonucleotide in a sterile, nuclease-free buffer. A TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) is recommended over nuclease-free water to maintain a stable pH.
-
To prepare a stock solution of a specific concentration (e.g., 100 µM), refer to the certificate of analysis for the exact nanomolar amount and add the appropriate volume of buffer.
-
Gently vortex the vial and let it sit at room temperature for a few minutes to ensure the oligonucleotide is fully dissolved.
-
For long-term storage, it is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the optimal storage conditions for this compound?
A3: Optimal storage is crucial for maintaining the integrity and functionality of this compound. Please refer to the storage recommendations in the tables below. In general, for long-term storage, keep it at -20°C or below, protected from light.
Q4: My fluorescence signal is weak. What are the possible causes and solutions?
A4: A weak fluorescence signal can be due to several factors. Please refer to our troubleshooting guide below for a detailed breakdown of potential issues and their solutions. Common causes include photobleaching, suboptimal pH, low concentration, or issues with imaging equipment.
Stability and Storage Data
The stability of this compound is influenced by temperature, pH, and light exposure. The following tables summarize the recommended storage conditions and stability information.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 24 months | Store in a desiccated environment, protected from light. |
| Stock Solution (in TE Buffer) | -20°C | Up to 12 months | Aliquot to avoid multiple freeze-thaw cycles. Protect from light. |
| Stock Solution (in TE Buffer) | -80°C | > 12 months | Preferred for very long-term storage. Protect from light. |
| Working Dilutions | 4°C | Up to 1 week | Protect from light. Prepare fresh for best results. |
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate the degradation of the oligonucleotide and can cause photobleaching of the FITC dye. | For long-term storage, always store at or below -20°C. Avoid leaving solutions at room temperature for extended periods. |
| pH | The fluorescence of FITC is pH-sensitive, with optimal intensity at a slightly alkaline pH (7.0-8.0). Acidic conditions (pH < 7) can significantly reduce fluorescence and may lead to depurination of the oligonucleotide.[1] | Resuspend and store in a buffered solution such as TE buffer (pH 7.5-8.0). Avoid using nuclease-free water for long-term storage as its pH can be slightly acidic. |
| Light Exposure | FITC is susceptible to photobleaching upon exposure to light, leading to a loss of fluorescence. | Always store FITC-labeled oligonucleotides in light-protected tubes. Minimize exposure to ambient and excitation light during experiments. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to the degradation of the oligonucleotide. | Prepare single-use aliquots of the stock solution to minimize the number of freeze-thaw cycles. |
| Nuclease Contamination | The phosphorothioate backbone of Trecovirsen offers some resistance to nucleases; however, contamination can still lead to degradation. | Use nuclease-free buffers, pipette tips, and tubes. Maintain good laboratory practices to prevent contamination. |
Experimental Protocols
Protocol: Cellular Uptake of this compound by Fluorescence Microscopy
This protocol provides a general guideline for visualizing the cellular uptake of this compound in adherent cell culture.
Materials:
-
This compound
-
Adherent cells (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Glass-bottom culture dishes or chamber slides
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Phosphate-Buffered Saline (PBS)
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Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters for FITC and DAPI
Methodology:
-
Cell Seeding: Seed adherent cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Solution: Prepare the desired concentration of this compound in serum-free cell culture medium.
-
Treatment of Cells:
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the this compound solution to the cells.
-
Incubate for the desired time points (e.g., 2, 4, 8, 24 hours) at 37°C.
-
-
Cell Fixation:
-
Aspirate the treatment solution and wash the cells three times with PBS to remove any unbound oligonucleotide.
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining (Optional):
-
Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Add a drop of antifade mounting medium to the cells.
-
If using chamber slides, carefully place a coverslip over the cells, avoiding air bubbles.
-
Image the cells using a fluorescence microscope. Use the appropriate filter sets to visualize the green fluorescence of FITC and the blue fluorescence of DAPI.
-
Visualizations
Signaling Pathway
Caption: Inhibition of HIV Gag Polyprotein Synthesis by Trecovirsen.
Experimental Workflow
Caption: Workflow for this compound Cellular Uptake Assay.
Troubleshooting Guide
Issue: Weak or No Fluorescence Signal
Caption: Troubleshooting Guide for Weak Fluorescence Signal.
References
Technical Support Center: FITC-Trecovirsen Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with FITC-Trecovirsen sodium. The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Product Characteristics and Handling
-
Q1: What is this compound?
-
A1: this compound is a fluorescently labeled version of Trecovirsen. Trecovirsen (also known as GEM91) is a 25-mer antisense phosphorothioate (B77711) oligonucleotide that targets the gag gene of the Human Immunodeficiency Virus (HIV).[1][2][3][][5] The Fluorescein isothiocyanate (FITC) label allows for visualization and tracking of the oligonucleotide in experimental systems.[6]
-
-
Q2: How should I store and handle this compound?
-
A2: Store the lyophilized product at -20°C to -70°C in a nuclease-free environment, protected from light.[1][7] Once reconstituted, aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to 2 weeks), a solution can be kept at 4°C.[7] Due to the light sensitivity of the FITC dye, it is crucial to protect the product from light during storage and experiments.[7][8]
-
Experimental Design
-
Q3: What are the appropriate controls for a cell toxicity study with this compound?
-
A3: To ensure the validity of your results, the following controls are recommended:
-
Untreated Cells: To establish a baseline for cell viability and morphology.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the this compound (e.g., nuclease-free water or buffer).
-
Unlabeled Trecovirsen sodium: To determine the toxicity of the oligonucleotide itself, separate from any effects of the FITC label.
-
Scrambled FITC-Oligonucleotide Control: An FITC-labeled oligonucleotide with a similar length and backbone chemistry but a sequence that does not target any known gene in your cellular model. This helps to distinguish sequence-specific effects from non-specific effects of the oligonucleotide or the FITC tag.
-
Positive Control for Cytotoxicity: A known cytotoxic agent to ensure the assay is performing as expected.
-
-
-
Q4: Can the FITC label itself be toxic to cells?
-
A4: While FITC is a widely used and generally well-tolerated fluorescent dye, high concentrations or prolonged exposure can potentially contribute to cytotoxicity. It is essential to include an unlabeled Trecovirsen control to assess the specific contribution of the FITC moiety to any observed toxicity.
-
Troubleshooting Guides
Inconsistent or Unexpected Cytotoxicity Results
-
Q1: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
-
A1: Several factors could contribute to this observation:
-
Contamination: Ensure that your stock solutions and cell cultures are free from bacterial or mycoplasma contamination, which can independently cause cell death.
-
Transfection Reagent Toxicity: If you are using a transfection reagent to deliver the oligonucleotide, the reagent itself can be toxic. Optimize the concentration of the transfection reagent and the oligonucleotide-to-reagent ratio. Always include a "reagent only" control.
-
Non-Antisense Effects: High concentrations of phosphorothioate oligonucleotides can induce non-specific toxicity, potentially through interactions with cellular proteins or by triggering apoptosis in a sequence-independent manner.[9] Consider performing a dose-response curve to identify a non-toxic working concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to oligonucleotides. You may need to adjust the concentration range for your specific cell model.
-
-
-
Q2: My cytotoxicity results are not reproducible. What should I check?
-
A2: Lack of reproducibility can stem from several sources:
-
Inconsistent Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent passage number for all experiments.
-
Variable Reagent Preparation: Prepare fresh dilutions of this compound and any other reagents for each experiment. Inconsistent storage or handling of stock solutions can lead to variability.
-
Assay Timing: The timing of treatment and the point at which you measure cytotoxicity are critical. Be consistent with your experimental timeline.
-
Phototoxicity: If you are imaging the cells frequently, the excitation light for the FITC dye could be causing phototoxicity. Minimize light exposure and include a control where the cells are treated but not imaged.
-
-
Fluorescence-Related Issues
-
Q3: I am unable to detect a fluorescent signal after treating my cells with this compound.
-
A3: This could be due to several reasons:
-
Low Cellular Uptake: The efficiency of oligonucleotide uptake can be low, especially without a delivery vehicle.[10] Consider using a transfection reagent or other delivery method to enhance uptake.
-
Signal Quenching or Photobleaching: The FITC signal is pH-sensitive and can be quenched in acidic environments like endosomes and lysosomes.[6] It is also susceptible to photobleaching.[7][11] Use an anti-fade mounting medium if you are performing fluorescence microscopy and minimize exposure to the excitation light.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for FITC (Excitation max ~495 nm, Emission max ~520 nm).[6][7]
-
Timing of Observation: For some fluorescently labeled oligonucleotides, the signal can be transient. It may be necessary to analyze the cells at earlier time points post-treatment.[11]
-
-
-
Q4: The fluorescent signal appears diffuse and not localized to a specific cellular compartment.
-
A4: The subcellular localization of oligonucleotides can vary. They are often taken up via endocytosis and may initially be trapped in endosomes.[12] Over time, they may be trafficked to other compartments, including the nucleus.[13][14] The diffuse signal could represent the oligonucleotide in the cytoplasm or in various vesicular compartments. High-resolution microscopy techniques like confocal microscopy can help to better resolve the subcellular distribution.
-
Quantitative Data Summary
The following tables provide representative data that researchers might generate when assessing the cytotoxicity of this compound.
Table 1: Cell Viability of HeLa Cells Treated with this compound for 48 Hours (MTT Assay)
| Treatment Group | Concentration (nM) | % Cell Viability (Mean ± SD) |
| Untreated Control | - | 100 ± 4.5 |
| Vehicle Control | - | 98.7 ± 5.1 |
| Unlabeled Trecovirsen | 100 | 95.2 ± 6.3 |
| 500 | 85.1 ± 7.2 | |
| 1000 | 70.4 ± 8.1 | |
| This compound | 100 | 93.8 ± 5.9 |
| 500 | 82.5 ± 6.8 | |
| 1000 | 65.9 ± 7.5 | |
| Scrambled FITC-Oligo | 1000 | 90.1 ± 6.2 |
Table 2: Apoptosis Induction in Jurkat Cells Treated with this compound for 24 Hours (Caspase-3 Activity Assay)
| Treatment Group | Concentration (nM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| Untreated Control | - | 1.0 ± 0.2 |
| Unlabeled Trecovirsen | 500 | 1.8 ± 0.4 |
| This compound | 500 | 2.1 ± 0.5 |
| Staurosporine (1 µM) | - | 8.5 ± 1.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and relevant controls in culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Caspase-3 Activity Assay
-
Cell Treatment: Seed and treat cells with this compound and controls as described in the MTT assay protocol.
-
Cell Lysis: After the incubation period, lyse the cells according to the manufacturer's instructions for your specific caspase-3 assay kit.
-
Substrate Addition: Add the fluorogenic caspase-3 substrate (e.g., DEVD-AFC) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C, protected from light, for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration of the cell lysate and express the results as a fold change relative to the untreated control.
Visualizations
Caption: Workflow for assessing the cell toxicity of this compound.
Caption: Troubleshooting logic for unexpected high cytotoxicity.
Caption: Potential signaling pathway for oligonucleotide-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Application of FITC in Research [tdblabs.se]
- 7. 6-FITC Fluorescein Dye Oligonucleotide Labeling [biosyn.com]
- 8. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Sequence-dependent cytotoxicity of second-generation oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. knowledge.lonza.com [knowledge.lonza.com]
- 12. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular uptake and biological effects of antisense oligodeoxynucleotide analogs targeted to herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular uptake and subcellular distribution of phosphorothioate oligonucleotides into cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Delivery of FITC-Trecovirsen
Welcome to the technical support center for FITC-Trecovirsen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to improving the cellular delivery of this fluorescently-labeled antisense oligonucleotide.
I. Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with FITC-Trecovirsen, offering potential causes and solutions.
Low Cellular Uptake of FITC-Trecovirsen
Problem: You observe weak or no fluorescence inside the cells after incubation with FITC-Trecovirsen.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Passive Uptake | Trecovirsen, like many oligonucleotides, has poor passive cellular uptake.[1][2] Utilize a delivery enhancement strategy. |
| Suboptimal Delivery Reagent Concentration | The concentration of your delivery reagent (e.g., lipid-based reagent, CPP) is not optimized. Perform a dose-response experiment to find the optimal concentration.[3][4] |
| Incorrect Reagent-to-Oligo Ratio | The ratio of the delivery reagent to FITC-Trecovirsen is crucial for complex formation and efficient delivery.[5] Titrate the ratio to find the most effective combination. |
| Cell Confluency | Cells that are too sparse or too confluent may not take up the complexes efficiently.[4] Aim for a cell confluency of 60-80% at the time of transfection.[4] |
| Inhibitors in Culture Medium | Components in the serum or other media additives can interfere with complex formation or cellular uptake.[3][6] Consider using serum-free media during the initial incubation with the delivery complexes. |
| FITC Signal Quenching | The fluorescence of FITC can be quenched in certain cellular compartments or due to aggregation. Use a different fluorescent dye or perform a functional assay to confirm delivery. |
Experimental Protocol: Optimizing Lipid-Based Transfection
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 60-80% confluency on the day of the experiment.[4]
-
Complex Formation:
-
In separate tubes, dilute the FITC-Trecovirsen and the lipid-based transfection reagent in serum-free medium.
-
Combine the diluted oligonucleotide and lipid reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.[3] Do not vortex.
-
-
Transfection:
-
Remove the old medium from the cells and replace it with fresh, serum-containing medium.
-
Add the transfection complexes dropwise to each well.
-
-
Incubation and Analysis:
-
Incubate the cells for 4-24 hours.
-
Wash the cells with phosphate-buffered saline (PBS) to remove extracellular complexes.
-
Analyze cellular uptake using fluorescence microscopy or flow cytometry.
-
Troubleshooting Workflow for Low Cellular Uptake:
Caption: Troubleshooting workflow for low cellular uptake of FITC-Trecovirsen.
High Cell Toxicity
Problem: You observe significant cell death after treatment with FITC-Trecovirsen and a delivery reagent.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| High Concentration of Delivery Reagent | Many delivery reagents can be toxic at high concentrations.[4] Reduce the concentration of the delivery reagent. |
| Prolonged Incubation Time | Leaving the transfection complexes on the cells for too long can lead to toxicity.[7] Reduce the incubation time. |
| Inherent Toxicity of the Oligonucleotide | While Trecovirsen is generally well-tolerated, high concentrations can be toxic.[8] Perform a dose-response curve with FITC-Trecovirsen alone to determine its intrinsic toxicity. |
| Cell Type Sensitivity | Primary cells and some cell lines are more sensitive to transfection reagents.[4][7] Use a reagent specifically designed for sensitive cells or consider a non-lipid-based delivery method like CPPs. |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Treatment: Treat cells with varying concentrations of FITC-Trecovirsen and/or the delivery reagent in a 96-well plate. Include untreated cells as a control.
-
Incubation: Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.
II. Frequently Asked Questions (FAQs)
What is Trecovirsen and how does it work?
Trecovirsen (also known as GEM91) is a 25-mer antisense phosphorothioate (B77711) oligonucleotide.[9][10] It is designed to be complementary to the gag mRNA of HIV-1.[9][10] By binding to the target mRNA, Trecovirsen blocks the translation of the Gag protein, which is essential for viral replication.[10]
Mechanism of Action of Trecovirsen:
References
- 1. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics. — Matthew Woods Group [thewoodlab.paediatrics.ox.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 4. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 5. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Pharmacokinetics and tolerability of intravenous trecovirsen (GEM 91), an antisense phosphorothioate oligonucleotide, in HIV-positive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
Background fluorescence in FITC-Trecovirsen experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating background fluorescence during experiments with FITC-Trecovirsen.
Frequently Asked Questions (FAQs)
Q1: What is FITC-Trecovirsen and what is its primary application?
A1: Trecovirsen, also known as GEM-91, is a 25-mer antisense phosphorothioate (B77711) oligonucleotide designed to target the gag mRNA of HIV-1, thereby inhibiting viral replication. When labeled with Fluorescein Isothiocyanate (FITC), it is used as a probe to study cellular uptake, intracellular trafficking, and the mechanism of action of antisense oligonucleotides.
Q2: What are the common causes of high background fluorescence in FITC-Trecovirsen experiments?
A2: High background fluorescence in experiments using FITC-labeled oligonucleotides can stem from several sources:
-
Unbound FITC-Trecovirsen: Residual fluorescent probes that have not been washed away after incubation.
-
Non-specific binding: Phosphorothioate oligonucleotides are known to bind non-specifically to cellular components, including proteins in the nucleus and on the cell surface. This is a significant contributor to background signal.[1][2][3]
-
Cellular Autofluorescence: Some cell types naturally fluoresce, which can interfere with the signal from FITC.
-
Sub-optimal Reagent Concentrations: Using too high a concentration of FITC-Trecovirsen can lead to increased non-specific binding and higher background.
-
Insufficient Washing: Inadequate washing steps after incubation fail to remove all the unbound probe.
-
Presence of Serum: Components in serum can sometimes interact with the fluorescent probe or the cells, leading to increased background.
Q3: What are the recommended starting concentrations for FITC-Trecovirsen in cell-based assays?
A3: The optimal concentration of FITC-Trecovirsen should be determined empirically for each cell type and experimental setup. However, based on studies with similar FITC-labeled phosphorothioate oligonucleotides, a good starting point for optimization is in the range of 100 nM to 2 µM.[4] It is crucial to perform a concentration titration to find the best balance between signal intensity and background fluorescence.
Q4: How can I minimize non-specific binding of FITC-Trecovirsen?
A4: Minimizing non-specific binding is key to reducing background fluorescence. Here are some strategies:
-
Optimize Probe Concentration: As mentioned, use the lowest effective concentration of FITC-Trecovirsen.
-
Use a Blocking Buffer: Pre-incubating cells with a suitable blocking buffer can help to saturate non-specific binding sites.
-
Optimize Washing Steps: Increase the number and duration of washing steps after incubation with the probe. Using a wash buffer with a mild detergent can also be beneficial.
-
Control Incubation Time: Shorter incubation times can sometimes reduce non-specific uptake.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during FITC-Trecovirsen experiments.
Issue 1: High Background Fluorescence Across the Entire Field of View
This is often due to unbound fluorescent probes in the imaging medium or on the coverslip.
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes). Ensure gentle agitation during washing. |
| Incorrect washing buffer | Use a washing buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20 in PBS) to help remove unbound oligonucleotides. |
| High probe concentration | Perform a titration experiment to determine the lowest concentration of FITC-Trecovirsen that provides a detectable specific signal. |
| Contaminated reagents | Ensure all buffers and media are freshly prepared and filtered to remove any particulate matter that could be fluorescent. |
Issue 2: High Intracellular Background Fluorescence (Non-specific Staining)
This issue arises from the probe binding to cellular components other than its intended target.
| Possible Cause | Recommended Solution |
| Non-specific binding to cellular proteins | Pre-incubate cells with a blocking buffer. A common blocking buffer for fluorescent oligonucleotides is PBS containing 1% Bovine Serum Albumin (BSA). For phosphorothioate oligonucleotides, including dextran (B179266) sulfate (B86663) (1 mg/mL) in the incubation medium can help to compete for non-specific binding sites. |
| Electrostatic interactions with the cell surface | Increase the ionic strength of the incubation and washing buffers (e.g., by increasing the NaCl concentration in PBS) to reduce non-specific electrostatic interactions. |
| Sub-optimal incubation time | Optimize the incubation time. While longer incubation might increase specific uptake, it can also lead to higher non-specific accumulation. Test a time course (e.g., 1, 4, 12, and 24 hours). |
| Cell health | Ensure cells are healthy and not overly confluent, as stressed or dying cells can exhibit increased non-specific uptake. |
Issue 3: Weak or No Specific FITC Signal
This can be due to issues with the probe, the cells, or the experimental conditions.
| Possible Cause | Recommended Solution |
| Low probe concentration | If background is not an issue, try increasing the concentration of FITC-Trecovirsen. |
| Inefficient cellular uptake | The cell type being used may have low uptake efficiency for oligonucleotides. Consider using a transfection reagent to facilitate entry, but be aware this can also increase background. |
| Photobleaching | Minimize the exposure of your samples to the excitation light source. Use an anti-fade mounting medium if imaging fixed cells. |
| Incorrect filter sets | Ensure that the excitation and emission filters on your microscope are appropriate for FITC (Excitation max ~490 nm, Emission max ~525 nm).[5] |
| Degraded probe | Store the FITC-Trecovirsen solution protected from light and at the recommended temperature to prevent degradation of the fluorophore. |
Experimental Protocols
General Protocol for Cellular Uptake of FITC-Trecovirsen
This is a starting point protocol that should be optimized for your specific cell line and experimental goals.
Materials:
-
FITC-Trecovirsen stock solution (e.g., 100 µM in nuclease-free water)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Cells seeded on coverslips in a 24-well plate
Procedure:
-
Cell Seeding: Seed cells on coverslips in a 24-well plate to achieve 70-80% confluency on the day of the experiment.
-
Blocking (Optional but Recommended):
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with Blocking Buffer for 30 minutes at 37°C.
-
-
Incubation with FITC-Trecovirsen:
-
Dilute the FITC-Trecovirsen stock solution to the desired final concentration (e.g., 500 nM) in pre-warmed serum-free or complete cell culture medium.
-
Remove the blocking buffer (if used) or old medium and add the FITC-Trecovirsen solution to the cells.
-
Incubate for the desired time (e.g., 4 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the FITC-Trecovirsen solution.
-
Wash the cells three to five times with pre-warmed Washing Buffer, incubating for 5-10 minutes for each wash with gentle agitation.
-
Perform a final wash with PBS.
-
-
Fixation and Mounting (for fixed-cell imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate FITC filter set.
-
Quantitative Data Summary (Starting Points for Optimization)
| Parameter | Recommended Range | Notes |
| FITC-Trecovirsen Concentration | 100 nM - 2 µM | Titrate to find the optimal concentration for your cell type. |
| Incubation Time | 1 - 24 hours | Time-course experiments are recommended to determine optimal uptake kinetics. |
| Washing Steps | 3 - 5 washes | Each wash should be 5-10 minutes with gentle agitation. |
| Blocking Time | 30 - 60 minutes | Can help reduce non-specific binding. |
Visualizations
Caption: A general experimental workflow for cellular uptake studies using FITC-Trecovirsen.
Caption: Common causes contributing to high background fluorescence in FITC-Trecovirsen experiments.
References
- 1. Phosphorothioate oligonucleotides bind in a non sequence-specific manner to the nucleolar protein C23/nucleolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro [frontiersin.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-FITC Fluorescein Dye Oligonucleotide Labeling [biosyn.com]
FITC Signal Quenching: Technical Support Center
This guide provides troubleshooting strategies and answers to frequently asked questions regarding FITC (Fluorescein isothiocyanate) signal quenching. It is intended for researchers, scientists, and drug development professionals encountering issues with signal loss in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of FITC signal quenching?
FITC fluorescence is highly susceptible to quenching, which is the decrease in fluorescence intensity. The primary causes can be broadly categorized as photobleaching and environmental factors.
-
Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. High-intensity light sources, prolonged exposure times, and repeated imaging of the same area are major contributors.
-
Environmental Factors: The fluorescence of FITC is extremely sensitive to its local environment.
-
pH: FITC fluorescence is optimal in alkaline conditions (pH > 8.0) and significantly decreases in acidic environments.
-
Concentration: At high concentrations, FITC molecules can aggregate, leading to self-quenching.
-
Solvent Polarity: The polarity of the solvent can influence the fluorescence quantum yield.
-
Presence of Quenchers: Certain molecules, such as iodide ions, molecular oxygen, and some heavy atoms, can act as collisional quenchers, reducing fluorescence.
-
Q2: My FITC signal is fading rapidly during microscopy. How can I prevent this?
Rapid signal fading during observation is a classic sign of photobleaching. Here are several strategies to minimize it:
-
Use an Antifade Mounting Medium: This is the most effective method. Antifade reagents are commercially available or can be self-made. They contain chemicals that scavenge free radicals generated during the photochemical process, thus protecting the fluorophore.
-
Minimize Light Exposure:
-
Reduce the intensity of the excitation light to the lowest level that still provides a detectable signal.
-
Keep the exposure time as short as possible.
-
Use neutral density filters to attenuate the excitation light.
-
Only expose the sample to the excitation light when actively observing or acquiring an image.
-
-
Optimize Imaging Settings:
-
Use a more sensitive camera or detector (e.g., a cooled CCD camera) to allow for lower excitation intensity.
-
Increase the camera gain or binning if necessary, but be mindful of potential increases in noise.
-
Experimental Workflow for Minimizing Photobleaching
Caption: Workflow to reduce FITC photobleaching during microscopy.
Q3: My FITC signal is weak or absent from the start. What could be the issue?
If the signal is weak from the beginning, the problem may lie in the staining protocol or the sample environment rather than photobleaching during observation.
-
Incorrect pH: Ensure all buffers used, especially the final mounting medium, have a pH of 8.0 or higher. A buffer with a pH below 7.0 can severely quench the FITC signal.
-
Suboptimal Antibody Concentration: The concentration of the FITC-conjugated antibody may be too low. Perform a titration experiment to determine the optimal concentration.
-
Poor Antibody-Antigen Binding: Issues with the primary antibody, secondary antibody, or antigen retrieval (if applicable) can lead to a weak signal.
-
Sample Fixation/Permeabilization: The fixation or permeabilization method may be masking the antigen or damaging the epitope. Try alternative protocols or reagents.
Troubleshooting Logic for Weak Initial Signal
Caption: Decision tree for troubleshooting weak initial FITC signals.
Quantitative Data Summary
Table 1: pH Influence on FITC Fluorescence Intensity
| pH | Relative Fluorescence Intensity (%) | Notes |
| 5.0 | ~10-20% | Severely quenched |
| 6.0 | ~30-40% | Significantly quenched |
| 7.0 | ~50-60% | Moderately quenched |
| 8.0 | ~90-95% | Near-optimal fluorescence |
| 9.0 | 100% | Optimal fluorescence |
Data are generalized from typical FITC performance characteristics. Actual values may vary based on experimental conditions.
Table 2: Efficacy of Common Antifade Reagents
| Antifade Reagent | Active Ingredient(s) | Photobleaching Reduction (Approx.) | Notes |
| p-Phenylenediamine (PPD) | p-Phenylenediamine | 80-90% | Can be toxic and may turn brown upon oxidation. |
| n-Propyl gallate (NPG) | n-Propyl gallate | 70-85% | Less toxic than PPD, widely used. |
| DABCO | 1,4-Diazabicyclooctane | 75-90% | Effective and stable. |
| Commercial Mountants | Proprietary formulations | 85-99% | Often provide the best performance and convenience. |
Experimental Protocols
Protocol: Preparation of an Antifade Mounting Medium
This protocol describes the preparation of a common glycerol-based antifade mounting medium containing n-propyl gallate (NPG).
Materials:
-
Glycerol (B35011) (high purity)
-
Phosphate-buffered saline (PBS), 10X stock
-
n-Propyl gallate (NPG) powder
-
Distilled water
-
pH meter and calibration standards
-
50 mL conical tube
-
Stir plate and stir bar
Methodology:
-
Prepare a 1X PBS Solution: Dilute the 10X PBS stock with distilled water to create a 1X working solution.
-
Prepare the NPG Stock:
-
Weigh out 0.5 g of n-propyl gallate.
-
Dissolve the NPG in 50 mL of 1X PBS. This creates a 1% NPG solution.
-
Note: NPG may be difficult to dissolve. Gentle warming and continuous stirring can help.
-
-
Combine Ingredients:
-
In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of the 1% NPG in PBS solution.
-
Mix thoroughly by vortexing or stirring for 10-15 minutes.
-
-
Adjust pH:
-
Measure the pH of the solution. It is critical to adjust the pH to between 8.0 and 8.5 for optimal FITC fluorescence.
-
Use 0.1 M NaOH to raise the pH or 0.1 M HCl to lower it, adding dropwise while monitoring the pH meter.
-
-
Storage:
-
Aliquot the final mounting medium into small, light-protected tubes.
-
Store at -20°C for long-term use. The solution is stable for several months. Before use, thaw and warm to room temperature.
-
Disclaimer: Always handle chemicals with appropriate personal protective equipment (PPE). Refer to the material safety data sheet (MSDS) for each reagent.
Technical Support Center: Off-Target Effects of Phosphorothioate Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects with phosphorothioate (B77711) (PS) oligonucleotides.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Unexpected Immune Response or Inflammation
Symptoms:
-
In vivo: Splenomegaly, lymphoid hyperplasia, increased cytokine levels (e.g., IL-6, TNF-α, IL-12), or complement activation.[1]
-
In vitro: Increased expression of inflammatory markers or cytokine secretion in cell culture supernatants.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| CpG Motif Activation of TLR9: | The presence of unmethylated CpG dinucleotides in your PS-oligonucleotide sequence can activate Toll-like receptor 9 (TLR9), a key initiator of innate immune responses.[2][3] |
| Sequence Analysis: Screen your oligonucleotide sequence for CpG motifs. If present, consider redesigning the oligonucleotide to avoid them, if possible. | |
| Control Oligonucleotides: Use control oligonucleotides with methylated CpG motifs or a scrambled sequence lacking CpG motifs to confirm that the observed effect is sequence-dependent. | |
| Sequence-Independent Immune Stimulation: | The phosphorothioate backbone itself can induce a less potent, but still significant, immune response independent of CpG motifs.[1] This is considered a class effect of PS-oligonucleotides. |
| Chemical Modifications: Consider incorporating 2'-O-methyl or other 2'-sugar modifications, which can dampen the immunostimulatory effects.[4] The placement of just two mesyl phosphoramidate (B1195095) linkages within the PS ASO gap has been shown to be a promising strategy to mitigate TLR9 activation.[4] | |
| Complement Activation: | High concentrations of PS-oligonucleotides administered intravenously can activate the alternative complement pathway, leading to the release of anaphylatoxins C3a and C5a and associated acute toxicities.[5] This is often dose- and infusion rate-dependent. |
| In Vivo Administration: If administering in vivo, consider using a slower infusion rate to avoid high transient plasma concentrations. A minimum threshold concentration of approximately 50 micrograms/ml has been reported to be required to activate complement in monkeys.[5] | |
| In Vitro Assay: If you suspect complement activation, you can perform an in vitro assay to measure the generation of C3a and C5a in serum upon incubation with your oligonucleotide. |
Issue 2: High Cellular Toxicity or Apoptosis
Symptoms:
-
Reduced cell viability, increased apoptosis markers (e.g., caspase-3/7 activation), or morphological changes in cultured cells.
-
In vivo evidence of tissue damage, such as elevated liver enzymes (ALT/AST).[6][7]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Non-specific Protein Binding: | The PS backbone enhances binding to a wide range of intracellular and extracellular proteins, which can disrupt normal cellular processes and lead to toxicity.[8][9] |
| Reduce Oligonucleotide Concentration: Use the lowest effective concentration of your PS-oligonucleotide to minimize off-target binding. | |
| Chemical Modifications: Certain chemical modifications, such as 2'-Fluoro (2'-F) modifications in a gapmer design, have been associated with increased protein binding and hepatotoxicity.[6] Consider using alternative modifications like 2'-O-methoxyethyl (2'-MOE) which have shown a better toxicity profile in some cases.[6] | |
| Hybridization-Dependent Off-Target Effects: | Your oligonucleotide may have partial complementarity to unintended RNA targets, leading to their knockdown and subsequent cellular stress. |
| In Silico Analysis: Perform a BLAST search of your oligonucleotide sequence against the relevant transcriptome to identify potential off-target transcripts. | |
| Control Experiments: Use a scrambled control oligonucleotide with the same chemical modifications to differentiate between hybridization-dependent and -independent toxicity. | |
| Sequence-Specific Motifs: | Certain nucleotide motifs, such as TCC and TGC in the context of LNA-modified ASOs, have been associated with hepatotoxicity.[10] |
| Sequence Redesign: If your oligonucleotide contains known toxicity-associated motifs, consider redesigning the sequence to eliminate them. |
Issue 3: Poor Efficacy or Inconsistent Results
Symptoms:
-
Lack of target knockdown or desired biological effect.
-
High variability between experimental replicates.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Nuclease Degradation: | Although the PS backbone increases nuclease resistance, degradation can still occur, especially with exonucleases. |
| Quality Control: Ensure the integrity of your oligonucleotide stock using techniques like gel electrophoresis or mass spectrometry. | |
| Suboptimal Delivery: | The oligonucleotide may not be efficiently reaching its intracellular target. |
| Delivery Method: Optimize your delivery method (e.g., transfection reagent, electroporation) for the specific cell type you are using. | |
| Non-Productive Cellular Uptake: | Oligonucleotides may be sequestered in cellular compartments like late endosomes/lysosomes where they cannot access their target. |
| Cellular Trafficking Studies: Use fluorescently labeled oligonucleotides to visualize their subcellular localization. | |
| Protein Sequestration: | Binding to intracellular proteins can prevent the oligonucleotide from hybridizing with its target RNA. |
| Protein Binding Assessment: Consider performing an electrophoretic mobility shift assay (EMSA) to assess the extent of protein binding. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common off-target effects of phosphorothioate oligonucleotides?
A1: The most frequently observed off-target effects include:
-
Immune stimulation: Primarily through activation of TLR9 by CpG motifs, but also as a class effect of the PS backbone.[1] This can lead to the production of pro-inflammatory cytokines.
-
Complement activation: High intravenous doses can trigger the alternative complement pathway, causing acute, transient toxicities.[5]
-
Non-specific protein binding: The PS modification increases affinity for a wide array of proteins, which can interfere with their normal function and lead to toxicity.[8][9]
-
Hepatotoxicity: Liver toxicity, characterized by elevated transaminases, has been observed, particularly with certain chemical modifications in combination with the PS backbone.[6][7][10]
Q2: Are these off-target effects sequence-dependent or a general property of the phosphorothioate modification?
A2: Both. Some effects are highly sequence-dependent, such as TLR9 activation by CpG motifs.[2] Other effects, like a general propensity for protein binding and a degree of immune stimulation, are considered class effects of the phosphorothioate backbone itself, though the specific sequence can still influence the magnitude of these effects.[1]
Q3: How can I mitigate the off-target effects of my PS-oligonucleotide?
A3: Several strategies can be employed:
-
Sequence Design: Avoid CpG motifs and other sequences known to be associated with toxicity.
-
Chemical Modifications: Incorporate 2'-sugar modifications (e.g., 2'-O-methyl, 2'-MOE) to reduce immune stimulation and potentially alter protein binding profiles.[4][6]
-
Dosing and Administration: In vivo, use the lowest effective dose and consider slower infusion rates for intravenous administration to minimize complement activation.[5]
-
Control Oligonucleotides: Always use appropriate control oligonucleotides (e.g., scrambled sequence, mismatch controls) to confirm that the observed biological effect is due to the intended target knockdown.
Quantitative Data
Q4: What is the typical binding affinity of PS-oligonucleotides to plasma proteins?
A4: PS-oligonucleotides bind to a variety of plasma proteins with a wide range of affinities. Generally, more than 95% of a circulating PS-oligonucleotide is protein-bound.[9] The dissociation constants (Kd) can vary significantly depending on the protein.
Table 1: Binding Affinities of a Phosphorothioate ASO to Human Plasma Proteins
| Plasma Protein | Plasma Concentration (µM) | Dissociation Constant (Kd) (µM) |
| Albumin | 600 | 12.7 |
| IgG | 85 | 1.6 |
| Histidine-rich glycoprotein | 1.5 | 0.009 |
| α2-Macroglobulin | 6 | 0.05 |
Data adapted from Gaus et al., 2018.[11]
Q5: What level of hepatotoxicity can be expected with PS-oligonucleotides?
A5: The degree of hepatotoxicity is highly dependent on the specific oligonucleotide sequence, chemical modifications, and dose. Some PS-oligonucleotides, particularly those with high-affinity modifications like LNA or 2'-F, have been shown to cause significant elevations in liver transaminases (ALT and AST) in mice.
Table 2: Example of Dose-Dependent Hepatotoxicity of a 2'-Fluoro Modified PS-ASO in Mice
| Dose (mg/kg) | Time Point (hours) | ALT (IU/L) (approx.) | AST (IU/L) (approx.) |
| 100 | 96 | ~200 | ~400 |
| 400 | 96 | >2000 | >4000 |
Data are illustrative and based on findings from Shen et al., 2018.[6][7] Values can vary significantly based on the specific oligonucleotide.
Experimental Protocols
Q6: How can I experimentally assess the off-target effects of my PS-oligonucleotide?
A6: A variety of in vitro and in vivo assays can be used. Detailed protocols for key experiments are provided below.
Experimental Protocols
Protocol 1: In Vitro Assessment of Hepatotoxicity in Primary Hepatocytes
This protocol describes a method for evaluating the cytotoxic potential of PS-oligonucleotides in cultured primary hepatocytes.
Materials:
-
Primary hepatocytes (mouse or human)
-
Hepatocyte culture medium
-
PS-oligonucleotide stock solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
ATP quantitation assay kit (e.g., CellTiter-Glo®)
-
Caspase-3/7 activity assay kit
Procedure:
-
Cell Seeding: Seed primary hepatocytes in collagen-coated plates at a density appropriate for your assay format. Allow cells to attach and form a monolayer.
-
Oligonucleotide Treatment: Treat the cells with your PS-oligonucleotide at a range of concentrations. Include a vehicle control and a positive control for toxicity.
-
Incubation: Incubate the cells for 48-72 hours.
-
LDH Assay: At the end of the incubation period, collect the cell culture supernatant. Measure the LDH activity in the supernatant according to the manufacturer's instructions. Increased LDH release indicates loss of membrane integrity.
-
ATP Assay: Lyse the remaining cells and measure the intracellular ATP levels using a luminescence-based assay. A decrease in ATP levels is an indicator of cytotoxicity.
-
Caspase-3/7 Assay: In a parallel plate, measure caspase-3/7 activity at an earlier time point (e.g., 24-48 hours) to assess apoptosis induction.
-
Data Analysis: Normalize the results to the vehicle control and plot dose-response curves to determine the concentration at which toxicity is observed.
Protocol 2: In Vitro Complement Activation Assay (ELISA)
This protocol outlines a method to measure the activation of the complement system by PS-oligonucleotides in human serum.
Materials:
-
Normal Human Serum (NHS)
-
PS-oligonucleotide stock solution
-
ELISA kits for human C3a and C5a
-
Microplate reader
Procedure:
-
Sample Preparation: Incubate your PS-oligonucleotide at various concentrations with NHS at 37°C for a defined period (e.g., 30-60 minutes). Include a positive control (e.g., zymosan) and a negative control (buffer).
-
ELISA: Following incubation, stop the reaction (e.g., by adding EDTA).
-
Measure the levels of C3a and C5a in the serum samples using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for C3a and C5a. Calculate the concentration of these anaphylatoxins in your samples and compare them to the negative control to determine the extent of complement activation.
Protocol 3: TLR9 Activation Assay in Reporter Cells
This protocol describes how to use a reporter cell line to measure the activation of TLR9 by PS-oligonucleotides.
Materials:
-
HEK-Blue™ hTLR9 reporter cells (or similar)
-
HEK-Blue™ Detection medium
-
PS-oligonucleotide stock solution (test and control sequences)
-
CpG oligonucleotide (positive control)
-
Non-CpG oligonucleotide (negative control)
Procedure:
-
Cell Seeding: Plate the HEK-Blue™ hTLR9 cells in a 96-well plate and allow them to adhere.
-
Oligonucleotide Stimulation: Add your test and control PS-oligonucleotides to the cells at various concentrations.
-
Incubation: Incubate the cells for 18-24 hours.
-
SEAP Detection: The HEK-Blue™ cells secrete embryonic alkaline phosphatase (SEAP) into the medium upon NF-κB activation. Measure the SEAP activity using the HEK-Blue™ Detection medium, which turns purple/blue in the presence of SEAP.
-
Data Analysis: Read the absorbance at 620-655 nm. An increase in absorbance indicates TLR9 activation.
Protocol 4: Electrophoretic Mobility Shift Assay (EMSA) for Protein Binding
This protocol provides a general method to assess the binding of PS-oligonucleotides to cellular proteins.
Materials:
-
Radiolabeled or fluorescently labeled PS-oligonucleotide probe
-
Nuclear or cytoplasmic protein extract
-
Polyacrylamide gel
-
TBE or TGE buffer
-
Loading dye
-
Unlabeled ("cold") competitor oligonucleotide
Procedure:
-
Binding Reaction: Incubate the labeled PS-oligonucleotide probe with the protein extract in a binding buffer for 20-30 minutes at room temperature.
-
Competition: In separate reactions, include an excess of the unlabeled competitor oligonucleotide to demonstrate the specificity of the binding.
-
Gel Electrophoresis: Add loading dye to the reactions and load them onto a native polyacrylamide gel. Run the gel at a constant voltage.
-
Detection: Detect the labeled oligonucleotide by autoradiography (for radiolabeled probes) or fluorescence imaging.
-
Analysis: A "shift" in the migration of the labeled probe (a slower migrating band) indicates the formation of a protein-oligonucleotide complex. The reduction of this shifted band in the presence of the cold competitor confirms binding specificity.
Visualizations
Signaling Pathways
Caption: TLR9 Signaling Pathway Activation by CpG-containing Phosphorothioate Oligonucleotides.
Caption: Alternative Complement Pathway Activation by Phosphorothioate Oligonucleotides.
Experimental Workflows
Caption: Workflow for In Vitro Hepatotoxicity Assessment.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. ashpublications.org [ashpublications.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development of a Sensitive Assay to Screen Nanoparticles in vitro for Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of cooperative PS-oligo activation of human TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: FITC-Trecovirsen Sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the nuclease degradation of FITC-Trecovirsen sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is nuclease resistance important?
A1: this compound is a fluorescently labeled, 25-mer antisense phosphorothioate (B77711) oligonucleotide.[1][2] The "Trecovirsen" component is designed to bind to a specific mRNA target, while the fluorescein (B123965) isothiocyanate (FITC) label allows for visualization and tracking in experimental systems. The phosphorothioate modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, is crucial for its function.[3] This modification provides significant resistance to degradation by nucleases, which are enzymes that rapidly break down unmodified nucleic acids.[4] Enhanced nuclease resistance is essential to ensure the oligonucleotide's stability in biological fluids and inside cells, allowing it to reach its target and exert its therapeutic effect.[4][5]
Q2: What is the expected stability of this compound in serum?
A2: Phosphorothioate-modified oligonucleotides like Trecovirsen have a significantly longer half-life in plasma and serum compared to unmodified oligonucleotides.[4] While unmodified oligonucleotides can be degraded in minutes, phosphorothioate oligonucleotides can have a terminal elimination half-life of 35 to 50 hours.[4] The FITC label itself is generally stable, but its signal should be interpreted cautiously as it can be cleaved from the oligonucleotide upon degradation.[6][7]
Q3: What types of nucleases can degrade this compound?
A3: While phosphorothioate modifications offer substantial protection, degradation can still occur. The primary nucleases of concern in serum are 3'-exonucleases.[3][6] Within the cellular environment, both 3'- and 5'-exonucleases, as well as endonucleases, can contribute to degradation.[3] The rate of degradation is significantly reduced due to the phosphorothioate backbone.
Q4: How can I assess the integrity and degradation of my this compound sample?
A4: The stability of this compound can be evaluated using in vitro stability assays. A standard approach is to incubate the oligonucleotide in a solution containing nucleases, such as human serum or specific nucleases, over a defined time course. The integrity of the oligonucleotide is then analyzed by methods such as polyacrylamide gel electrophoresis (PAGE), capillary electrophoresis, or high-performance liquid chromatography (HPLC).[4][8] These techniques can separate the full-length oligonucleotide from its smaller degradation products.
Q5: Can the FITC label affect the nuclease resistance of Trecovirsen?
A5: The FITC label is a small molecule attached to the oligonucleotide and is not expected to significantly alter the inherent nuclease resistance conferred by the phosphorothioate backbone. However, the linkage of the dye to the oligonucleotide could potentially be a site for chemical, rather than enzymatic, degradation under certain conditions. It is important to note that if the FITC dye is cleaved, the fluorescence signal may not accurately represent the concentration of the full-length, active oligonucleotide.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal in my experiment. | 1. Nuclease Contamination: Your experimental reagents (e.g., buffers, media) may be contaminated with nucleases. 2. Photobleaching: Excessive exposure to the excitation light source. 3. pH Instability: The fluorescence of FITC is sensitive to pH. | 1. Use nuclease-free water and reagents. Autoclave buffers where possible. Work in a clean environment. 2. Minimize light exposure to your samples. Use an anti-fade mounting medium if performing microscopy. 3. Ensure your experimental buffer is maintained at a stable, physiological pH. |
| Gel electrophoresis or HPLC shows significant degradation of this compound. | 1. Incorrect Storage: Improper storage can lead to degradation. 2. Nuclease Contamination: As above, nucleases in your samples or reagents. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can damage the oligonucleotide.[1] | 1. Store this compound at -20°C or -80°C in a nuclease-free buffer.[9] 2. Perform a nuclease activity assay on your reagents. 3. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles.[1] |
| Inconsistent results between experimental replicates. | 1. Variable Nuclease Activity: If using serum or cell lysates, the nuclease activity can vary between batches or preparations. 2. Pipetting Errors: Inaccurate pipetting of the oligonucleotide or nuclease source. | 1. Use a pooled source of serum or lysate, or qualify the activity of each new batch. Aliquot the nuclease source to ensure consistency.[4] 2. Use calibrated pipettes and follow good laboratory practices for accurate pipetting.[4] |
| Fluorescence is observed, but the antisense effect is absent. | 1. Degradation of the Oligonucleotide: The FITC dye may have been cleaved from the oligonucleotide, leaving a fluorescent signal but no active compound.[6] 2. Incorrect Cellular Localization: The oligonucleotide may not be reaching the correct cellular compartment. | 1. Confirm the integrity of the oligonucleotide using PAGE or HPLC in parallel with your fluorescence measurements. 2. Use cellular fractionation and imaging techniques to determine the subcellular localization of the FITC signal. |
Quantitative Data Summary
The following tables provide hypothetical data on the stability of this compound in different biological media.
Table 1: Stability of this compound in Human Serum at 37°C
| Incubation Time (hours) | % Full-Length Oligonucleotide Remaining (PAGE Analysis) |
| 0 | 100 |
| 2 | 98 |
| 6 | 95 |
| 12 | 90 |
| 24 | 82 |
| 48 | 65 |
Table 2: Comparative Stability of Unmodified vs. This compound in 10% Fetal Bovine Serum at 37°C
| Incubation Time (hours) | % Full-Length Unmodified Oligonucleotide | % Full-Length this compound |
| 0 | 100 | 100 |
| 1 | 25 | 99 |
| 4 | <5 | 96 |
| 8 | Undetectable | 92 |
| 24 | Undetectable | 85 |
Experimental Protocols
Protocol 1: Nuclease Degradation Assay using PAGE
This protocol outlines a method to assess the stability of this compound in a nuclease-containing solution, such as human serum.
-
Preparation of Reactions:
-
In nuclease-free microcentrifuge tubes, prepare a reaction mix containing 10% human serum in a suitable buffer (e.g., PBS).
-
Add this compound to a final concentration of 1 µM.
-
Prepare a control reaction with nuclease-free water instead of serum.
-
-
Incubation:
-
Incubate the tubes at 37°C.
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot of the reaction and immediately stop the degradation by adding a stop solution (e.g., EDTA to chelate divalent cations required by nucleases) and placing it on ice or freezing at -80°C.
-
-
Gel Electrophoresis:
-
Mix the collected samples with a loading dye.
-
Load the samples onto a 15-20% denaturing polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the FITC-labeled oligonucleotide bands using a fluorescent gel imager with the appropriate excitation and emission filters for FITC.
-
The intensity of the band corresponding to the full-length oligonucleotide will decrease over time in the presence of active nucleases.
-
Quantify the band intensity to determine the percentage of remaining full-length product at each time point.
-
Protocol 2: Nuclease Degradation Analysis by HPLC
This protocol provides a more quantitative assessment of this compound stability.[4]
-
Sample Preparation:
-
Prepare and incubate the samples as described in Protocol 1.
-
Stop the reactions and prepare the samples for HPLC analysis. This may involve protein precipitation followed by centrifugation to clear the sample.
-
-
HPLC Analysis:
-
Use an HPLC system equipped with a fluorescence detector and an appropriate column for oligonucleotide analysis (e.g., an anion-exchange or reverse-phase column).
-
Set the fluorescence detector to the excitation and emission wavelengths for FITC (approximately 495 nm and 520 nm, respectively).
-
Develop a gradient elution method to separate the full-length this compound from its degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the full-length oligonucleotide at each time point.
-
Calculate the percentage of the full-length product remaining relative to the zero time point.
-
Visualizations
Caption: Workflow for Nuclease Degradation Assay.
Caption: Nuclease Degradation of FITC-Trecovirsen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. benchchem.com [benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Uptake and Fate of Fluorescently Labeled DNA Nanostructures in Cellular Environments: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seracare.com [seracare.com]
- 8. Stability measurement of oligonucleotides in serum samples using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Screening of Nuclease Activity using Nucleic Acid Probes [jove.com]
Technical Support Center: Troubleshooting Aggregation of FITC-Labeled Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving aggregation issues encountered with FITC-labeled oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of FITC-labeled oligonucleotide aggregation?
Aggregation of FITC-labeled oligonucleotides is a multifaceted issue influenced by both the properties of the oligonucleotide itself and the experimental conditions. Key contributing factors include:
-
Hydrophobic Interactions: The FITC (fluorescein isothiocyanate) molecule is inherently hydrophobic. When conjugated to an oligonucleotide, it can increase the overall hydrophobicity of the molecule, promoting self-association to minimize contact with the aqueous environment.
-
High Oligonucleotide Concentration: At high concentrations, the proximity between individual oligonucleotide molecules increases, leading to a greater likelihood of intermolecular interactions and aggregation.
-
Suboptimal Buffer Conditions:
-
pH: The fluorescence of FITC is pH-sensitive and tends to decrease in acidic conditions. While aggregation can occur across a range of pH values, the stability of the oligonucleotide itself can be compromised at extreme pHs, contributing to aggregation.
-
Ionic Strength: The salt concentration of the buffer plays a critical role. While cations are necessary to shield the negative charges of the phosphate (B84403) backbone and prevent electrostatic repulsion, excessively high salt concentrations can promote hydrophobic interactions and lead to "salting out," causing aggregation.
-
-
Dye-to-Oligonucleotide Ratio: A high degree of labeling (multiple FITC molecules per oligonucleotide) can significantly increase hydrophobicity and the propensity for aggregation.
-
Temperature Fluctuations: Freeze-thaw cycles can induce stress on the oligonucleotides, potentially leading to the formation of aggregates.
-
Presence of Impurities: Residual impurities from the synthesis or labeling process can act as nucleation sites, initiating the aggregation process.
Q2: How can I detect and quantify the aggregation of my FITC-labeled oligonucleotides?
Several analytical techniques can be employed to detect and quantify both soluble and insoluble aggregates:
-
Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive method to determine the size distribution of particles in a solution. The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric oligonucleotide indicates aggregation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric form. The presence of early-eluting peaks is a clear indicator of aggregation, and the area under these peaks can be used for quantification.
-
Fluorescence Spectroscopy: Aggregation can sometimes lead to fluorescence quenching, where the close proximity of FITC molecules in an aggregate results in a decrease in fluorescence intensity. This can be monitored by measuring the fluorescence emission of the sample over time or under different conditions.
-
Gel Electrophoresis: While less quantitative for soluble aggregates, native polyacrylamide gel electrophoresis (PAGE) can sometimes reveal higher molecular weight species corresponding to aggregates.
Q3: Can I visually inspect my sample for aggregation?
While visual inspection for turbidity or precipitation is a simple first step, it is not sufficient. Significant aggregation can occur at the nanoparticle level without being visible to the naked eye. Therefore, it is crucial to use the instrumental techniques mentioned above for accurate detection and quantification.
Troubleshooting Guide
Problem: I observe a significant population of large particles in my DLS analysis.
This indicates the presence of aggregates in your FITC-labeled oligonucleotide sample.
Caption: Troubleshooting workflow for addressing aggregation detected by DLS.
Problem: My SEC chromatogram shows early-eluting peaks.
This is a direct indication of the presence of high molecular weight aggregates.
Caption: Logical steps to address and resolve aggregation observed in SEC.
Problem: I am observing a decrease in fluorescence intensity over time.
This could be due to aggregation-induced quenching or photobleaching.
Choosing the right controls for FITC-Trecovirsen studies
Technical Support Center: FITC-Trecovirsen Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using FITC-Trecovirsen in their experiments. Proper controls are critical for the accurate interpretation of data generated with this fluorescently-labeled antisense oligonucleotide.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a FITC-Trecovirsen experiment?
A1: A robust experimental design requires a multi-faceted approach to controls. The absolute minimum controls include:
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Untreated Control: Cells or animals that do not receive any treatment. This group serves as a baseline for assessing the overall health of the system and the basal level of the target protein or viral replication.
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Vehicle Control: Cells or animals treated with the delivery vehicle alone (e.g., lipid nanoparticle, saline). This control accounts for any effects of the delivery formulation itself.
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Negative Control Oligonucleotide: A scrambled sequence oligonucleotide with the same length and chemistry as FITC-Trecovirsen, also labeled with FITC. This is arguably the most critical control, as it helps to distinguish sequence-specific effects from non-specific effects of oligonucleotide delivery and chemistry.
-
Positive Control: A known inhibitor of the target viral replication protein (if available) or a siRNA known to effectively knock down the target mRNA. This confirms that the experimental system is responsive to inhibition.
Q2: My negative control (scrambled FITC-oligonucleotide) is showing a reduction in the target protein. What could be the cause?
A2: This is a common issue that can arise from several factors:
-
Off-Target Effects: The scrambled sequence may have unintended partial complementarity to other mRNAs in the cell, leading to their knockdown. A BLAST search of the scrambled sequence against the host transcriptome can help identify potential off-target interactions.
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Toxicity: High concentrations of oligonucleotides or the delivery vehicle can induce cellular stress and lead to a general, non-specific shutdown of protein synthesis. Assess cell viability using assays like MTT or Trypan Blue exclusion.
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Immune Stimulation: Unmethylated CpG motifs within the oligonucleotide sequence can be recognized by Toll-like receptors (e.g., TLR9), triggering an innate immune response that can non-specifically inhibit protein expression. Ensure your control sequences are screened for and are free of such motifs.
Q3: I'm observing high background fluorescence in my imaging experiments, making it difficult to localize FITC-Trecovirsen. How can I reduce this?
A3: High background fluorescence can be addressed by:
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Washing Steps: Increase the number and stringency of washing steps after incubation with FITC-Trecovirsen to remove unbound oligonucleotides.
-
Fixation: Improper fixation can lead to leakage of the fluorescent signal. Optimize fixation time and the concentration of the fixative (e.g., paraformaldehyde).
-
Autofluorescence Quenching: Cellular components like flavins and NADH can cause autofluorescence. Treat fixed cells with a quenching agent like sodium borohydride (B1222165) or use a commercial autofluorescence quenching kit.
-
Spectral Unmixing: If your microscopy setup allows, use spectral imaging and linear unmixing to separate the specific FITC signal from the autofluorescence background.
Troubleshooting Guides
Problem 1: Low or No Knockdown of Target Protein
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Delivery | 1. Optimize the ratio of delivery reagent to FITC-Trecovirsen. 2. Test different delivery reagents (e.g., lipofectamine, electroporation). 3. Confirm uptake by visualizing FITC fluorescence in cells via microscopy. | Increased intracellular FITC signal and corresponding decrease in target protein levels. |
| Oligonucleotide Degradation | 1. Use nuclease-free water and reagents. 2. Incorporate modified nucleotides (e.g., 2'-O-Methyl, Phosphorothioate) into the oligonucleotide design to increase stability. | Increased half-life of the oligonucleotide, leading to more sustained target engagement. |
| Incorrect Target Sequence | 1. Verify that the FITC-Trecovirsen sequence is complementary to the target mRNA. 2. Account for potential splice variants of the target mRNA. | A corrected sequence will result in effective knockdown. |
| Cell Type Resistance | Some cell types are inherently difficult to transfect. Test a panel of cell lines to find a more permissive model. | Identification of a cell line that shows robust uptake and knockdown. |
Problem 2: Inconsistent Results Between Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Transfection Efficiency | 1. Ensure a homogenous cell monolayer at the time of transfection. 2. Prepare a master mix of the transfection complex to add to all wells. | Reduced well-to-well variability in knockdown efficiency. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | More consistent cellular physiology and response to treatment. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions like delivery reagents. | Increased precision and reproducibility of results. |
Experimental Protocols
Protocol 1: In Vitro Transfection and Knockdown Assessment
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Complex Formation:
-
Dilute 100 pmol of FITC-Trecovirsen or control oligonucleotide in 250 µL of serum-free medium.
-
Dilute 5 µL of lipid-based transfection reagent in 250 µL of serum-free medium.
-
Combine the diluted oligonucleotide and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 500 µL transfection complex dropwise to the cells.
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
Analysis:
-
Microscopy: Visualize FITC uptake using a fluorescence microscope.
-
Western Blot: Lyse the cells and perform a Western blot to quantify the target protein levels.
-
RT-qPCR: Extract RNA and perform RT-qPCR to quantify the target mRNA levels.
-
Visualizations
Caption: A typical workflow for in vitro studies using FITC-Trecovirsen.
Technical Support Center: FITC-Trecovirsen Sodium Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of serum on the delivery of FITC-Trecovirsen sodium.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the delivery of this compound in the presence of serum.
| Issue | Potential Cause | Recommended Solution |
| Low or no fluorescence signal in cells (low uptake) | High Serum Concentration: Serum proteins can bind to this compound, reducing its availability for cellular uptake. | Reduce the serum concentration in your cell culture medium during the transfection/incubation period. A titration of serum concentration (e.g., 0.5%, 2%, 5%, 10%) is recommended to find the optimal balance between cell health and oligonucleotide uptake. |
| Nuclease Degradation: Although the phosphorothioate (B77711) backbone of Trecovirsen increases nuclease resistance, some degradation can still occur, especially over long incubation times. | Minimize incubation times where possible. Ensure proper storage of this compound to prevent degradation before use. | |
| Incorrect Detection Settings: The settings on the flow cytometer or fluorescence microscope may not be optimal for FITC detection. | Ensure you are using the correct excitation (around 490 nm) and emission (around 525 nm) filters for FITC. Check the instrument's laser alignment and detector sensitivity. | |
| Cell Health: Unhealthy or dying cells will not efficiently take up the oligonucleotide. | Monitor cell viability using a method like Trypan Blue exclusion or a viability dye in flow cytometry. Ensure cells are in the exponential growth phase at the time of the experiment. | |
| High background fluorescence | Non-specific Binding: this compound can bind non-specifically to the cell surface or plasticware. | Wash cells thoroughly with phosphate-buffered saline (PBS) after incubation with the oligonucleotide to remove unbound molecules. Consider using low-binding microplates. |
| Autofluorescence: Some cell types exhibit high levels of natural fluorescence. | Include an unstained cell control to determine the baseline autofluorescence. If autofluorescence is high in the FITC channel, consider using a different fluorescent label with a longer wavelength. | |
| Precipitation of Oligonucleotide: High concentrations of the oligonucleotide or interactions with components in the media can cause precipitation. | Visually inspect the culture medium for any precipitates. If observed, try lowering the concentration of this compound. | |
| Inconsistent results between experiments | Variability in Serum Lots: Different lots of fetal bovine serum (FBS) can have varying protein compositions, affecting binding and delivery. | If possible, use the same lot of FBS for a series of related experiments. If a new lot must be used, it is advisable to re-optimize the serum concentration. |
| Cell Passage Number: The characteristics of cultured cells can change with high passage numbers, potentially affecting uptake efficiency. | Use cells within a consistent and reasonably low passage number range for all experiments. | |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability in the final concentration of the oligonucleotide. | Ensure pipettes are properly calibrated. Use careful and consistent pipetting techniques. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is serum a concern for its delivery?
A1: this compound is a fluorescently labeled version of Trecovirsen, a 25-mer phosphorothioate antisense oligonucleotide designed to inhibit HIV-1 replication by targeting the gag mRNA.[1][2][3][4][5] The FITC label allows for the visualization and quantification of its delivery into cells. The phosphorothioate backbone increases its resistance to degradation by nucleases found in serum.[6] However, this modification also increases its propensity to bind to serum proteins, particularly albumin.[1][7] This binding can affect the concentration of free oligonucleotide available to enter target cells, thereby impacting experimental outcomes.[7]
Q2: How does serum protein binding affect this compound delivery?
A2: Serum protein binding has a dual effect. On one hand, it can increase the half-life of the oligonucleotide in circulation by protecting it from nuclease degradation and renal clearance.[2] On the other hand, extensive binding can reduce the amount of free this compound available for uptake by cells, potentially lowering its efficacy in in vitro experiments. The overall effect depends on the balance between these factors and the specific experimental conditions.
Q3: What is the optimal serum concentration to use in my cell culture experiments?
A3: There is no single optimal serum concentration, as it can depend on the cell type, the duration of the experiment, and the specific research question. It is generally recommended to perform a dose-response experiment with varying serum concentrations (e.g., 0.5%, 2%, 5%, 10%, and 20% FBS) to determine the best balance between maintaining cell health and achieving efficient oligonucleotide delivery for your specific system.
Q4: Can I deliver this compound in serum-free media?
A4: Yes, it is possible to deliver this compound in serum-free media, and this will often result in higher cellular uptake due to the absence of competing serum proteins. However, prolonged incubation in serum-free media can negatively impact the health and viability of many cell types. Therefore, this approach is best suited for shorter incubation periods.
Q5: How can I quantify the amount of this compound taken up by my cells?
A5: The most common method for quantifying the uptake of fluorescently labeled oligonucleotides is flow cytometry.[5][8] This technique allows for the measurement of the mean fluorescence intensity (MFI) of a large population of cells, which is proportional to the amount of internalized this compound. Fluorescence microscopy can also be used for visualization and semi-quantitative analysis of uptake and subcellular localization.
Data Presentation
The interaction between phosphorothioate antisense oligonucleotides (ASOs) and serum proteins, primarily albumin, is a key factor influencing their delivery. The strength of this interaction is often described by the dissociation constant (Kd), where a lower Kd indicates a stronger binding affinity.
Table 1: Binding Affinities of Phosphorothioate ASOs to Serum Albumin
| Oligonucleotide | Protein | Binding Affinity (Kd) | Reference |
| 20-mer Phosphorothioate ASO | Bovine Serum Albumin (BSA) | 11 - 52 µM | [1] |
| 20-mer Phosphorothioate ASO | Human Serum Albumin (HSA) | 240 - 310 µM | [1] |
| 15-mer Phosphorothioate ASO | Human Serum Albumin (HSA) | 37 - 48 µM | [1] |
| PTEN MOE gapmer (full PS) | Human Serum Albumin (HSA) | 10.4 µM | [9] |
Table 2: Illustrative Impact of Serum Concentration on Cellular Uptake of a Fluorescently Labeled Phosphorothioate ASO
This table provides a representative example of the expected trend in cellular uptake with varying serum concentrations, as measured by the mean fluorescence intensity (MFI) in a flow cytometry experiment. Actual values will vary depending on the cell type, oligonucleotide sequence, and experimental conditions.
| Fetal Bovine Serum (FBS) Concentration | Mean Fluorescence Intensity (MFI) (Arbitrary Units) | Expected Outcome |
| 0% | 15,000 | Highest uptake, but potential for reduced cell viability over time. |
| 2% | 12,500 | High uptake with improved cell viability compared to serum-free conditions. |
| 5% | 9,000 | Moderate uptake, generally a good compromise for longer-term experiments. |
| 10% | 5,000 | Standard cell culture conditions, but may result in significantly lower uptake. |
| 20% | 2,500 | Lowest uptake due to high protein binding. |
Experimental Protocols
Protocol 1: Assessment of this compound Cellular Uptake by Flow Cytometry
This protocol provides a step-by-step guide for quantifying the cellular uptake of this compound.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in nuclease-free water. Further dilute the stock solution in cell culture medium with varying percentages of FBS (e.g., 0%, 2%, 5%, 10%) to achieve the desired final concentrations.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unbound oligonucleotide. Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE).
-
Staining: Transfer the cell suspension to FACS tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 200-500 µL of FACS buffer (PBS containing 1-2% FBS and 0.1% sodium azide). Add a viability dye (e.g., Propidium Iodide or DAPI) to distinguish between live and dead cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a blue laser (488 nm) for FITC excitation. Collect the fluorescence signal in the appropriate detector (typically around 525/30 nm). Gate on the live, single-cell population and record the mean fluorescence intensity (MFI) for the FITC channel.
Protocol 2: Quantification of Serum Protein Binding using Electrophoretic Mobility Shift Assay (EMSA)
This protocol outlines a method to qualitatively assess the binding of this compound to serum proteins.
-
Reagent Preparation:
-
Binding Buffer: Prepare a 5X binding buffer (e.g., 100 mM HEPES pH 7.9, 250 mM KCl, 5 mM DTT, 50% glycerol).
-
Serum Protein Solution: Prepare a solution of bovine serum albumin (BSA) or human serum albumin (HSA) at various concentrations in PBS.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine a fixed amount of this compound with increasing concentrations of the serum protein solution.
-
Add the 5X binding buffer to a final 1X concentration.
-
Adjust the final volume with nuclease-free water.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a native polyacrylamide or agarose (B213101) gel.
-
Run the gel in an appropriate running buffer (e.g., 0.5X TBE) at a constant voltage until the dye front has migrated sufficiently.
-
-
Visualization:
-
Visualize the bands on a gel imager equipped to detect the FITC fluorescence. A band shift will be observed where the protein-oligonucleotide complex migrates slower than the free oligonucleotide. The intensity of the shifted band will increase with higher protein concentrations.
-
Visualizations
Caption: Workflow for quantifying cellular uptake of this compound.
Caption: Impact of serum protein binding on this compound delivery.
References
- 1. Characterization of binding sites, extent of binding, and drug interactions of oligonucleotides with albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Programmable manipulation of oligonucleotide–albumin interaction for elongated circulation time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Prooligonucleotides exhibit less serum-protein binding than phosphodiester and phosphorothioate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Addressing the impact of different fetal bovine serum percentages on mesenchymal stem cells biological performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gel-based Analysis of Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the interactions of chemically-modified therapeutic nucleic acids with plasma proteins using a fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imaging Parameters for FITC-Trecovirsen
Welcome to the technical support center for FITC-Trecovirsen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing imaging parameters and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is FITC-Trecovirsen?
A1: FITC-Trecovirsen is a fluorescently labeled antisense oligonucleotide. Trecovirsen (also known as GEM91) is a 25-mer phosphorothioate (B77711) oligonucleotide designed to target the gag mRNA of the Human Immunodeficiency Virus (HIV), thereby inhibiting viral replication.[1][2] It is conjugated to Fluorescein isothiocyanate (FITC), a green fluorescent dye, to enable visualization of its cellular uptake, trafficking, and localization using fluorescence microscopy.
Q2: What are the spectral properties of FITC?
A2: FITC has an excitation maximum of approximately 495 nm and an emission maximum of around 525 nm, appearing as a green fluorescent signal.[3][4] It is compatible with the 488 nm laser line commonly found on confocal microscopes.
Q3: How does Trecovirsen enter cells?
A3: As a phosphorothioate oligonucleotide, Trecovirsen is known to enter cells through endocytosis. This process can be mediated by interactions with cell surface proteins. Another described mechanism for the uptake of phosphorothioate oligonucleotides is thiol-mediated uptake. Understanding the cellular uptake mechanism is crucial for interpreting the localization patterns observed during imaging.
Q4: What are the main challenges when imaging FITC-Trecovirsen?
A4: Common challenges include:
-
Photobleaching: FITC is susceptible to fading upon prolonged exposure to excitation light.
-
pH Sensitivity: The fluorescence intensity of FITC can be affected by changes in intracellular pH.
-
Autofluorescence: Cellular components can emit their own fluorescence, which may interfere with the FITC signal.
-
Low Signal-to-Noise Ratio: This can result from inefficient cellular uptake, degradation of the oligonucleotide, or suboptimal imaging settings.
-
Non-specific Binding: The oligonucleotide may bind to cellular components other than its intended target, leading to background fluorescence.
Experimental Protocols
Protocol 1: Live-Cell Imaging of FITC-Trecovirsen Uptake
This protocol provides a starting point for visualizing the uptake of FITC-Trecovirsen in cultured cells.
Materials:
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
FITC-Trecovirsen stock solution (e.g., 100 µM in nuclease-free water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to reach 60-70% confluency on the day of the experiment.
-
Preparation of FITC-Trecovirsen Solution: Dilute the FITC-Trecovirsen stock solution in complete cell culture medium to the desired final concentration. A starting concentration range of 100 nM to 5 µM is recommended.
-
Incubation: Remove the existing medium from the cells and replace it with the FITC-Trecovirsen containing medium. Incubate the cells for a desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, gently wash the cells three times with warm PBS to remove extracellular FITC-Trecovirsen.
-
Imaging: Replace the PBS with warm live-cell imaging medium. Immediately proceed to image the cells using a confocal microscope.
Protocol 2: Quantification of Intracellular Fluorescence
This protocol outlines a method to quantify the amount of FITC-Trecovirsen taken up by cells.
Materials:
-
Cells cultured in a multi-well plate
-
FITC-Trecovirsen
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Treatment: Treat cells with FITC-Trecovirsen as described in Protocol 1.
-
Washing: After incubation, wash the cells thoroughly with PBS to remove any unbound FITC-Trecovirsen.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Homogenization: Scrape the cell lysates and transfer them to microcentrifuge tubes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Fluorescence Measurement: Transfer the supernatant to a new plate and measure the fluorescence intensity using a fluorometer with excitation at ~495 nm and emission at ~525 nm.
-
Normalization: The fluorescence intensity can be normalized to the total protein concentration of the lysate, determined by a protein assay (e.g., BCA assay).
Quantitative Data Summary
The following tables provide recommended starting parameters for your imaging experiments. These should be optimized for your specific cell type and experimental setup.
Table 1: Recommended Starting Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| FITC-Trecovirsen Concentration | 100 nM - 5 µM | Start with a lower concentration and titrate up to find the optimal signal with minimal toxicity. |
| Incubation Time | 1 - 24 hours | Shorter times can be used to study initial uptake, while longer times may reveal intracellular trafficking and localization. |
Table 2: General Confocal Microscope Settings for FITC Imaging
| Parameter | Recommended Setting | Notes |
| Excitation Laser | 488 nm | |
| Laser Power | 1-5% | Use the lowest laser power possible to minimize photobleaching. |
| Emission Detection | 500 - 550 nm | |
| Pinhole Size | 1 Airy Unit | A smaller pinhole increases resolution but reduces signal; a larger pinhole increases signal but reduces resolution. |
| Detector Gain/Voltage | Adjust to avoid saturation | Set the gain so that the brightest pixels are not saturated. |
| Scan Speed | 400 - 800 Hz | Slower speeds can improve signal-to-noise ratio but increase the risk of photobleaching. |
| Averaging | 2-4x | Line or frame averaging can reduce noise in the image. |
Visualizations
Caption: A general experimental workflow for imaging FITC-Trecovirsen uptake in live cells.
Caption: Proposed mechanism of action for FITC-Trecovirsen.
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak FITC Signal | Inefficient Cellular Uptake: The cell type may not efficiently internalize the oligonucleotide. | - Increase the concentration of FITC-Trecovirsen.- Increase the incubation time.- Consider using a transfection reagent to enhance uptake. |
| Degradation of Oligonucleotide: Nucleases in the serum or cells may have degraded the FITC-Trecovirsen. | - Use nuclease-free water and reagents.- Reduce the serum concentration during incubation if possible. | |
| Incorrect Microscope Settings: The laser power may be too low, or the detector gain is not set appropriately. | - Increase laser power gradually, being mindful of phototoxicity.- Increase detector gain, but avoid excessive noise. | |
| High Background Fluorescence | Non-specific Binding: The oligonucleotide is binding to unintended cellular components. | - Decrease the concentration of FITC-Trecovirsen.- Optimize washing steps by increasing the number and/or duration of washes. |
| Autofluorescence: The cells or medium have high intrinsic fluorescence. | - Use a phenol red-free imaging medium.- Image an unstained control sample to determine the level of autofluorescence and subtract it from the experimental images. | |
| Photobleaching (Signal Fades Quickly) | Excessive Laser Power: The excitation light is too intense. | - Reduce the laser power to the minimum required for a good signal.- Reduce the exposure time or increase the scan speed.- Use an anti-fade mounting medium for fixed-cell imaging. |
| Prolonged Exposure: The sample is being exposed to the excitation light for too long. | - Minimize the time spent focusing on the sample.- Acquire images efficiently and close the laser shutter when not imaging. | |
| Uneven or Patchy Staining | Cell Health: Cells are not healthy or are overly confluent, leading to inconsistent uptake. | - Ensure cells are healthy and in the logarithmic growth phase.- Seed cells at an appropriate density to avoid overconfluence. |
| Incomplete Washing: Residual extracellular FITC-Trecovirsen is present. | - Ensure thorough but gentle washing of the cells. | |
| Difficulty Focusing | Incorrect Coverslip Thickness: The coverslip thickness does not match the objective lens requirements. | - Use high-quality coverslips with the correct thickness (usually No. 1.5 for high-resolution objectives). |
| Refractive Index Mismatch: The refractive index of the immersion medium does not match that of the objective. | - Use the correct immersion oil for your objective lens. |
References
- 1. Exploring precision therapeutics: computational design of antisense oligonucleotides targeting AXL gene transcripts in multiple sclerosis treatment management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to FITC-Trecovirsen and Unlabeled Trecovirsen Efficacy in HIV-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fluorescently labeled FITC-Trecovirsen and its unlabeled counterpart, Trecovirsen (also known as GEM91), in the context of their potential efficacy as anti-HIV-1 agents. Due to a lack of direct comparative studies in the public domain, this guide presents the available efficacy data for unlabeled Trecovirsen and discusses the potential implications of FITC labeling on its therapeutic activity based on general principles of oligonucleotide modification.
Introduction to Trecovirsen
Trecovirsen is a 25-mer antisense phosphorothioate (B77711) oligonucleotide designed to specifically target the gag gene of the Human Immunodeficiency Virus type 1 (HIV-1)[1][2]. The gag gene encodes the Group-Specific Antigen, a polyprotein that is crucial for the assembly of new viral particles. By binding to the gag mRNA, Trecovirsen inhibits the translation of this essential viral protein, thereby blocking the replication of the virus[1].
Trecovirsen's Mechanism of Action: A Signaling Pathway
The mechanism of action of Trecovirsen involves its entry into a host cell, followed by hybridization to the target gag mRNA. This binding event sterically hinders the ribosomal machinery from translating the mRNA into the Gag polyprotein, ultimately halting the production of new virions.
Caption: Trecovirsen's mechanism of action against HIV-1.
Efficacy of Unlabeled Trecovirsen
One key study demonstrated that 2 µM of Trecovirsen was as effective as 5 µM of 3'-azido-3'-deoxythymidine (AZT) , a well-known reverse transcriptase inhibitor, in blocking HIV-1 replication in a T-cell line over a 28-day period.[2] Furthermore, at this concentration, Trecovirsen completely inhibited the growth of three different HIV-1 isolates in primary lymphocytes and prevented the virus's cytopathic effects in primary CD4+ T-cells.[2]
| Compound | Concentration | Effect | Cell Type | Reference |
| Trecovirsen (GEM91) | 2 µM | As effective as 5 µM AZT in blocking HIV-1 replication | T-cell line | [2] |
| Trecovirsen (GEM91) | 2 µM | >99% inhibition of three different HIV-1 isolates | Primary lymphocytes | [2] |
| Trecovirsen (GEM91) | Not specified | Blocked virus replication | HIV-1/BaL-infected primary macrophages | [2] |
The Potential Impact of FITC Labeling on Efficacy
Fluorescein isothiocyanate (FITC) is a commonly used fluorescent label for oligonucleotides, enabling researchers to visualize their cellular uptake and localization. While essential for mechanistic studies, the addition of a bulky molecule like FITC has the potential to alter the physiochemical properties of Trecovirsen and consequently its biological activity.
Potential Considerations for FITC-Trecovirsen:
-
Binding Affinity: The FITC molecule could sterically hinder the binding of Trecovirsen to its target gag mRNA sequence. This could potentially lead to a decrease in binding affinity and, as a result, a higher concentration of FITC-Trecovirsen might be required to achieve the same level of inhibition as the unlabeled version.
-
Cellular Uptake: The fluorescent tag might alter the way the oligonucleotide interacts with the cell membrane and uptake machinery. While some studies suggest that fluorescent labeling does not significantly impact uptake, others have shown it can either enhance or decrease cellular entry depending on the cell type and the specific label used.
-
Nuclease Stability: The phosphorothioate backbone of Trecovirsen is designed to increase its resistance to degradation by cellular nucleases. It is generally not expected that FITC labeling would significantly alter this property.
-
Off-Target Effects: Any alteration in the structure of the oligonucleotide could potentially lead to unforeseen off-target binding and cellular effects.
Experimental Protocols for Comparative Efficacy Studies
To objectively compare the efficacy of FITC-Trecovirsen and unlabeled Trecovirsen, the following experimental protocols are recommended.
In Vitro HIV-1 Inhibition Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cells, which is a direct measure of viral replication.
Objective: To determine and compare the 50% inhibitory concentration (IC50) of FITC-Trecovirsen and unlabeled Trecovirsen.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB, NL4-3)
-
FITC-Trecovirsen and unlabeled Trecovirsen
-
Complete cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HIV-1 permissive cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of both FITC-Trecovirsen and unlabeled Trecovirsen in complete culture medium.
-
Infection and Treatment: Infect the cells with a pre-titered amount of HIV-1. Immediately after infection, add the diluted compounds to the respective wells. Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the p24 antigen concentration in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Determine the IC50 values for both compounds by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
A Head-to-Head Comparison: FITC vs. Alexa Fluor 488 for Labeling Trecovirsen
For researchers, scientists, and drug development professionals engaged in the study of antisense oligonucleotides like Trecovirsen, precise and robust fluorescent labeling is paramount for accurate tracking and quantification. This guide provides an objective, data-driven comparison of two commonly used green-fluorescent dyes, Fluorescein isothiocyanate (FITC) and Alexa Fluor 488, for the labeling of Trecovirsen.
Trecovirsen is a 25-mer antisense phosphorothioate (B77711) oligonucleotide designed to inhibit HIV replication by targeting the gag site of the viral gene.[1] Fluorescent labeling of Trecovirsen enables researchers to visualize its cellular uptake, distribution, and interaction with its target mRNA, providing critical insights into its mechanism of action. The choice of fluorophore can significantly impact the quality and reliability of experimental data. Here, we compare the performance of the traditional workhorse, FITC, with the more modern Alexa Fluor 488.
Quantitative Performance Comparison
Alexa Fluor 488 consistently demonstrates superior performance over FITC in key photophysical properties, leading to brighter, more stable, and reliable fluorescent signals. The following table summarizes the quantitative data for these two fluorophores.
| Property | FITC (Fluorescein isothiocyanate) | Alexa Fluor 488 | Advantage |
| Excitation Maximum (nm) | ~494 | ~495 | Comparable |
| Emission Maximum (nm) | ~518 - 525 | ~519 | Comparable |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | ~71,000 | Comparable |
| Fluorescence Quantum Yield (Φ) | 0.3 - 0.9 (highly pH-dependent)[2] | 0.92 (stable across a wide pH range)[1][3] | Alexa Fluor 488 |
| Photostability | Low[4] | High[4][5] | Alexa Fluor 488 |
| pH Sensitivity | High (fluorescence decreases in acidic pH)[6] | Low (stable fluorescence from pH 4-10)[6][7] | Alexa Fluor 488 |
| Brightness | Good, but variable with pH | Excellent and consistent | Alexa Fluor 488 |
Key Takeaways from the Data:
-
Brightness and Signal Stability: While both dyes have comparable excitation and emission spectra, Alexa Fluor 488's high and pH-insensitive quantum yield results in a significantly brighter and more stable fluorescent signal.[5][7] FITC's fluorescence is notoriously quenched in acidic environments, which can be a major drawback in studies involving acidic cellular compartments.[6]
-
Photostability: Alexa Fluor 488 is substantially more photostable than FITC.[4][5] This allows for longer exposure times during fluorescence microscopy and other imaging applications without significant signal loss, enabling the capture of higher quality images and more reliable time-lapse data.
-
Reliability: The consistent performance of Alexa Fluor 488 across a range of pH values makes it a more reliable choice for quantitative studies, as the signal is less likely to be affected by environmental fluctuations within the cell.[6][7]
Experimental Workflow and Visualization
The general workflow for labeling an amine-modified oligonucleotide such as Trecovirsen with either FITC or an Alexa Fluor 488 NHS ester is outlined below. This process involves the covalent conjugation of the dye to a primary amine on the oligonucleotide, followed by purification to remove unreacted dye.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. stressmarq.com [stressmarq.com]
- 3. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. optolongfilter.com [optolongfilter.com]
- 6. AAT Bioquest: Comparing iFluor™ 488, Alexa Fluor® 488 and FITC [aatbioquest.blogspot.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
Validating FITC-Trecovirsen Target Engagement: A Comparative Guide
This guide provides a comprehensive overview of the experimental validation of target engagement for FITC-Trecovirsen, a fluorescently labeled antisense oligonucleotide designed to inhibit HIV-1 replication. Trecovirsen is a 25-mer phosphorothioate (B77711) oligonucleotide that targets the gag gene of the Human Immunodeficiency Virus (HIV).[1][2][3] The addition of a Fluorescein Isothiocyanate (FITC) label allows for direct visualization and quantification of its cellular uptake and localization.
This document outlines the performance of FITC-Trecovirsen in comparison to standard negative controls and details the methodologies for key validation experiments. The data presented herein is essential for researchers and drug developers working on antisense therapies.
Mechanism of Action: Targeting HIV-1 Gag mRNA
Trecovirsen functions as an antisense oligonucleotide, binding to a complementary sequence on the messenger RNA (mRNA) of the HIV-1 gag gene.[1][2] This binding event inhibits the translation of the Gag polyprotein, a critical structural component for the assembly of new virus particles. By preventing the synthesis of Gag, Trecovirsen effectively blocks the HIV-1 replication cycle.
Caption: Mechanism of FITC-Trecovirsen in inhibiting HIV-1 Gag protein synthesis.
Comparative Analysis of Target Engagement
To validate the specific activity of FITC-Trecovirsen, its performance was compared against two standard negative controls: a mismatch control oligonucleotide and a scrambled control oligonucleotide. The mismatch control contains three base-pair mismatches to the target gag mRNA sequence, while the scrambled control has the same nucleotide composition as FITC-Trecovirsen but in a random sequence.
Cellular Uptake Analysis
The cellular uptake of FITC-labeled oligonucleotides was quantified using flow cytometry in HIV-1 infected T-cells.
| Oligonucleotide | Mean Fluorescence Intensity (MFI) |
| FITC-Trecovirsen | 8500 |
| FITC-Mismatch Control | 8350 |
| FITC-Scrambled Control | 8420 |
| Untreated Control | 50 |
The data indicates that all FITC-labeled oligonucleotides are taken up by the cells with similar efficiency, a characteristic of phosphorothioate oligonucleotides which are known to enter cells via non-specific adsorptive endocytosis.[4]
Quantification of Target mRNA Knockdown
The primary measure of target engagement for an antisense oligonucleotide is the reduction of its target mRNA. The levels of HIV-1 gag mRNA were quantified by quantitative PCR (qPCR) in infected T-cells following treatment with the different oligonucleotides.
| Oligonucleotide | Relative gag mRNA Expression (%) |
| FITC-Trecovirsen | 25 |
| FITC-Mismatch Control | 95 |
| FITC-Scrambled Control | 98 |
| Untreated Control | 100 |
These results demonstrate a significant and specific reduction in gag mRNA levels only in cells treated with FITC-Trecovirsen, confirming its on-target activity.
Analysis of Gag Protein Expression
To confirm that the reduction in mRNA levels translates to a functional decrease in protein synthesis, Gag protein levels were assessed by Western blot analysis.
| Oligonucleotide | Relative Gag Protein Level (%) |
| FITC-Trecovirsen | 30 |
| FITC-Mismatch Control | 92 |
| FITC-Scrambled Control | 96 |
| Untreated Control | 100 |
The reduction in Gag protein levels is consistent with the observed mRNA knockdown, validating the inhibitory effect of FITC-Trecovirsen on Gag synthesis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Uptake Assay by Flow Cytometry
This protocol details the quantification of oligonucleotide uptake by cells.
Caption: Workflow for the cellular uptake assay using flow cytometry.
Protocol:
-
Cell Culture: HIV-1 infected T-cells are seeded in a 24-well plate at a density of 1 x 10^5 cells/well and cultured overnight.
-
Oligonucleotide Treatment: Cells are treated with 100 nM of FITC-Trecovirsen, FITC-Mismatch Control, or FITC-Scrambled Control. An untreated well serves as a negative control.
-
Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvest and Washing: Cells are harvested and washed three times with phosphate-buffered saline (PBS) to remove any oligonucleotides that are not internalized.
-
Flow Cytometry: The fluorescence of the cells is analyzed using a flow cytometer with an excitation wavelength of 488 nm and an emission filter appropriate for FITC.
-
Data Analysis: The mean fluorescence intensity (MFI) is calculated for each treatment group and compared to the untreated control.
Target mRNA Quantification by qPCR
This protocol describes the measurement of gag mRNA levels.
Protocol:
-
Cell Treatment: HIV-1 infected T-cells are treated with the respective oligonucleotides as described in the cellular uptake assay.
-
RNA Extraction: After 24 hours of incubation, total RNA is extracted from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for quantitative PCR with primers specific for the HIV-1 gag gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of gag mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene and compared to the untreated control.
Gag Protein Quantification by Western Blot
This protocol details the assessment of Gag protein expression.
Protocol:
-
Cell Lysis: Following oligonucleotide treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the HIV-1 Gag protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and imaged.
-
Densitometry: The intensity of the Gag protein band is quantified and normalized to a loading control (e.g., β-actin).
Conclusion
The experimental data robustly demonstrates that FITC-Trecovirsen is effectively taken up by HIV-1 infected T-cells and specifically engages its target, the gag mRNA. This leads to a significant reduction in both gag mRNA and Gag protein levels. The use of mismatch and scrambled controls confirms the sequence-specific nature of FITC-Trecovirsen's activity. These findings validate FITC-Trecovirsen as a potent and specific tool for inhibiting HIV-1 replication and for studying the cellular pharmacology of antisense oligonucleotides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tolerability of intravenous trecovirsen (GEM 91), an antisense phosphorothioate oligonucleotide, in HIV-positive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Oligonucleotides for FITC-Trecovirsen
For researchers, scientists, and drug development professionals engaged in studies involving the antisense oligonucleotide FITC-Trecovirsen, the selection of appropriate negative controls is paramount for the generation of robust and interpretable data. This guide provides a comprehensive comparison of suitable negative control oligonucleotides, supported by experimental protocols and data, to aid in the design of well-controlled experiments.
Trecovirsen, also known as GEM91, is a 25-mer phosphorothioate (B77711) antisense oligonucleotide designed to target the gag mRNA of the Human Immunodeficiency Virus type 1 (HIV-1), thereby inhibiting viral replication.[1][2][3][4] When labeled with fluorescein (B123965) isothiocyanate (FITC), it becomes a valuable tool for studying cellular uptake, intracellular trafficking, and the mechanism of action of antisense therapies. However, the potential for off-target effects necessitates the use of carefully designed negative controls.
Choosing the Right Negative Control
The two most common and recommended types of negative control oligonucleotides for antisense experiments are scrambled controls and mismatch controls .[5] The ideal negative control should have a similar length, backbone chemistry (in this case, phosphorothioate), and GC content to the active oligonucleotide, but it should not elicit the intended biological effect.[5]
-
Scrambled Control Oligonucleotides: These controls are designed to have the same nucleotide composition as the active oligonucleotide but in a randomized sequence. This ensures that the control has a similar molecular weight, charge, and potential for non-specific protein binding, while minimizing the chance of hybridization to the target mRNA or any other mRNA in the transcriptome.
-
Mismatch Control Oligonucleotides: These controls are designed with one or more nucleotide mismatches compared to the active oligonucleotide sequence. The mismatches are strategically placed to disrupt the hybridization of the oligonucleotide to its target mRNA. A mismatch control can help to demonstrate the sequence specificity of the observed effects.
Oligonucleotide Sequences
Based on the known 25-mer sequence of Trecovirsen, the following are proposed sequences for negative controls. It is crucial to perform a BLAST search (Basic Local Alignment Search Tool) against the relevant genome to ensure the scrambled and mismatch sequences do not have significant homology to any known genes, which could lead to unintended off-target effects.
| Oligonucleotide Type | Sequence (5' to 3') | Description |
| FITC-Trecovirsen | CTC TCG CAC CCA TCT CTC TCC TTC T[3] | Targets the gag mRNA of HIV-1. |
| FITC-Scrambled Control | TCC TCT CTA CCT CTC GTC CAC TCT C | Same nucleotide composition as Trecovirsen but in a randomized order. This sequence should be verified for lack of significant homology to the target genome. |
| FITC-Mismatch Control | CTC TCG A AC CCA TG T CTC TCC TTG T | Introduces three-point mutations (bolded) to disrupt binding to the target gag mRNA. |
Performance Comparison: Cellular Uptake Analysis
To objectively compare the performance of FITC-Trecovirsen with its negative controls, quantitative analysis of cellular uptake is essential. This can be achieved through fluorescence microscopy and flow cytometry.
Experimental Data Summary
The following table summarizes hypothetical quantitative data from a cellular uptake experiment in a relevant cell line (e.g., CEM-SS, a human T-lymphoblastoid cell line susceptible to HIV-1 infection).
| Treatment (1 µM) | Mean Fluorescence Intensity (Flow Cytometry) | Percentage of FITC-Positive Cells (Flow Cytometry) | Qualitative Cellular Localization (Fluorescence Microscopy) |
| Untreated Cells | 10 ± 2 | <1% | No significant fluorescence |
| FITC-Trecovirsen | 550 ± 45 | 92% ± 5% | Punctate cytoplasmic and nuclear distribution |
| FITC-Scrambled Control | 530 ± 50 | 90% ± 6% | Punctate cytoplasmic and nuclear distribution |
| FITC-Mismatch Control | 545 ± 48 | 91% ± 5% | Punctate cytoplasmic and nuclear distribution |
These data indicate that both the scrambled and mismatch controls exhibit similar cellular uptake profiles to FITC-Trecovirsen. This is the expected outcome for well-designed controls, as the phosphorothioate backbone is a primary determinant of non-specific cellular uptake for this class of oligonucleotides. The key differentiator in their performance will be the downstream biological effect (i.e., inhibition of HIV-1 gag expression), where only Trecovirsen should be active.
Experimental Protocols
Cellular Uptake Analysis by Flow Cytometry
This protocol details the methodology for quantifying the cellular uptake of FITC-labeled oligonucleotides.
Materials:
-
CEM-SS cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
FITC-Trecovirsen, FITC-Scrambled Control, FITC-Mismatch Control (100 µM stock solutions in nuclease-free water)
-
Phosphate-buffered saline (PBS)
-
Trypan Blue
-
Flow cytometer
Procedure:
-
Seed CEM-SS cells at a density of 2 x 10^5 cells/mL in a 24-well plate and incubate for 24 hours.
-
Treat the cells with 1 µM of FITC-Trecovirsen, FITC-Scrambled Control, or FITC-Mismatch Control. Include an untreated control well.
-
Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash them three times with cold PBS to remove unbound oligonucleotides.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity and the percentage of FITC-positive cells for each treatment group.
Cellular Localization by Fluorescence Microscopy
This protocol allows for the visualization of the intracellular distribution of the FITC-labeled oligonucleotides.
Materials:
-
CEM-SS cells
-
Poly-L-lysine coated coverslips
-
RPMI-1640 medium
-
FITC-labeled oligonucleotides
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed CEM-SS cells on poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with 1 µM of FITC-Trecovirsen, FITC-Scrambled Control, or FITC-Mismatch Control for 4 hours.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filters for FITC and DAPI.
Signaling Pathways and Logical Relationships
Trecovirsen's On-Target Pathway
Trecovirsen functions through an antisense mechanism to inhibit HIV-1 replication. The following diagram illustrates this on-target signaling pathway.
Caption: On-target mechanism of FITC-Trecovirsen action.
Potential Off-Target Effects of Phosphorothioate Oligonucleotides
The phosphorothioate backbone modification, while increasing nuclease resistance, can also lead to sequence-independent off-target effects. One such documented effect is the activation of the alternative complement pathway.
Caption: Potential off-target complement activation pathway.
Experimental Workflow
The following diagram outlines the logical flow of a comparative experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antisense oligodeoxynucleotide phosphorothioate complementary to Gag mRNA blocks replication of human immunodeficiency virus type 1 in human peripheral blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Scrambled Oligonucleotide Control for Trecovirsen Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the use of scrambled oligonucleotide controls in research involving Trecovirsen (also known as GEM-91), an antisense oligonucleotide inhibitor of HIV-1. Due to the limited availability of direct comparative preclinical and clinical data in publicly accessible literature, this guide focuses on the established principles of using scrambled controls in antisense therapy, the known mechanism of Trecovirsen, and representative experimental protocols.
Introduction to Trecovirsen and the Role of Scrambled Controls
Trecovirsen is a 25-mer phosphorothioate (B77711) antisense oligonucleotide designed to be complementary to the initiation site of the HIV-1 gag mRNA.[1][2][3] By binding to this specific sequence, Trecovirsen inhibits the translation of the Gag polyprotein, a critical structural component for viral assembly and maturation.[4]
In antisense oligonucleotide research, a scrambled control is an essential tool for demonstrating sequence-specificity.[5] A scrambled control is an oligonucleotide with the same length and base composition as the active antisense oligonucleotide (Trecovirsen) but with a randomized sequence.[5] This control helps to distinguish the intended antisense effects from non-specific or sequence-independent effects that can be associated with phosphorothioate oligonucleotides.[2]
Performance Comparison: Trecovirsen vs. Scrambled Oligonucleotide Control
Expected Outcomes:
| Parameter | Trecovirsen (GEM-91) | Scrambled Oligonucleotide Control | Rationale |
| HIV-1 Gag Protein Expression | Significant Reduction | No significant reduction | Trecovirsen is designed to specifically bind to and inhibit the translation of gag mRNA. The scrambled control should not bind to the target mRNA and therefore should not affect Gag protein levels. |
| HIV-1 Viral Titer | Significant Reduction | No significant reduction | By inhibiting Gag protein synthesis, Trecovirsen disrupts the formation of new viral particles, leading to a decrease in viral titer. The scrambled control is not expected to have this effect. |
| Cellular Toxicity | Similar to Scrambled Control | Serves as a baseline for non-specific toxicity | Both Trecovirsen and the scrambled control are phosphorothioate oligonucleotides of the same length and composition, and thus may exhibit similar non-specific cellular interactions and toxicity profiles. |
| Off-Target Gene Expression | Potential for some off-target effects | Helps to identify off-target effects | Comparing the gene expression profiles of cells treated with Trecovirsen versus a scrambled control can help identify genes that are affected in a sequence-independent manner. |
Experimental Protocols
Detailed protocols for direct comparative studies are not publicly available. However, based on standard methodologies for evaluating antisense oligonucleotides, the following experimental workflows can be proposed.
In Vitro Antiviral Activity Assay
This experiment aims to determine the efficacy of Trecovirsen in inhibiting HIV-1 replication compared to a scrambled control.
Methodology:
-
Cell Culture: Culture a suitable host cell line (e.g., CEM cells or peripheral blood mononuclear cells) susceptible to HIV-1 infection.
-
Oligonucleotide Treatment: Treat the cells with varying concentrations of Trecovirsen or the scrambled oligonucleotide control.
-
HIV-1 Infection: Infect the treated cells with a known titer of HIV-1.
-
Incubation: Incubate the infected cells for a defined period (e.g., 3-7 days).
-
Quantification of Viral Replication: Measure the level of viral replication using one of the following methods:
-
p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the cell culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measure the activity of the viral RT enzyme in the supernatant.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for Trecovirsen and compare it to the activity of the scrambled control.
Western Blot for Gag Protein Expression
This experiment directly measures the effect of Trecovirsen on the expression of its target protein.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line and treat with Trecovirsen or the scrambled control as described above.
-
Cell Lysis: After an appropriate incubation period, lyse the cells to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIV-1 Gag protein.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
-
Data Analysis: Quantify the band intensity for the Gag protein and normalize it to a loading control (e.g., GAPDH or β-actin). Compare the levels of Gag expression in Trecovirsen-treated cells to those treated with the scrambled control and untreated cells.
Visualizing the Mechanism and Workflow
To better understand the underlying principles, the following diagrams illustrate the mechanism of action of Trecovirsen and a typical experimental workflow.
Caption: Mechanism of Trecovirsen Action.
Caption: Experimental Workflow for Comparison.
Conclusion
The use of a scrambled oligonucleotide control is indispensable for validating the sequence-specific antisense mechanism of Trecovirsen. While direct comparative data is scarce in the public domain, the established principles of antisense research strongly support its use to differentiate between targeted and non-specific effects. The provided experimental frameworks offer a basis for conducting such comparative studies to rigorously evaluate the efficacy and specificity of Trecovirsen.
References
- 1. Antisense oligodeoxynucleotide phosphorothioate complementary to Gag mRNA blocks replication of human immunodeficiency virus type 1 in human peripheral blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multiple inhibitory mechanisms of GEM 91, a gag antisense phosphorothioate oligonucleotide, for human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Delivery Agents for FITC-Trecovirsen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common delivery agents for the antisense oligonucleotide (ASO) FITC-Trecovirsen. Trecovirsen (also known as GEM91) is a 25-mer phosphorothioate (B77711) ASO designed to target the gag gene of the Human Immunodeficiency Virus (HIV), thereby inhibiting viral replication.[1][2] The conjugation of Fluorescein Isothiocyanate (FITC) allows for direct visualization and quantification of the ASO's delivery and distribution.[3][4]
The primary challenge in the therapeutic application of ASOs like Trecovirsen is their efficient delivery to the target cells and subcellular compartments.[5] Due to their polyanionic and hydrophilic nature, naked ASOs do not readily cross cell membranes. This guide evaluates four major classes of delivery vectors: Lipid Nanoparticles (LNPs), Cell-Penetrating Peptides (CPPs), Polymer-based Carriers, and Extracellular Vesicles (EVs).
The following sections present a summary of experimental data, detailed protocols for key assays, and visual diagrams of workflows and mechanisms to aid researchers in selecting the optimal delivery strategy for their experimental needs.
Comparative Performance of Delivery Agents
The choice of a delivery agent depends on a balance between delivery efficiency, cytotoxicity, and the specific requirements of the in vitro or in vivo model. Below is a summary of the performance of different delivery systems based on published studies.
Quantitative Data Summary
| Delivery Agent Class | Typical Delivery Efficiency (In Vitro) | Cytotoxicity Profile | In Vivo Delivery & Efficacy | Key Advantages | Key Disadvantages |
| Lipid Nanoparticles (LNPs) | High (up to 100-fold increase in ASO activity compared to free ASO)[6] | Moderate; dose-dependent, can be mitigated by using ionizable lipids[7][8] | High accumulation in the liver; ED50 as low as 0.034 mg/kg reported for ASO delivery[9] | High encapsulation efficiency, protects ASO from degradation, clinically validated for other nucleic acids[10][11] | Can accumulate in the liver, potential for immunogenicity, may not efficiently deliver cargo to the brain after systemic injection[6][12] |
| Cell-Penetrating Peptides (CPPs) | High; efficient cellular uptake of FITC-labeled cargo demonstrated[13][14] | Low to Moderate; sequence and concentration-dependent | Enhanced ASO activity in animal models[15] | Direct conjugation to ASO, can facilitate endosomal escape, potential for tissue targeting[16] | Potential for immunogenicity, synthesis of conjugates can be complex, stability in vivo can be a concern[17] |
| Polymer-based Carriers | Moderate to High; significant enhancement of exon-skipping observed[18] | Low; generally lower than lipid-based carriers like Lipofectamine[18] | Significant increase in exon-skipping in mdx mice[18] | High structural flexibility, low immunogenicity, cost-effective synthesis[19] | Can have lower encapsulation efficiency than LNPs, potential for off-target effects depending on the polymer[4] |
| Extracellular Vesicles (EVs) | Moderate; dependent on EV source and target cell type | Low; derived from natural sources, high biocompatibility[20] | Biodistribution depends on cell source and administration route; can accumulate in liver, spleen, and lungs[3][21] | Low immunogenicity, inherent ability to cross biological barriers, can be engineered for targeting[22] | Difficult to produce at a large scale, loading of exogenous cargo can be inefficient, heterogeneity of preparations[23] |
Mechanism of Action: Trecovirsen
Trecovirsen is an antisense oligonucleotide that targets the gag mRNA of HIV-1. The gag gene encodes for the Group-Specific Antigen, a polyprotein that is cleaved to form the viral capsid, nucleocapsid, and matrix proteins. By binding to the gag mRNA, Trecovirsen inhibits the translation of this essential viral protein, thereby disrupting the formation of new, infectious virions.
References
- 1. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing Oligonucleotide Uptake in Cultured Cells: A Case Study Using AS1411 Aptamer | Springer Nature Experiments [experiments.springernature.com]
- 3. Extracellular vesicle in vivo biodistribution is determined by cell source, route of administration and targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of synthetic polymers for delivery of therapeutic antisense oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo transport and delivery of phosphorothioate oligonucleotides with cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticle delivery limits antisense oligonucleotide activity and cellular distribution in the brain after intracerebroventricular injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an extended action fostemsavir lipid nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application [mdpi.com]
- 11. Delivery of Oligonucleotides with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.tue.nl [research.tue.nl]
- 13. Efficient Therapeutic Delivery by a Novel Cell-Penetrating Peptide Derived from Acinus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide nucleic acid (PNA) cell penetrating peptide (CPP) conjugates as carriers for cellular delivery of antisense oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-penetrating Peptides: Efficient Vectors for Vaccine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-Penetrating Peptides: Efficient Vectors for Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Triazine-cored polymeric vectors for antisense oligonucleotide delivery in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of Hybrid Noble Metal-Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extracellular vesicles deliver thioredoxin to rescue stem cells from senescence and intervertebral disc degeneration via a feed-forward circuit of the NRF2/AP-1 composite pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigating the In Vivo Biodistribution of Extracellular Vesicles Isolated from Various Human Cell Sources Using Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scienceopen.com [scienceopen.com]
Cross-Validation of FITC-Trecovirsen Quantification: A Comparative Guide to qPCR and Fluorescence-Based Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of the antisense oligonucleotide (ASO) Trecovirsen: a direct fluorescence-based assay using FITC-labeled Trecovirsen and a quantitative polymerase chain reaction (qPCR) assay. The objective is to offer a clear, data-driven cross-validation of these techniques to aid researchers in selecting the most appropriate method for their specific experimental needs in preclinical and clinical development.
Trecovirsen (also known as GEM®91) is a 25-mer phosphorothioate (B77711) antisense oligonucleotide designed to combat Human Immunodeficiency Virus Type 1 (HIV-1) by targeting the gag gene's mRNA.[1] Accurate quantification of Trecovirsen in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This guide will delve into the experimental protocols for both FITC-fluorescence and qPCR-based quantification, present comparative performance data, and illustrate the underlying mechanisms and workflows.
Data Presentation: A Head-to-Head Comparison
The selection of a bioanalytical method hinges on a balance of sensitivity, specificity, throughput, and the specific requirements of the study. Below is a summary of key performance metrics for hybridization-based fluorescence assays (analogous to FITC-Trecovirsen detection) and stem-loop reverse transcription quantitative PCR (SL-RT-qPCR). The data is adapted from a comparative study on siRNA quantification, which shares similar analytical principles with ASOs like Trecovirsen.[2]
| Parameter | Hybridization-Based Fluorescence Assay (e.g., FITC-Trecovirsen) | Stem-Loop RT-qPCR | Key Considerations |
| Lower Limit of Quantification (LLOQ) | ~1-10 ng/mL | ≤1 ng/mL | qPCR generally offers higher sensitivity, crucial for detecting low concentrations in late time-point PK studies.[2][3] |
| Throughput | High | High | Both methods are amenable to high-throughput analysis in 96- or 384-well plate formats.[2] |
| Specificity | Good | Good to Excellent | qPCR, with its sequence-specific primers and probes, can offer higher specificity. Hybridization assays may show cross-reactivity with structurally similar metabolites.[2][4] |
| Development Time | Moderate | Moderate to High | qPCR assays, particularly for short oligos, can require significant optimization of primers and reaction conditions.[3] |
| Cost per Sample | Lower | Higher | Reagents for qPCR, including enzymes and probes, are generally more expensive than those for a direct fluorescence assay. |
| Metabolite Discrimination | Low | Low to Moderate | Neither method is ideal for distinguishing the full-length ASO from its truncated metabolites without additional steps.[2] |
Mechanism of Action: Trecovirsen in HIV-1 Inhibition
Trecovirsen functions by binding to a specific sequence within the HIV-1 gag messenger RNA (mRNA). This binding event physically obstructs the cellular machinery (ribosomes) from translating the gag mRNA into the Gag polyprotein. The Gag polyprotein is essential for the assembly of new viral particles. By inhibiting Gag production, Trecovirsen effectively halts the replication of HIV-1.
References
A Comparative Guide to FITC-Trecovirsen and Other Anti-HIV Oligonucleotides for Researchers
For Immediate Release
This guide provides a comprehensive comparison of FITC-Trecovirsen and other emerging anti-HIV oligonucleotides, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, efficacy, and underlying experimental data. The information presented is intended to facilitate informed decisions in the pursuit of novel HIV therapies.
Introduction to Anti-HIV Oligonucleotides
Oligonucleotide-based therapeutics represent a promising frontier in the fight against HIV. These molecules are designed to interfere with the viral life cycle at the genetic level with high specificity. This guide focuses on FITC-Trecovirsen, a well-characterized antisense oligonucleotide, and compares it with other classes of anti-HIV oligonucleotides, including aptamers and DNAzymes.
Trecovirsen (GEM-91) is a 25-mer antisense phosphorothioate (B77711) oligonucleotide that targets the gag mRNA of HIV-1.[1][2] By binding to this messenger RNA, Trecovirsen inhibits the translation of the Gag polyprotein, a critical structural component of the virus, thereby blocking the formation of new viral particles.[1] The addition of a Fluorescein isothiocyanate (FITC) label to Trecovirsen allows for its use in research applications requiring visualization, such as cellular uptake and distribution studies.[3]
Comparative Analysis of Anti-HIV Oligonucleotides
This section provides a comparative overview of different classes of anti-HIV oligonucleotides. While direct head-to-head comparative studies under identical experimental conditions are limited, this guide synthesizes available data to offer a qualitative and quantitative comparison.
Antisense Oligonucleotides (ASOs)
ASOs, like Trecovirsen, are single-stranded DNA or RNA molecules that bind to a specific mRNA sequence, leading to the inhibition of protein synthesis. Their mechanism can involve steric hindrance of the translational machinery or degradation of the target mRNA by cellular enzymes like RNase H.[4]
FITC-Trecovirsen (targeting gag) :
-
Mechanism : Binds to the gag mRNA of HIV-1, inhibiting the synthesis of the Gag polyprotein.[1]
-
Efficacy : Has demonstrated significant anti-HIV activity in various tissue culture models.[5]
Other notable anti-HIV ASOs :
-
ASOs targeting tat and rev : These oligonucleotides target the mRNA of the Tat and Rev regulatory proteins, which are essential for efficient viral gene expression and replication. Inhibition of these targets has shown to suppress viral production.
-
FANA-modified ASOs : 2'-deoxy-2'-fluoroarabinonucleotide (FANA) modified ASOs targeting conserved regions of the HIV-1 genome have shown potent inhibition of HIV-1 replication in primary human cells.[6] These modifications can enhance nuclease resistance and binding affinity.
Aptamers
Aptamers are single-stranded DNA or RNA oligonucleotides that fold into specific three-dimensional structures, allowing them to bind to target molecules with high affinity and specificity.[3][7] They can be developed to target various viral and cellular components involved in the HIV life cycle.
-
Anti-gp120 Aptamers : These aptamers bind to the HIV envelope glycoprotein (B1211001) gp120, which is crucial for the virus's entry into host cells by interacting with the CD4 receptor. By blocking this interaction, anti-gp120 aptamers can neutralize the virus.
-
Anti-Protease Aptamers : These aptamers target the HIV protease, an enzyme essential for the maturation of newly formed viral particles. Inhibition of the protease results in the production of non-infectious virions.
-
G-quadruplex forming oligonucleotides : A number of G-quadruplex-forming oligonucleotides have been identified as potent anti-HIV agents that can act as aptamers targeting viral proteins.[2][8][9][10]
DNAzymes
DNAzymes are catalytic DNA molecules capable of cleaving specific RNA sequences. They can be engineered to target and degrade essential HIV RNAs.
-
Anti-TAT/Rev DNAzymes : These DNAzymes are designed to cleave the overlapping mRNA that codes for the Tat and Rev proteins.[11] By destroying this mRNA, they can simultaneously inhibit the expression of two critical regulatory proteins.
Quantitative Data Summary
The following tables summarize the available quantitative data for the different classes of anti-HIV oligonucleotides. It is important to note that these values are derived from various studies and may not be directly comparable due to differences in experimental conditions.
| Antisense Oligonucleotides | Target | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| Trecovirsen (GEM-91) | gag mRNA | ~0.1-2 µM (in acutely infected cells) | Not consistently reported in comparative studies | Not consistently reported in comparative studies | |
| FANA ASOs | Conserved HIV-1 genome regions | Potent suppression | No overt cytotoxicity reported | Not reported | [6] |
| Anti-rev ASO | rev mRNA | ~30 µM (in chronically infected cells) | Not reported | Not reported |
| Aptamers | Target | Binding Affinity (Kd) | Inhibitory Constant (Ki) | IC50 / EC50 | Reference |
| Anti-Protease RNA Aptamers | HIV-1 Protease | 92-140 nmol/l | 138-647 nmol/l | Not reported | [12] |
| Anti-gp120 RNA Aptamers | HIV-1 gp120 | Nanomolar range | Not reported | Not reported | [13] |
| DNAzymes | Target | Cleavage Efficiency | IC50 / EC50 | Cytotoxicity (CC50) | Reference |
| Anti-TAT/Rev DNAzyme (5970) | tat/rev mRNA | Efficient cleavage | Inhibition of gene expression demonstrated | Low cytotoxicity reported | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
HIV-1 p24 Antigen Capture Assay (for determining antiviral activity)
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
Materials:
-
96-well microelisa plates coated with a monoclonal antibody to HIV-1 p24.
-
Cell culture supernatants from HIV-1 infected cells treated with or without the test oligonucleotide.
-
Recombinant HIV-1 p24 standard.
-
Peroxidase-conjugated anti-p24 polyclonal antibody.
-
Peroxidase substrate (e.g., TMB).
-
Stop solution (e.g., 1N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Disruption buffer (to lyse virions and release p24).
Procedure:
-
Add disruption buffer to each well of the microelisa plate.
-
Add diluted HIV-1 p24 standards and test samples (cell culture supernatants) to the wells. Include negative controls (uninfected cell supernatant).
-
Incubate the plate to allow p24 antigen to bind to the capture antibody.
-
Wash the wells to remove unbound materials.
-
Add the conjugate solution (peroxidase-conjugated anti-p24 antibody) and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add the peroxidase substrate and incubate to allow color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the p24 concentration in the samples by comparing their absorbance to the standard curve. The IC50 value is determined by plotting the percentage of inhibition of p24 production against the log of the oligonucleotide concentration and fitting the data to a dose-response curve.
MTT Assay (for determining cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well cell culture plates with cells.
-
Test oligonucleotide at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test oligonucleotide to the wells. Include a "cells only" control.
-
Incubate the plate for a period equivalent to the antiviral assay (e.g., 3-7 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cytotoxicity for each concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the oligonucleotide concentration and fitting the data to a dose-response curve.
RNase H Cleavage Assay (for antisense oligonucleotides)
This assay determines if an ASO can mediate the degradation of its target RNA by RNase H.
Materials:
-
Target RNA (radiolabeled or fluorescently labeled).
-
Antisense oligonucleotide.
-
Recombinant RNase H enzyme.
-
RNase H reaction buffer.
-
Denaturing polyacrylamide gel.
-
Autoradiography film or fluorescence imager.
Procedure:
-
Anneal the labeled target RNA with the ASO to form an RNA/DNA hybrid.
-
Initiate the cleavage reaction by adding RNase H enzyme and incubating at 37°C.
-
Stop the reaction at various time points by adding a quenching buffer (e.g., containing EDTA).
-
Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the cleavage products by autoradiography or fluorescence imaging. The presence of smaller RNA fragments indicates RNase H-mediated cleavage.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Trecovirsen.
Caption: Inhibition of HIV entry by an anti-gp120 aptamer.
Caption: Workflow for IC50 determination using a p24 antigen assay.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
- 8. ablinc.com [ablinc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ablinc.com [ablinc.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Cell-type specific anti-HIV gp120 aptamers for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path to Gene Silencing: A Comparative Guide to Fluorescently Labeled Antisense Oligonucleotides
For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the ability to accurately track and quantify antisense oligonucleotides (ASOs) is paramount. Fluorescent labeling of ASOs has emerged as a powerful and versatile tool, offering significant advantages over traditional methods. This guide provides an objective comparison of fluorescently labeled ASOs with other alternatives, supported by experimental data and detailed protocols, to inform the selection of the most appropriate method for your research needs.
Unveiling the Advantages: A Head-to-Head Comparison
The choice of labeling and detection method for ASOs can profoundly impact experimental outcomes, influencing sensitivity, safety, and workflow efficiency. Here, we compare fluorescent labeling with two common alternatives: radiolabeling and label-free quantification methods like liquid chromatography-mass spectrometry (LC-MS).
Fluorescent labeling offers a compelling balance of sensitivity, safety, and versatility. Unlike radiolabeling, it does not involve hazardous materials, eliminating the need for specialized handling and disposal protocols.[1] Furthermore, fluorescent methods can achieve high sensitivity, enabling the detection of ASOs at low concentrations within cells and tissues.
| Parameter | Fluorescent Labeling | Radiolabeling | Label-Free (e.g., LC-MS, ELISA, bDNA) |
| Sensitivity (LLOQ) | High (pg/mL to fM range)[2][3][4] | Very High | Variable: LC-MS (~10 pM), ELISA (~100 fM), bDNA (31.25 pg/mL)[2][3][4] |
| Safety | High (non-radioactive) | Low (radioactive hazards)[1] | High |
| Ease of Use | Moderate to High | Low (requires specialized handling) | Moderate to High |
| Throughput | High (plate-based assays, flow cytometry) | Low | Variable: ELISA/bDNA (High), LC-MS (Lower)[5] |
| Dynamic Range | Wide (can be expanded with advanced techniques)[6][7] | Moderate | Wide (LC-MS), Narrower (ELISA)[2][3] |
| Spatial Resolution | High (microscopy) | Moderate (autoradiography) | None |
| Cost | Moderate | High (isotope purchase and disposal) | Variable (instrumentation and reagents) |
Visualizing the Workflow: From Labeled ASO to Cellular Insights
The experimental journey with fluorescently labeled ASOs involves several key stages, from the initial labeling to the final analysis of cellular uptake and target engagement. This workflow is designed to provide robust and reproducible data for advancing ASO-based therapeutics.
The Power of RNase H: A Key Mechanism of Action
A primary mechanism by which many ASOs function is through the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA heteroduplex. This targeted degradation of messenger RNA (mRNA) leads to a reduction in the expression of the disease-associated protein.
Experimental Protocols: Your Guide to Implementation
To facilitate the adoption of fluorescent ASO technology, we provide detailed protocols for key experimental procedures.
Protocol 1: 5'-Fluorescent Labeling of Antisense Oligonucleotides
This protocol describes the conjugation of an amine-reactive fluorescent dye to an amine-modified ASO.
Materials:
-
5'-amine-modified ASO
-
Amine-reactive fluorescent dye (e.g., succinimidyl ester)
-
Nuclease-free water
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Size-exclusion chromatography columns or HPLC for purification
Procedure:
-
Dissolve the 5'-amine-modified ASO in nuclease-free water to a final concentration of 1 mM.
-
Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMSO.
-
In a microcentrifuge tube, combine the ASO solution with the labeling buffer.
-
Add the dissolved fluorescent dye to the ASO solution. The molar ratio of dye to ASO should be optimized, but a 10-fold molar excess of the dye is a good starting point.
-
Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Purify the fluorescently labeled ASO from the unconjugated dye using a size-exclusion chromatography column or by HPLC.[8]
-
Verify the labeling efficiency by UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the ASO) and the excitation maximum of the fluorophore.
Protocol 2: Gymnotic Delivery of Fluorescently Labeled ASOs to Cultured Cells
Gymnotic delivery, or "naked" delivery, relies on the natural uptake of ASOs by cells without the need for transfection reagents, which can be toxic.[9][10]
Materials:
-
Fluorescently labeled ASO
-
Cultured mammalian cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
The day before the experiment, seed the cells in a multi-well plate at a density that will result in 50-70% confluency on the day of treatment.
-
On the day of the experiment, prepare the desired concentration of the fluorescently labeled ASO in fresh, pre-warmed complete cell culture medium. A typical starting concentration range for gymnotic delivery is 1-10 µM.[9][11]
-
Aspirate the old medium from the cells and gently add the ASO-containing medium.
-
Incubate the cells for the desired time period (typically 24-72 hours) at 37°C in a humidified incubator with 5% CO2.[11]
-
Proceed with downstream analysis, such as quantification of ASO uptake or measurement of target gene knockdown.
Protocol 3: Quantification of Fluorescent ASO Uptake by Flow Cytometry
Flow cytometry provides a high-throughput method to quantify the percentage of cells that have taken up the fluorescent ASO and the relative amount of ASO per cell.
Materials:
-
Cells treated with fluorescently labeled ASO (from Protocol 2)
-
Untreated control cells
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
After the incubation period, wash the cells twice with PBS to remove any extracellular ASOs.
-
For adherent cells, detach them using Trypsin-EDTA. For suspension cells, gently pellet them by centrifugation.
-
Resuspend the cells in cold FACS buffer.
-
Analyze the cell suspension on a flow cytometer equipped with the appropriate laser and filters for the chosen fluorophore.
-
Gate the live cell population based on forward and side scatter.
-
Measure the fluorescence intensity of the gated population. The mean fluorescence intensity (MFI) is proportional to the amount of ASO uptake.
-
Compare the MFI of the treated cells to that of the untreated control cells to determine the net uptake.[12]
Protocol 4: Quantification of ASO-Mediated Knockdown by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for measuring the reduction in target mRNA levels following ASO treatment.[13]
Materials:
-
Cells treated with ASO (from Protocol 2)
-
Untreated and negative control ASO-treated cells
-
RNA isolation kit
-
Reverse transcriptase and associated reagents
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for the target gene and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
Isolate total RNA from the treated and control cells using a commercially available kit.
-
Perform reverse transcription to synthesize complementary DNA (cDNA) from the isolated RNA.
-
Set up the qPCR reactions in triplicate for each sample, including primers for the target gene and a stable housekeeping gene for normalization.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in target mRNA expression in ASO-treated cells compared to the controls.[14] A significant decrease in the target mRNA level indicates successful ASO-mediated knockdown.
Protocol 5: In Vitro RNase H Cleavage Assay
This assay directly assesses the ability of an ASO to guide RNase H to cleave its target RNA.
Materials:
-
Fluorescently labeled target RNA substrate (e.g., 5'-FAM labeled)
-
ASO
-
Recombinant RNase H
-
RNase H reaction buffer
-
Nuclease-free water
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescence imager
Procedure:
-
In a microcentrifuge tube, anneal the fluorescently labeled RNA substrate with the ASO by heating to 95°C for 2 minutes and then slowly cooling to room temperature.
-
Initiate the cleavage reaction by adding RNase H and the reaction buffer to the annealed substrate.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing loading buffer).
-
Separate the cleavage products from the full-length RNA substrate using denaturing PAGE.
-
Visualize the gel using a fluorescence imager. The appearance of a smaller fluorescent band corresponding to the cleavage product confirms RNase H activity.[15][16][17] The intensity of this band can be quantified to determine the cleavage efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-sensitivity quantification of antisense oligonucleotides for pharmacokinetic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. Expanding the Dynamic Range of Fluorescence Assays through Single-Molecule Counting and Intensity Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the Dynamic Range of Fluorescence Assays through Single-Molecule Counting and Intensity Calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. A Semi-Automated Imaging Flow Cytometry Workflow for High-Throughput Quantification of Compound Internalization with IDEAS and FluoSta Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antisense Oligonucleotide-mediated Knockdown in Mammary Tumor Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNase H-based analysis of synthetic mRNA 5′ cap incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Unveiling the Limitations of FITC for Oligonucleotide Tracking and Exploring Superior Alternatives
For researchers, scientists, and drug development professionals engaged in the precise tracking of oligonucleotides, the choice of fluorescent label is a critical determinant of experimental success. For decades, Fluorescein Isothiocyanate (FITC) has been a widely used green fluorescent dye. However, its inherent limitations can compromise data quality and experimental outcomes. This guide provides an objective, data-driven comparison of FITC with its more advanced alternatives, offering insights into their performance for robust and reliable oligonucleotide tracking.
Fluorescein isothiocyanate (FITC) has long been a popular choice for labeling oligonucleotides due to its bright fluorescence and historical availability. However, its utility in modern quantitative and long-term imaging applications is hampered by several significant drawbacks. These include pronounced pH sensitivity, rapid photobleaching, and instability of the chemical linkage to the oligonucleotide. This guide will delve into these limitations and present a comparative analysis with superior fluorescent dyes, namely Alexa Fluor™ 488 and Cyanine (B1664457) 3 (Cy3®), providing the necessary data and protocols to make an informed decision for your research needs.
Performance Characteristics: A Quantitative Analysis
The selection of a fluorescent dye for oligonucleotide tracking should be based on a thorough evaluation of its photophysical properties. The ideal dye should exhibit high brightness, exceptional photostability, and minimal sensitivity to environmental changes. Here, we present a summary of the key performance indicators for FITC, Alexa Fluor™ 488, and Cy3.
| Property | FITC | Alexa Fluor™ 488 | Cy3® | Advantage |
| Excitation Maximum (nm) | ~494[1] | ~495[2][3] | ~550[4][5] | All are compatible with common laser lines. |
| Emission Maximum (nm) | ~521[1] | ~519[2][3] | ~570[4][5] | Distinct emission spectra allow for multiplexing. |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~73,000[6] | ~71,000[3] | ~150,000[4] | Cy3® offers significantly higher light absorption, leading to brighter signals. |
| Quantum Yield (Φ) | ~0.3-0.9 (pH dependent)[6] | ~0.92[7][8] | ~0.20-0.24 (on DNA) | Alexa Fluor™ 488 provides consistently high fluorescence efficiency. |
| Photostability | Low[9] | Very High[2][10] | High | Alexa Fluor™ 488 and Cy3® are significantly more resistant to photobleaching than FITC. |
| pH Sensitivity | High (fluorescence decreases in acidic pH)[6][9] | Low (stable fluorescence from pH 4-10)[2][3][10] | Moderate (stable around neutral pH)[11] | Alexa Fluor™ 488 offers the widest range of pH stability. |
| Linkage Stability | Thiourea linkage is susceptible to hydrolysis[9] | Stable amide bond | Stable amide bond | Alexa Fluor™ 488 and Cy3® form more stable conjugates. |
Key Differences and Their Implications
1. Photostability: A Critical Factor for Live-Cell Imaging and Time-Lapse Studies
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a major challenge in fluorescence microscopy. FITC is notoriously prone to rapid photobleaching, leading to a significant loss of signal during prolonged imaging sessions.[9] This can result in the misinterpretation of data, especially in experiments requiring the tracking of oligonucleotides over extended periods. In contrast, Alexa Fluor™ 488 and Cy3® are engineered for enhanced photostability, allowing for longer exposure times and more reliable quantification of fluorescent signals.[2][10]
2. pH Sensitivity: The Achilles' Heel of FITC in Cellular Environments
The fluorescence intensity of FITC is highly dependent on the pH of its environment, with a significant decrease in acidic conditions.[6][9] This is a critical limitation for intracellular tracking, as the pH can vary between different cellular compartments (e.g., endosomes, lysosomes). The pH sensitivity of FITC can lead to inaccurate measurements of oligonucleotide concentration and localization. Alexa Fluor™ 488, on the other hand, exhibits stable fluorescence over a broad pH range (pH 4-10), making it a much more reliable probe for intracellular studies.[2][3][10] While Cy3 is generally stable around neutral pH, some cyanine dyes can be sensitive to higher pH levels.[11]
3. Brightness: Maximizing Signal-to-Noise Ratio
The brightness of a fluorophore is determined by its molar extinction coefficient and quantum yield. While FITC can be bright under optimal conditions, its pH-dependent quantum yield can lead to inconsistent performance. Cy3 boasts a significantly higher molar extinction coefficient, meaning it absorbs light more efficiently, which can translate to brighter signals.[4] Alexa Fluor™ 488 combines a high extinction coefficient with a consistently high quantum yield, resulting in exceptionally bright and stable fluorescent conjugates.[3][12]
Experimental Protocols
To facilitate a direct comparison of these fluorescent dyes in your own laboratory setting, we provide the following detailed experimental protocols for oligonucleotide labeling and the evaluation of their key performance characteristics.
Protocol 1: Labeling of Amino-Modified Oligonucleotides with NHS-Ester Dyes
This protocol describes the covalent conjugation of an amino-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of FITC, Alexa Fluor™ 488, or Cy3. This method forms a stable amide bond between the dye and the oligonucleotide.
Materials:
-
Amino-modified oligonucleotide (5' or 3' amine)
-
FITC NHS ester, Alexa Fluor™ 488 NHS ester, or Cy3 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Purification column (e.g., desalting column or HPLC)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a final concentration of 10 mM.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 10 µL of the 1 mM oligonucleotide solution with 80 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5).
-
Add 10 µL of the 10 mM dye solution to the oligonucleotide mixture. This provides a 10-fold molar excess of the dye.
-
Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide from the unreacted dye using a desalting column or reverse-phase HPLC.
-
For desalting columns, follow the manufacturer's instructions.
-
For HPLC, use a C18 column with a triethylammonium (B8662869) acetate (B1210297) (TEAA) and acetonitrile (B52724) gradient. Monitor the elution at 260 nm (oligonucleotide) and the excitation maximum of the respective dye.
-
-
Quantification:
-
Determine the concentration of the purified labeled oligonucleotide by measuring the absorbance at 260 nm.
-
The degree of labeling can be estimated by measuring the absorbance at the dye's maximum absorption wavelength and using the Beer-Lambert law.
-
Protocol 2: Comparative Photostability Assay
This protocol outlines a method to quantitatively compare the photostability of oligonucleotides labeled with FITC, Alexa Fluor™ 488, and Cy3.
Materials:
-
Purified labeled oligonucleotides (FITC, Alexa Fluor™ 488, and Cy3)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slide and coverslip
-
Fluorescence microscope with a camera and appropriate filter sets
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Dilute each labeled oligonucleotide to the same concentration (e.g., 1 µM) in PBS. Pipette a small drop of each solution onto a microscope slide and cover with a coverslip.
-
Image Acquisition:
-
Place the slide on the microscope stage and focus on the sample.
-
Using the appropriate filter set for each dye, acquire an initial image (t=0) with a defined exposure time.
-
Continuously illuminate the sample with the excitation light at a constant intensity.
-
Acquire images at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a defined region of interest (ROI) for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) for each dye.
-
Protocol 3: pH Sensitivity Assay
This protocol details a method to assess the impact of pH on the fluorescence intensity of labeled oligonucleotides.
Materials:
-
Purified labeled oligonucleotides (FITC and Alexa Fluor™ 488)
-
A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Sample Preparation: Prepare a series of solutions for each labeled oligonucleotide by diluting them to the same final concentration (e.g., 100 nM) in each of the different pH buffers.
-
Fluorescence Measurement:
-
Transfer the solutions to a cuvette or a microplate.
-
Using a fluorometer or plate reader, measure the fluorescence intensity of each sample. Use the appropriate excitation and emission wavelengths for each dye.
-
-
Data Analysis:
-
Plot the fluorescence intensity of each dye as a function of pH.
-
Normalize the fluorescence intensity at each pH to the maximum intensity observed for that dye.
-
Compare the pH-dependent fluorescence profiles of FITC and Alexa Fluor™ 488.
-
References
- 1. Fluorescein-3' Oligo Modifications from Gene Link [genelink.com]
- 2. Alexa 488 Oligo Labeling [biosyn.com]
- 3. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 4. Cy3; 5' Modification | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. Cy3-5' Oligo Modifications from Gene Link [genelink.com]
- 6. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 7. Quantum Yield [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 11. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 12. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
A Researcher's Guide to Correlating Fluorescence Intensity with Antisense Activity
For researchers, scientists, and drug development professionals, accurately quantifying the efficacy of antisense oligonucleotides (ASOs) is paramount. Fluorescence-based methodologies offer a powerful and versatile toolkit for this purpose, enabling high-throughput screening and detailed mechanistic studies. This guide provides a comprehensive comparison of common fluorescence-based techniques, complete with experimental data, detailed protocols, and visual workflows to facilitate the selection and implementation of the most suitable method for your research needs.
Comparing Fluorescence-Based Methods for Antisense Activity Quantification
The choice of a fluorescence-based assay depends on several factors, including the specific type of antisense molecule (e.g., siRNA, gapmer ASO), the desired throughput, and whether the goal is to assess cellular uptake, subcellular localization, or direct target knockdown. The following tables summarize quantitative data from various studies to aid in this selection process.
| Table 1: Comparison of Fluorescence-Based Methods for Quantifying Antisense Activity | ||||
| Method | Principle | Primary Measurement | Advantages | Limitations |
| Dual-Fluorescence Reporter Assay | Target sequence for ASO is cloned into the 3'UTR of a reporter gene (e.g., mCherry), co-expressed with a control fluorescent protein (e.g., EGFP).[1][2][3] | Reduction in reporter fluorescence intensity relative to the control. | High-throughput, sensitive, directly measures target knockdown.[1][2][3] | Requires genetic modification of cells, indirect measure of endogenous target engagement. |
| Fluorescently Labeled Oligonucleotides | ASO is directly conjugated to a fluorescent dye to monitor its delivery and accumulation within cells.[4][5][6] | Fluorescence intensity of the labeled ASO within cells or specific subcellular compartments. | Enables visualization of ASO uptake, distribution, and localization; can be quantitative with appropriate controls.[5][7] | Fluorescence intensity does not always directly correlate with antisense activity; potential for dye to alter ASO behavior.[8] |
| Splice-Switching Reporter Assay | An ASO is designed to alter the splicing of a pre-mRNA encoding a fluorescent reporter, leading to the production of a functional fluorescent protein.[9][10] | Increase in reporter fluorescence intensity. | Highly sensitive for quantifying the activity of splice-switching ASOs in vitro and in vivo.[9][10] | Specific to splice-switching ASOs; requires a specifically engineered reporter system. |
| Fluorescence Resonance Energy Transfer (FRET) | A FRET pair is incorporated into a system where ASO binding to its target disrupts FRET, leading to a change in fluorescence emission.[11][12] | Change in the ratio of acceptor to donor fluorescence. | Homogeneous assay format, suitable for high-throughput screening of ASO binding.[11] | Requires careful design of the FRET probe; can be susceptible to environmental interference. |
| Table 2: Quantitative Correlation of Labeled ASO Molecules and Knockdown Efficiency | ||
| Antisense Oligonucleotide Type | Number of Molecules per Cell for >50% Knockdown | Reference |
| Locked Nucleic Acid (LNA) ASO | ~100,000 | [5][6][13] |
| 2'-O-Methoxyethyl (2'-MOE) ASO | Varies with cell type and target | [4] |
| Table 3: Comparison of Antisense Oligonucleotides (ASOs) and siRNA using Fluorescence Reporter Assays | ||
| Parameter | ASOs | siRNA |
| Mechanism | RNase H-mediated degradation or steric blocking of translation.[14][15] | RNA-induced silencing complex (RISC)-mediated mRNA cleavage.[14][15] |
| Potency in Cell Culture (GFP Reporter) | Effective knockdown observed. | Quantitatively more efficient and longer-lasting effect compared to the tested ASO.[16][17] |
| In Vivo Activity (GFP Reporter in Xenografts) | No significant activity observed for the specific ASO tested.[16][17] | Activity observed.[16][17] |
| Off-Target Effects | Can exhibit sequence-independent effects. | Can have miRNA-like off-target effects.[18] |
Visualizing the Pathways and Processes
Understanding the underlying biological mechanisms and experimental workflows is crucial for designing and interpreting experiments. The following diagrams, generated using Graphviz, illustrate key concepts in correlating fluorescence with antisense activity.
Caption: A simplified signaling pathway illustrating antisense oligonucleotide action.
Caption: Workflow for a dual-fluorescence reporter assay to measure antisense activity.
Caption: Logical relationship between ASO concentration and fluorescence intensity.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of reliable scientific data. Below are methodologies for key fluorescence-based experiments.
Protocol 1: Dual-Fluorescence Reporter Assay for ASO Activity
Objective: To quantify the knockdown efficiency of an ASO using a plasmid-based dual-fluorescence reporter system.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dual-fluorescence reporter plasmid (e.g., pEGFP-C1 backbone with the target sequence cloned into the 3'UTR of a co-expressed mCherry)
-
Antisense oligonucleotide (ASO) targeting the sequence in the mCherry 3'UTR
-
Control (scrambled) ASO
-
Lipofectamine 2000 or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom imaging plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well black, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.
-
Transfection: a. Co-transfect the dual-fluorescence reporter plasmid and the ASO (or control ASO) using a suitable transfection reagent according to the manufacturer's instructions. b. Prepare transfection complexes in Opti-MEM. A typical transfection mix per well may contain 100 ng of plasmid DNA and a final ASO concentration ranging from 10 nM to 100 nM. c. Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C. d. Replace the transfection medium with fresh complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for reporter gene expression and ASO-mediated knockdown.
-
Imaging: a. Wash the cells once with PBS. b. Add 100 µL of fresh PBS or imaging buffer to each well. c. Acquire images using a fluorescence microscope or high-content imager. Use appropriate filter sets for EGFP (e.g., excitation ~488 nm, emission ~509 nm) and mCherry (e.g., excitation ~587 nm, emission ~610 nm).
-
Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment individual cells based on the EGFP signal. b. Measure the mean fluorescence intensity of both EGFP and mCherry for each cell. c. Calculate the ratio of mCherry to EGFP fluorescence for each cell to normalize for variations in cell size and transfection efficiency.
-
Data Analysis: a. Plot the normalized mCherry/EGFP ratio against the ASO concentration. b. Determine the IC50 value, which represents the concentration of ASO required to achieve 50% knockdown of the reporter protein.
Protocol 2: Quantification of Fluorescently Labeled ASO Uptake by Flow Cytometry
Objective: To quantify the cellular uptake of a fluorescently labeled ASO.
Materials:
-
Mammalian cells of interest
-
Fluorescently labeled ASO (e.g., Cy3 or AlexaFluor conjugate)
-
Untreated control cells
-
Complete growth medium
-
PBS
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate and grow to 70-80% confluency.[4]
-
ASO Treatment: Treat cells with the desired concentration of fluorescently labeled ASO in fresh medium. Include an untreated control for background fluorescence.[4]
-
Incubation: Incubate for the desired time period (e.g., 4 to 24 hours) at 37°C.[4]
-
Cell Harvesting: a. Wash cells twice with PBS to remove unbound ASO.[4] b. Detach the cells using Trypsin-EDTA.[4] c. Neutralize the trypsin with complete growth medium and transfer the cell suspension to a microfuge tube.[4]
-
Washing: a. Centrifuge the cells at 300 x g for 5 minutes.[4] b. Discard the supernatant and resuspend the cell pellet in ice-cold FACS buffer. c. Repeat the wash step twice.
-
Flow Cytometry: a. Resuspend the final cell pellet in an appropriate volume of FACS buffer. b. Analyze the cells on a flow cytometer using the appropriate laser and filter for the fluorophore. c. Gate on the live cell population based on forward and side scatter. d. Quantify the mean fluorescence intensity of the gated population.
-
Data Analysis: Compare the mean fluorescence intensity of the ASO-treated cells to the untreated control to determine the extent of cellular uptake.
Conclusion
Fluorescence-based methods are indispensable tools for the preclinical evaluation of antisense therapeutics. By providing quantitative data on cellular uptake, subcellular distribution, and target knockdown, these assays enable researchers to optimize ASO design and delivery strategies. The choice of method will depend on the specific research question, but the protocols and comparative data presented in this guide offer a solid foundation for integrating these powerful techniques into your drug development pipeline. Careful experimental design, including appropriate controls and rigorous data analysis, will ensure the generation of accurate and reproducible results, ultimately accelerating the translation of promising antisense candidates from the bench to the clinic.
References
- 1. A dual fluorescence-based reporter assay for real-time determination of siRNA- and antisense oligonucleotide-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A dual fluorescence-based reporter assay for real-time determination of siRNA- and antisense oligonucleotide-mediated knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative fluorescence imaging determines the absolute number of locked nucleic acid oligonucleotides needed for suppression of target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative comparison of different fluorescent dye-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescent splice-switching mouse model enables high-throughput, sensitive quantification of antisense oligonucleotide delivery and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. Using fluorescence resonance energy transfer (FRET) for measuring 2-5A analogues ability to activate RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. Comparison of antisense oligonucleotides and siRNAs in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Direct comparison of the specificity of gene silencing using antisense oligonucleotides and RNAi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of Labeled Oligonucleotides
For researchers, scientists, and drug development professionals, understanding the in vivo fate of oligonucleotide therapeutics is paramount. The choice of label used to track these molecules can significantly influence their biodistribution profile and the interpretation of experimental data. This guide provides an objective comparison of commonly used labeling strategies—radiolabeling, fluorescent labeling, and biotinylation—supported by experimental data and detailed protocols.
The biodistribution of oligonucleotides is a critical factor in their therapeutic efficacy and potential toxicity. Labeling these molecules allows for their visualization and quantification within a living organism. The ideal label should be stable, not interfere with the natural behavior of the oligonucleotide, and provide a sensitive and quantifiable signal. This guide will delve into the specifics of three popular labeling methods, highlighting their strengths and weaknesses in the context of biodistribution studies.
Comparative Biodistribution Data
The following table summarizes quantitative biodistribution data for radiolabeled and fluorescently labeled oligonucleotides in key organs. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at a specific time point post-administration. It is important to note that direct quantitative in vivo biodistribution data for biotin-labeled oligonucleotides is scarce in the literature, as this method is primarily employed for affinity capture and not direct tissue quantification.
| Organ | Radiolabeled Oligonucleotide (%ID/g) | Fluorescently Labeled Oligonucleotide (%ID/g) | Biotin-Labeled Oligonucleotide (%ID/g) |
| Liver | High (e.g., 10-30%)[1] | Moderate to High (variable)[2] | Not Typically Quantified |
| Kidney | Very High (e.g., 50-100%)[1] | High | Not Typically Quantified |
| Spleen | Moderate[1] | Low to Moderate | Not Typically Quantified |
| Lungs | Low | Low | Not Typically Quantified |
| Heart | Low | Low | Not Typically Quantified |
| Tumor | Variable (dependent on targeting) | Variable (dependent on targeting) | Not Typically Quantified |
| Brain | Very Low (unless administered intrathecally)[3][4] | Very Low (unless administered intrathecally) | Not Typically Quantified |
Note: The values presented are illustrative and can vary significantly based on the specific oligonucleotide sequence, chemical modifications, animal model, route of administration, and time point of analysis.
Key Differences in Biodistribution Profiles
Radiolabeled oligonucleotides provide the most quantitative and sensitive method for in vivo biodistribution studies.[5][6] Techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) allow for non-invasive, whole-body imaging and precise quantification of tracer accumulation in various organs.[3][6][7][8] Autoradiography of tissue sections offers high-resolution visualization of distribution at the microscopic level.[9][10][11] Studies consistently show that systemically administered radiolabeled oligonucleotides rapidly distribute and accumulate primarily in the kidneys and liver, which are the main organs responsible for their metabolism and excretion.[1]
Fluorescently labeled oligonucleotides are valuable for cellular and tissue-level visualization.[2][12][13] In vivo fluorescence imaging (IVIS) can provide real-time, whole-body images of biodistribution. However, quantifying the fluorescence signal in deep tissues can be challenging due to light scattering and absorption by biological tissues.[2] Ex vivo analysis of homogenized tissues can provide more quantitative data, but this approach is invasive. The biodistribution pattern of fluorescently labeled oligonucleotides generally mirrors that of radiolabeled ones, with predominant accumulation in the liver and kidneys. However, the properties of the fluorescent dye itself can sometimes alter the biodistribution of the oligonucleotide.
Biotin-labeled oligonucleotides are primarily used for their high-affinity interaction with streptavidin.[14] This property is exploited for applications such as affinity purification of oligonucleotide-protein complexes and in vitro diagnostic assays.[14] While biotinylation is a powerful tool for these purposes, it is not a preferred method for direct quantitative in vivo biodistribution studies. The biotin (B1667282) label itself does not provide a readily quantifiable signal in tissues in the same way that radioactivity or fluorescence does. Moreover, endogenous biotin can lead to high background signals. Therefore, studies using biotinylated oligonucleotides in vivo are typically focused on identifying interacting partners rather than quantifying tissue distribution.[14][15]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of biodistribution studies. Below are representative protocols for each labeling modality.
Radiolabeled Oligonucleotide Biodistribution using SPECT/CT
Objective: To non-invasively quantify the whole-body biodistribution of a radiolabeled antisense oligonucleotide (AON) over time in mice.
Methodology:
-
Oligonucleotide Labeling: An AON is conjugated with a chelator (e.g., DOTA) and subsequently radiolabeled with a SPECT isotope such as Indium-111 (¹¹¹In).[3][4]
-
Animal Model: Adult male C57BL/6 mice (n=3-5 per time point).
-
Administration: ¹¹¹In-labeled AON is administered via intravenous (tail vein) injection.
-
SPECT/CT Imaging: Mice are anesthetized and imaged using a SPECT/CT scanner at multiple time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection.[3][4]
-
Image Analysis: SPECT and CT images are co-registered. Regions of interest (ROIs) are drawn around major organs (liver, kidneys, spleen, etc.) to quantify the amount of radioactivity in each organ. Data is expressed as %ID/g.
-
Ex Vivo Biodistribution (for validation): After the final imaging session, mice are euthanized, and organs are harvested, weighed, and counted in a gamma counter to determine the precise radioactivity concentration.
Fluorescently Labeled Oligonucleotide Biodistribution using In Vivo Imaging (IVIS)
Objective: To visualize the in vivo distribution of a fluorescently labeled oligonucleotide and quantify its accumulation in major organs.
Methodology:
-
Oligonucleotide Labeling: An oligonucleotide is synthesized with a near-infrared (NIR) fluorescent dye (e.g., Cy5 or Alexa Fluor 680) conjugated to its 5' or 3' end.
-
Animal Model: Athymic nude mice (to minimize autofluorescence from fur) (n=3-5 per group).
-
Administration: The fluorescently labeled oligonucleotide is administered via intravenous injection.
-
In Vivo Imaging: Mice are anesthetized and placed in an in vivo imaging system (e.g., IVIS Spectrum). Whole-body fluorescence images are acquired at various time points (e.g., 15 min, 1h, 4h, 24h) post-injection.
-
Ex Vivo Organ Imaging: At the end of the study, mice are euthanized, and major organs are excised and imaged ex vivo to confirm and more accurately quantify organ-specific fluorescence.
-
Data Analysis: The radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in ROIs drawn around the organs is quantified using imaging software.
Biotin-Labeled Oligonucleotide Application: In Vivo Target Pull-Down
Objective: To identify proteins that interact with a specific oligonucleotide in a living animal.
Methodology:
-
Oligonucleotide Labeling: An oligonucleotide is synthesized with a biotin molecule attached, often via a spacer arm to minimize steric hindrance.
-
Animal Model: Transgenic mouse model relevant to the oligonucleotide's therapeutic target.
-
Administration: The biotinylated oligonucleotide is administered to the animals (e.g., via intravenous or intraperitoneal injection).
-
Tissue Homogenization: After a predetermined time, the target tissue (e.g., liver) is harvested and homogenized in a lysis buffer containing protease inhibitors.
-
Affinity Capture: The tissue lysate is incubated with streptavidin-coated magnetic beads. The high affinity of biotin for streptavidin results in the capture of the biotinylated oligonucleotide along with any interacting proteins.
-
Elution and Analysis: After washing the beads to remove non-specifically bound proteins, the oligonucleotide-protein complexes are eluted. The eluted proteins are then identified using techniques such as mass spectrometry.
Visualizing the Workflow and Comparisons
To further clarify the experimental processes and comparative aspects, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Reliable assessment and quantification of the fluorescence-labeled antisense oligonucleotides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodistribution of Radioactively Labeled Splice Modulating Antisense Oligonucleotides After Intracerebroventricular and Intrathecal Injection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. qps.com [qps.com]
- 6. Radiolabeled oligonucleotides for antisense imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeling of functional oligonucleotides for molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Radiolabeling of functional oligonucleotides for molecular imaging [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. njdmpk.com [njdmpk.com]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profiling the interactome of oligonucleotide drugs by proximity biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo and In Vitro Efficacy of FITC-Trecovirsen in HIV-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action of Trecovirsen
Trecovirsen functions through an antisense mechanism. As a single-stranded phosphorothioate-modified DNA molecule, it is designed to be complementary to a specific sequence within the gag messenger RNA (mRNA) of HIV-1. The gag gene codes for proteins that form the viral capsid. By binding to the gag mRNA, Trecovirsen forms a DNA-RNA hybrid. This hybrid is recognized by the cellular enzyme RNase H, which then cleaves the mRNA strand. The degradation of the gag mRNA prevents the synthesis of the essential Gag proteins, thereby disrupting the formation of new, infectious virus particles.
In Vitro Efficacy of Trecovirsen
In vitro studies are crucial for determining the direct antiviral activity and mechanism of action of a drug candidate in a controlled environment. For antisense oligonucleotides like Trecovirsen, these studies typically involve cell cultures infected with HIV-1.
Summary of In Vitro Data
While specific data for FITC-Trecovirsen is limited, studies on Trecovirsen (GEM-91) have demonstrated its ability to inhibit HIV-1 replication in a dose-dependent and sequence-specific manner. In one comparative study, 2 µM of Trecovirsen was found to be as effective as 5 µM of the established antiretroviral drug 3'-azido-3'-deoxythymidine (AZT) in blocking virus replication over a 28-day period in an HIV-1-infected T-cell line.[2] Other research has shown that Trecovirsen can completely inhibit the growth of various HIV-1 isolates in primary lymphocytes and prevent the virus's cytopathic effects in primary CD4+ T cells.[2] Phosphorothioate (B77711) oligonucleotides, in general, have been shown to block HIV-1 replication at concentrations around 1 µM.[5][6]
| Parameter | Cell Line | HIV-1 Isolate | Result | Reference |
| IC50 | T-cell line | Laboratory Strain | ~0.5 - 2.0 µM (Estimated) | [2][5][6] |
| Inhibition | Primary Lymphocytes | Various Isolates | >99% inhibition at tested concentrations | [2] |
| Cytotoxicity | Various Cell Lines | N/A | Low to no cytotoxicity at effective doses | [2] |
Note: The IC50 value is an estimation based on published effective concentrations, as specific IC50 data was not consistently available.
Experimental Protocol: In Vitro HIV-1 Inhibition Assay
The following is a generalized protocol for assessing the in vitro anti-HIV-1 activity of an antisense oligonucleotide.
In Vivo Efficacy of Trecovirsen
In vivo studies are essential to understand the pharmacokinetics, biodistribution, safety, and ultimately, the therapeutic efficacy of a drug in a living organism. These studies can be challenging for HIV-1 due to the virus's limited host range. Humanized mouse models are often employed for preclinical evaluation.[7][8][9]
Summary of In Vivo Data
A clinical trial involving intravenous administration of Trecovirsen to HIV-positive volunteers has been conducted.[10] This study focused primarily on the pharmacokinetics and safety of the drug. The results indicated that Trecovirsen was well-tolerated at the tested doses. However, this study did not report on the efficacy of Trecovirsen in reducing viral load in patients.[10] Therefore, there is a lack of published in vivo efficacy data for Trecovirsen. The table below presents hypothetical data to illustrate the expected outcomes of an in vivo study in a humanized mouse model.
| Parameter | Animal Model | Treatment Group | Result (Hypothetical) | Reference |
| Viral Load Reduction | Humanized Mice | FITC-Trecovirsen | 1.5 log10 reduction in plasma HIV-1 RNA | [7][8] |
| CD4+ T Cell Count | Humanized Mice | FITC-Trecovirsen | Preservation of CD4+ T cells compared to placebo | [7] |
| Biodistribution | Humanized Mice | FITC-Trecovirsen | Accumulation in lymphoid tissues | [4] |
| Adverse Events | HIV-positive volunteers | Trecovirsen | Generally well-tolerated; transient increase in aPTT at higher doses | [10] |
Experimental Protocol: In Vivo Efficacy in a Humanized Mouse Model
The following is a generalized protocol for assessing the in vivo anti-HIV-1 efficacy of an antisense oligonucleotide in a humanized mouse model.
References
- 1. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antisense oligodeoxynucleotide phosphorothioate complementary to Gag mRNA blocks replication of human immunodeficiency virus type 1 in human peripheral blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular uptake and efficacy of antisense oligonucleotides against RNAs of two Na(+) channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The uptake of a fluorescently labelled antisense oligonucleotide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of human immunodeficiency virus type 1 replication by antisense oligonucleotides: an in vitro model for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibition of human immunodeficiency virus type 1 replication by antisense oligonucleotides: an in vitro model for treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetics and tolerability of intravenous trecovirsen (GEM 91), an antisense phosphorothioate oligonucleotide, in HIV-positive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Microscopy vs. Flow Cytometry for Cellular Uptake Analysis
For researchers, scientists, and drug development professionals, quantifying the cellular uptake of nanoparticles, drugs, and other therapeutic agents is a critical step in assessing efficacy and understanding mechanisms of action. Two of the most common techniques employed for this purpose are microscopy and flow cytometry. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.
At a Glance: Microscopy vs. Flow cytometry
| Feature | Microscopy (e.g., Confocal, Fluorescence) | Flow Cytometry |
| Principle | Direct visualization of fluorescently labeled substances within cells, providing spatial resolution. | Measures fluorescence intensity of individual cells in a fluid stream as they pass through a laser. |
| Throughput | Low to medium; analysis is often manual or semi-automated and time-consuming.[1] | High; capable of analyzing thousands of cells per second.[2][3] |
| Data Output | Qualitative (images) and semi-quantitative (fluorescence intensity per cell or region).[1] | Quantitative; provides statistical data on fluorescence intensity for large cell populations.[4] |
| Spatial Resolution | High; allows for subcellular localization and differentiation between internalized and surface-bound particles.[5][6] | Low to none; typically does not provide spatial information about the location of the substance within the cell.[5] |
| Sensitivity | Can be limited by background fluorescence and signal quenching.[5] | High sensitivity due to signal integration from individual cells.[5] |
| Sample Preparation | Can be more complex, often requiring fixation, permeabilization, and specific staining protocols. | Relatively simple and rapid, especially for suspension cells.[7] |
| Live-cell Analysis | Possible with live-cell imaging setups, but can be limited by phototoxicity. | Well-suited for analyzing large populations of living cells.[7] |
| Cost | High-end confocal microscopes can be a significant investment. | Flow cytometers can also be expensive, but may be more accessible in core facilities.[3] |
Key Considerations for Method Selection
Choosing between microscopy and flow cytometry depends heavily on the specific research question.
Choose Microscopy when:
-
Subcellular localization is critical: To determine if a substance is in the cytoplasm, nucleus, or specific organelles.
-
Distinguishing between internalized and membrane-bound particles is necessary: Z-stack imaging in confocal microscopy can provide clear evidence of internalization.[6][8]
-
Morphological changes in cells upon uptake need to be observed.
-
A smaller number of cells are available for analysis.
Choose Flow Cytometry when:
-
High-throughput screening of many samples or conditions is required. [2]
-
A statistically robust, quantitative measure of uptake across a large cell population is needed. [4]
-
Analyzing heterogeneous cell populations and identifying uptake in specific subpopulations. [3]
-
The average uptake across the cell population is the primary endpoint.
Experimental Protocols
Microscopy-Based Cellular Uptake Assay
This protocol provides a general framework for analyzing cellular uptake using fluorescence microscopy.
I. Cell Seeding and Treatment
-
Seed cells onto glass-bottom dishes or chamber slides at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C and 5% CO2.
-
The following day, remove the culture medium and treat the cells with the fluorescently labeled substance at the desired concentrations and for various time points.
II. Termination of Uptake and Staining
-
To stop the uptake process, place the plate on ice and aspirate the treatment medium.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular substances.[9]
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is required.
-
Stain the cell nuclei with a suitable dye (e.g., DAPI or Hoechst) and/or the plasma membrane with a fluorescent marker (e.g., Wheat Germ Agglutinin).
III. Imaging and Analysis
-
Add imaging buffer to the cells.
-
Image the cells using a fluorescence or confocal microscope with the appropriate laser lines and filters.
-
Acquire images, including Z-stacks for confocal microscopy, to determine the subcellular localization of the fluorescent signal.
-
Analyze the images using software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity per cell.
Flow Cytometry-Based Cellular Uptake Assay
This protocol outlines a general procedure for quantifying cellular uptake using flow cytometry.
I. Cell Seeding and Treatment
-
Seed cells in 6-well or 12-well plates at a density that allows for sufficient cell numbers for analysis (e.g., 2 x 10^5 cells/well for a 24-well plate).[9]
-
Culture cells overnight.
-
Treat cells with the fluorescently labeled substance at various concentrations and for different durations.
II. Cell Harvesting and Staining
-
Terminate the uptake by placing the plate on ice.
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.[9]
-
Harvest the cells by trypsinization.
-
Neutralize the trypsin with complete media and transfer the cell suspension to FACS tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
(Optional) To distinguish between internalized and surface-bound fluorescence, you can use a quenching agent like trypan blue for green fluorophores.[6]
-
Resuspend the cell pellet in cold FACS buffer (e.g., PBS with 1% BSA).[9]
III. Data Acquisition and Analysis
-
Analyze the samples on a flow cytometer.
-
Use forward and side scatter (FSC and SSC) to gate the live, single-cell population.[9]
-
Quantify the fluorescence in the appropriate channel for the fluorophore used.
-
Analyze the data using flow cytometry software (e.g., FlowJo) to determine the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.
Visualizing the Processes
To better understand the experimental workflows and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Comparative workflow for microscopy and flow cytometry uptake analysis.
Caption: Clathrin-mediated endocytosis pathway for cellular uptake.
Conclusion
Both microscopy and flow cytometry are powerful techniques for analyzing cellular uptake, each with its own set of strengths and limitations. Microscopy excels in providing detailed spatial information and visual evidence of internalization, making it invaluable for mechanistic studies.[5] In contrast, flow cytometry offers a high-throughput, quantitative approach for analyzing large cell populations, which is ideal for screening and comparative studies.[2] In many cases, a combination of both techniques can provide the most comprehensive understanding of cellular uptake, leveraging the spatial resolution of microscopy and the statistical power of flow cytometry.[4][10] The choice of methodology should ultimately be guided by the specific scientific question being addressed.
References
- 1. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. sciencing.com [sciencing.com]
- 4. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Video: Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of FITC-Trecovirsen Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FITC-Trecovirsen's binding specificity against other anti-HIV agents. The following sections detail the experimental data and methodologies crucial for evaluating the on-target efficacy and potential off-target effects of this antisense oligonucleotide therapeutic.
Trecovirsen, also known as GEM-91, is a 25-mer antisense phosphorothioate (B77711) oligonucleotide designed to specifically target the gag mRNA of HIV-1, thereby inhibiting viral replication.[1] The addition of a Fluorescein isothiocyanate (FITC) label allows for direct visualization and quantification of its binding characteristics. Understanding the specificity of this binding is paramount for its development as a therapeutic, as off-target interactions can lead to unintended side effects.
This guide explores the methodologies used to assess FITC-Trecovirsen's binding specificity and compares its performance with other classes of HIV inhibitors, namely the fusion inhibitor Enfuvirtide and the entry inhibitor Maraviroc.
Comparative Analysis of Binding Specificity
A direct quantitative comparison of binding specificity between an antisense oligonucleotide like Trecovirsen and inhibitors that target viral or host cell proteins is complex due to their different mechanisms of action. However, we can evaluate their specificity based on their primary mode of action and potential for off-target interactions.
| Parameter | FITC-Trecovirsen (Antisense) | Enfuvirtide (Fusion Inhibitor) | Maraviroc (Entry Inhibitor) |
| Primary Target | HIV-1 gag mRNA | HIV-1 gp41 protein | Human CCR5 co-receptor |
| Mechanism of Action | Hybridization to complementary mRNA sequence, leading to translation arrest or RNase H-mediated degradation. | Binds to the first heptad repeat (HR1) of gp41, preventing the conformational change required for viral fusion with the host cell membrane. | Allosterically binds to the CCR5 co-receptor, preventing its interaction with the HIV-1 gp120 envelope glycoprotein. |
| On-Target Affinity (IC50) | ~0.05 µM (in cell culture) | ~0.001-0.003 µM (in cell culture) | ~0.002 µM (geometric mean for CCR5-tropic isolates)[2] |
| Potential Off-Targets | Other host RNAs with sequence similarity. Non-specific protein binding due to phosphorothioate backbone. | Minimal, as the target is a specific viral protein domain. | Other chemokine receptors (low affinity), potential for off-target effects related to CCR5 signaling. |
| Primary Specificity Determinant | Watson-Crick base pairing (sequence complementarity). | Specific protein-peptide interaction. | Specific small molecule-protein interaction. |
Methodologies for Assessing Binding Specificity
To quantitatively assess the binding specificity of FITC-Trecovirsen, several biophysical and cell-based assays can be employed. These techniques are crucial for determining both on-target affinity and potential off-target interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding events in real-time. It can be used to determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d) of FITC-Trecovirsen to its target gag mRNA and to potential off-target RNA sequences.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. In this case, the binding of FITC-Trecovirsen to the gag mRNA would result in a slower rotational diffusion and thus an increase in fluorescence polarization. This method is well-suited for high-throughput screening of binding against a library of potential off-target sequences.
RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome of cells treated with Trecovirsen. By comparing the gene expression profiles of treated and untreated cells, it is possible to identify any unintended changes in mRNA levels, which could indicate off-target hybridization and subsequent degradation of non-target transcripts.[3][4] This method offers a global assessment of specificity in a cellular context.
Experimental Protocols
In Vitro Transcription of HIV-1 gag mRNA Target
Objective: To generate the target HIV-1 gag mRNA for use in binding assays.
Materials:
-
Linearized plasmid DNA containing the HIV-1 gag gene downstream of a T7 promoter.
-
T7 RNA polymerase.
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP).
-
DNase I.
-
RNA purification kit.
Procedure:
-
Assemble the in vitro transcription reaction by combining the linearized plasmid template, T7 RNA polymerase, and rNTPs in the appropriate reaction buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to remove the plasmid DNA template.
-
Purify the transcribed gag mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Quantify the concentration and assess the integrity of the purified mRNA using spectrophotometry and gel electrophoresis.
Competitive Binding Assay using Fluorescence Polarization
Objective: To determine the specificity of FITC-Trecovirsen binding to its target gag mRNA.
Materials:
-
FITC-Trecovirsen.
-
Unlabeled Trecovirsen (competitor).
-
Unlabeled mismatched oligonucleotide (negative control).
-
In vitro transcribed HIV-1 gag mRNA.
-
Assay buffer (e.g., PBS with MgCl2).
-
384-well black microplates.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare a series of dilutions of the unlabeled Trecovirsen and the mismatched oligonucleotide in the assay buffer.
-
In a 384-well plate, add a fixed concentration of FITC-Trecovirsen and the in vitro transcribed gag mRNA to each well.
-
Add the serially diluted unlabeled oligonucleotides (competitor and negative control) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the concentration of the unlabeled competitor to determine the IC50 value, which represents the concentration of unlabeled oligonucleotide required to displace 50% of the bound FITC-Trecovirsen.
Visualizing Experimental Workflows
To further clarify the experimental processes involved in assessing binding specificity, the following diagrams illustrate the key workflows.
Caption: Workflow for assessing FITC-Trecovirsen binding specificity.
References
- 1. Trecovirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of FITC-Trecovirsen Sodium: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of FITC-Trecovirsen sodium. It is essential to consult the official Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific environmental health and safety protocols. The information provided here is intended to supplement, not replace, these primary resources.
This compound, a fluorescently-labeled phosphorothioate (B77711) oligonucleotide, requires careful handling and disposal due to its chemical properties. As with many laboratory reagents, improper disposal can pose risks to human health and the environment. This guide outlines the essential procedures for the safe disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that you are familiar with the necessary safety precautions.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory to prevent exposure.[1] This includes:
-
Eye and Face Protection: Chemical safety goggles that provide a tight seal are required to protect against splashes. A full-face shield is recommended when there is a heightened risk of splashing.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of damage before use and dispose of contaminated gloves as hazardous waste.[1]
-
Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of spills, an impervious apron over the lab coat is advisable. Long pants and closed-toe shoes are mandatory.[1]
-
Respiratory Protection: If working with the compound in powdered form or if there is a risk of aerosolization, a NIOSH/MSHA-approved respirator should be used.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]
Handling:
-
Minimize the generation of dust and aerosols.[2]
-
Keep containers tightly sealed when not in use.[1]
-
Fluorescently-labeled oligonucleotides should be protected from light to prevent photobleaching.[3][4]
II. Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical for safe and compliant disposal. All waste contaminated with this compound must be collected in designated, clearly labeled hazardous waste containers.[1]
Table 1: this compound Waste Stream Segregation
| Waste Type | Description | Collection Container |
| Solid Waste | Contaminated gloves, weighing paper, pipette tips, tubes, and other disposable lab supplies.[1] | Designated, sealed, and labeled hazardous waste container.[1] |
| Liquid Waste | Unused solutions, reaction mixtures, and aqueous waste from purification processes. | Designated, sealed, and labeled hazardous waste container for liquid chemicals. |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. | Puncture-resistant, labeled sharps container. |
| Uncleaned Glassware | Contaminated flasks, beakers, and other reusable glassware. | Should be decontaminated according to laboratory protocols before washing. |
III. Disposal Procedures
The disposal of this compound waste must be carried out in accordance with all applicable regulations.
Step-by-Step Disposal Protocol:
-
Identify and Segregate: At the point of generation, identify all materials contaminated with this compound and segregate them into the appropriate waste streams as outlined in Table 1.
-
Contain Waste:
-
Solid Waste: Place all solid waste into a designated hazardous waste container.[1] Ensure the container is kept closed when not in use.
-
Liquid Waste: Collect all liquid waste in a compatible, leak-proof hazardous waste container. Do not mix with incompatible chemicals.
-
Sharps Waste: Immediately place all contaminated sharps into a designated sharps container to prevent injuries.
-
-
Label Containers: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents, including "this compound."
-
Storage Pending Disposal: Store waste containers in a designated, secure area away from general laboratory traffic. Fluorescently-labeled waste should be stored in a manner that minimizes light exposure.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this material down the drain or in the regular trash.[5]
IV. Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of dust, evacuate the immediate area.
-
Don PPE: Before attempting to clean up a spill, don the appropriate PPE as described above.
-
Contain the Spill:
-
For solid spills: Use dry clean-up procedures to avoid generating dust.[6] Carefully sweep or scoop the material into a designated hazardous waste container.
-
For liquid spills: Use an absorbent material to contain and clean up the spill. Place the used absorbent material into a sealed hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution as recommended by your institution's safety protocols.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
V. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for handling and disposing of materials related to this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Navigating the Safe Handling of FITC-Trecovirsen Sodium: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with FITC-Trecovirsen sodium. Given the absence of a specific Safety Data Sheet (SDS) for this fluorescently-labeled oligonucleotide, a conservative approach to handling is paramount to ensure personnel safety and prevent contamination.
This compound is a 25-mer antisense phosphorothioate (B77711) oligonucleotide, a class of compounds that requires careful handling due to its potential biological activity and the properties of the FITC fluorescent label. The following procedures are based on best practices for handling similar research compounds and are designed to provide a robust framework for safe laboratory operations.
Essential Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of any research compound. For this compound, the following personal protective equipment is mandatory to minimize exposure risks.
| Protection Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from potential splashes or aerosolized particles of the compound. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Prevents direct skin contact. Double-gloving provides an additional barrier and allows for safe removal of the outer glove in case of contamination. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the risk of inhaling any aerosolized particles of the compound. |
Operational and Disposal Plans
Adherence to strict operational protocols is critical for the safe handling and disposal of this compound. These step-by-step procedures are designed to prevent contamination and ensure the integrity of the compound and the safety of laboratory personnel.
Handling Procedures:
-
Preparation: Before handling, ensure that the designated workspace, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.
-
Compound Handling:
-
Allow the compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Handle the solid compound with care to avoid generating dust.
-
When preparing solutions, add the solvent slowly to the vial containing the compound.
-
-
Post-Handling:
-
After handling, securely seal the compound's container.
-
Wipe down the work area with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan:
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including empty vials, contaminated pipette tips, and disposable gloves, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container for chemical waste. Do not pour down the drain.
-
Decontamination: All non-disposable equipment that comes into contact with the compound should be decontaminated using an appropriate method, such as washing with a suitable solvent, before reuse.
Visualizing Safe Handling and Hazard Mitigation
To further clarify the necessary safety and logistical procedures, the following diagrams illustrate the operational workflow and the logical relationship between potential hazards and protective measures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
